(Z)-3-Methylpent-2-en-4-yn-1-ol chemical properties
This technical guide details the physicochemical profile, synthetic pathways, and application spectrum of (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-05-5), a critical C6-building block in the industrial synthesis of reti...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthetic pathways, and application spectrum of (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-05-5), a critical C6-building block in the industrial synthesis of retinoids.
Core Isomer for Retinoid & Terpenoid Architectures
Executive Summary
(Z)-3-Methylpent-2-en-4-yn-1-ol (cis-C6 alcohol) is a polyfunctional enyne scaffold serving as the structural anchor for the C13–C15 segment of the retinoid backbone. While the all-trans (E) isomer is thermodynamically preferred in many acyclic systems, the (Z)-isomer is the dominant kinetic product of the industrial allylic rearrangement used to generate this class of compounds. Its stereochemical integrity is paramount for the synthesis of 13-cis-retinoic acid (Isotretinoin) and specific carotenoids, making the control of the Z/E ratio a central challenge in process chemistry.
The molecule features a conjugated enyne system flanked by a primary hydroxyl group. The (Z)-designation indicates that the hydroxymethyl group (-CH₂OH) and the ethynyl group (-C≡CH) reside on the same face of the C2=C3 double bond, creating a unique steric and electronic environment compared to its (E)-counterpart.
Physicochemical Data Table[5]
Property
Value
Notes
IUPAC Name
(2Z)-3-methylpent-2-en-4-yn-1-ol
CAS Number
6153-05-5
Specific for (Z)-isomer
Molecular Formula
C₆H₈O
Molecular Weight
96.13 g/mol
Boiling Point
65°C @ 1.25 kPa (9.4 mmHg)
Lower than (E)-isomer (73°C) due to compact shape
Density
0.940 g/mL (20°C)
Refractive Index
1.4820
Distinct from (E)-isomer ( 1.4934)
Solubility
Miscible in alcohols, ethers, CHCl₃
Moderate water solubility due to -OH
Stability
Heat & Light Sensitive
Prone to polymerization and oxidation
Spectroscopic Signature
¹H NMR (CDCl₃, 400 MHz): Distinctive shift for the vinylic proton (C2-H) and the terminal alkyne proton. The coupling constant between the methyl group and the vinylic proton is diagnostic of the Z-geometry.
IR Spectrum: Sharp absorption at ~3300 cm⁻¹ (terminal alkyne C-H), ~2100 cm⁻¹ (C≡C), and ~3400 cm⁻¹ (O-H broad).
Synthetic Routes & Mechanism
The industrial production of (Z)-3-Methylpent-2-en-4-yn-1-ol relies on the acid-catalyzed Meyer-Schuster-type allylic rearrangement of the tertiary alcohol precursor, 3-methyl-1-penten-4-yn-3-ol (Iso-C6).
The "Roche" Strategy (C14 + C6)
This molecule represents the "C6 unit" in the classic Hoffmann-La Roche synthesis of Vitamin A. The synthesis begins with the nucleophilic addition of acetylene to methyl vinyl ketone (MVK), followed by the critical rearrangement.
Reaction Mechanism (Allylic Rearrangement)
The transformation from the tertiary "Iso-C6" to the primary "C6" alcohol is reversible but can be driven to completion. Surprisingly, the (Z)-isomer is often the kinetically favored product (up to 85:15 Z:E ratio) under specific acidic conditions, likely due to a cyclic transition state or intramolecular hydrogen bonding stabilizing the cis-orientation during the hydroxyl migration.
Figure 1: Synthetic pathway from Methyl Vinyl Ketone to the target (Z)-C6 alcohol via acid-catalyzed allylic rearrangement.
Experimental Protocols
Protocol: Acid-Catalyzed Rearrangement (Synthesis of Z-C6)
Objective: Convert 3-methyl-1-penten-4-yn-3-ol (Iso-C6) to (Z)-3-methylpent-2-en-4-yn-1-ol.
Solvent: Isopropyl ether or Toluene (biphasic system preferred)
Step-by-Step Methodology:
Preparation: Charge a glass-lined reactor with Iso-C6 alcohol dissolved in isopropyl ether (1:2 w/v ratio).
Acid Addition: Cool the solution to 10°C. Slowly add 20% H₂SO₄ (0.5 eq) while stirring vigorously to create an emulsion.
Reaction: Heat the biphasic mixture to 55°C for 2–4 hours.
Critical Control Point: Monitor by GC. The reaction is complete when Iso-C6 < 2%. Prolonged heating increases (E)-isomer formation and polymerization.
Quench: Cool to 20°C. Separate the organic layer.
Wash: Wash the organic phase with saturated NaHCO₃ (2x) to neutralize acid traces (pH must be neutral; acid residues catalyze polymerization during distillation).
Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.
Purification: Perform fractional distillation under high vacuum (1–2 kPa).
Significance: Utilizing the pure (Z)-isomer allows for the stereoselective synthesis of 13-cis-retinoic acid , a potent teratogen used to treat severe acne. For all-trans Vitamin A, the mixture is often isomerized post-coupling or the (E)-isomer is separated.
Divergent Chemical Transformations
The molecule's trifunctional nature (Alkyne, Alkene, Alcohol) allows for versatile derivatization.
Figure 2: Divergent reactivity profile of the (Z)-C6 scaffold.
Storage: Store at 2–8°C under Argon/Nitrogen. Stabilizers (e.g., BHT) are recommended to prevent radical polymerization initiated by peroxides.
Specific Risk: The terminal alkyne is acidic; contact with copper or silver can form explosive acetylides. Use glass or stainless steel (316L) equipment only.
References
LookChem. (Z)-3-Methylpent-2-en-4-yn-1-ol Physical Properties and Safety Data. Available at: [Link]
Google Patents.EP2225193B1: Photochemical isomerization of pent-2-en-4-yn-1-ol for Vitamin A synthesis.
MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol to E/Z-3-methyl-2-penten-4-ynal. Available at: [Link]
An In-depth Technical Guide to the Molecular Structure of (Z)-3-Methylpent-2-en-4-yn-1-ol Authored by: Gemini, Senior Application Scientist Abstract (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS No: 6153-05-5) is a pivotal C6 bui...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Molecular Structure of (Z)-3-Methylpent-2-en-4-yn-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
(Z)-3-Methylpent-2-en-4-yn-1-ol (CAS No: 6153-05-5) is a pivotal C6 building block in synthetic organic chemistry, most notably for its role as a key intermediate in the industrial synthesis of Vitamin A and related carotenoids.[1][2] This guide provides a comprehensive analysis of its molecular structure, stereochemistry, and spectroscopic properties. We will delve into the causality behind its stereoselective synthesis, explore its characteristic reactivity, and present detailed protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize complex organic intermediates.
Introduction: A Structurally Rich C6 Intermediate
(Z)-3-Methylpent-2-en-4-yn-1-ol is a conjugated enynol, an organic molecule featuring a primary alcohol, a Z-configured carbon-carbon double bond, and a terminal carbon-carbon triple bond.[3][4] This unique combination of functional groups within a compact six-carbon skeleton makes it a highly versatile and reactive intermediate.[4] Its molecular formula is C₆H₈O, and it has a molecular weight of 96.13 g/mol .[5][6]
The significance of this molecule is intrinsically linked to its stereochemistry. While the (Z)-isomer is a crucial precursor for Vitamin A synthesis, its counterpart, (E)-3-Methylpent-2-en-4-yn-1-ol, serves as a starting material for other important carotenoids like astaxanthin and zeaxanthin.[2] This distinction underscores the critical importance of stereocontrol in the synthesis and application of this compound.
Molecular Structure and Stereochemical Integrity
The IUPAC name, (Z)-3-Methylpent-2-en-4-yn-1-ol, precisely defines the molecule's connectivity and spatial arrangement. The core structure is a five-carbon chain with a primary alcohol on C1, a double bond between C2 and C3, a methyl group on C3, and a terminal triple bond starting at C4.
The (Z)-Configuration: A Stereochemical Imperative
The "(Z)" designation, from the German zusammen (together), indicates that the highest-priority substituents on each carbon of the double bond are on the same side. The Cahn-Ingold-Prelog (CIP) priority rules confirm this assignment:
At Carbon-2: The substituents are -CH₂OH and -H. The -CH₂OH group has higher priority.
At Carbon-3: The substituents are -C≡CH and -CH₃. The ethynyl group (-C≡CH) has higher priority than the methyl group.
Therefore, in the (Z)-isomer, the hydroxymethyl (-CH₂OH) and ethynyl (-C≡CH) groups are positioned on the same side of the C=C double bond axis. This specific spatial arrangement is fundamental to the stereochemical outcome of subsequent reactions, such as the coupling steps in Vitamin A synthesis.[7][8]
Caption: 2D structure of (Z)-3-Methylpent-2-en-4-yn-1-ol.
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of (Z)-3-Methylpent-2-en-4-yn-1-ol. The following data provides a reference for quality control and analysis.
Spectroscopic analysis provides a detailed fingerprint of the molecular structure. The key is not just to acquire the spectra, but to interpret them in the context of the molecule's specific functional groups and stereochemistry.
The coupling between the vinyl proton (C2-H) and the methylene protons (-CH₂OH) confirms their proximity. The chemical shifts are characteristic of the electronic environment of each proton.
¹H-¹H NOESY
Cross-peak between vinyl proton (C2-H) and methylene protons (-CH₂OH).
This is a definitive experiment to confirm (Z)-stereochemistry.[11] A Nuclear Overhauser Effect (NOE) is observed only when protons are close in space (< 5 Å), confirming that the vinyl proton and the adjacent hydroxymethyl group are on the same side of the double bond.
Each peak corresponds to the vibrational frequency of a specific bond, providing a rapid confirmation of all key functional groups (alcohol, terminal alkyne, and alkene).
Mass Spec. (EI)
M⁺ at m/z = 96.0575
The exact mass confirms the elemental composition (C₆H₈O).[5] Fragmentation patterns would include loss of H₂O (m/z=78) and CH₂OH (m/z=65).
Synthesis: The Allylic Rearrangement Pathway
The primary industrial route to (Z)-3-Methylpent-2-en-4-yn-1-ol is the acid-catalyzed allylic rearrangement (Meyer-Schuster type) of its precursor, 3-methyl-1-penten-4-yn-3-ol.[1][2][9] This reaction is a cornerstone of its production, but it requires careful control to maximize the yield of the desired (Z)-isomer.
Mechanism and Stereoselectivity
The reaction proceeds via the protonation of the tertiary alcohol, followed by the loss of water to form a resonance-stabilized carbocation. This cation has both allenic and propargylic character. Nucleophilic attack by water at the C1 position, followed by deprotonation, yields the primary alcohol product. The formation of the thermodynamically less stable (Z)-isomer as the major product (~85%) is a kinetic phenomenon, influenced by the transition state geometry during the rearrangement.[2] Recent research has shown that using acidic ionic liquids as catalysts can further improve the selectivity for the (Z)-isomer to over 88%.[9]
This protocol is adapted from established industrial methodologies.[9]
Reaction Setup: A stirred-tank reactor equipped with temperature control and a dropping funnel is charged with a suitable organic solvent (e.g., isopropyl ether) and the starting material, 3-methyl-1-penten-4-yn-3-ol.
Catalyst Addition: A dilute solution of sulfuric acid (e.g., 20% aqueous solution) is added slowly to the reaction mixture while maintaining a controlled temperature, typically between 30-40°C.[1][9] The pH is adjusted to be strongly acidic (pH 2-3).[1]
Reaction Monitoring: The reaction is stirred vigorously for a set period (e.g., 60-120 minutes).[1][9] Progress is monitored by gas chromatography (GC) to track the consumption of the starting material and the formation of the (Z) and (E) products.
Workup: Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with the solvent to recover any residual product.
Neutralization: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.[1]
Purification: The solvent is removed under reduced pressure. The crude product, an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol, is then purified by vacuum distillation to isolate the desired fraction.[1]
Caption: Workflow for the synthesis of (Z)-3-methylpent-2-en-4-yn-1-ol.
Reactivity and Key Applications
The synthetic utility of (Z)-3-Methylpent-2-en-4-yn-1-ol stems from the distinct reactivity of its three functional groups.
Primary Alcohol: The hydroxyl group is a versatile handle for functionalization. It can be oxidized to the corresponding aldehyde (3-methylpent-2-en-4-ynal), or converted to esters and ethers for use as protecting groups or to modify the molecule's properties.[3][7]
Terminal Alkyne: The proton on C5 is weakly acidic and can be removed by a strong base (e.g., a Grignard reagent or organolithium) to form a potent carbon nucleophile (an acetylide). This is the key reaction for C-C bond formation.[7]
Conjugated En-yne System: The conjugated π-system can participate in a variety of metal-catalyzed cross-coupling and cyclization reactions, making it a valuable synthon for constructing complex molecular architectures.[12]
Core Application: The Isler Synthesis of Vitamin A
The most significant industrial application is in the synthesis of Vitamin A.[2] In a process developed by Otto Isler, (Z)-3-methylpent-2-en-4-yn-1-ol serves as the C6 fragment.
Caption: Key steps in the Isler synthesis of Vitamin A.
The synthesis involves the deprotonation of the alkyne to form a Grignard reagent, which then acts as a nucleophile, attacking the aldehyde of a C14 component.[2] This coupling reaction forms a C20 intermediate. Subsequent steps, including partial hydrogenation of the triple bond (using a Lindlar catalyst to ensure cis-alkene formation) and dehydration, yield the final Vitamin A structure.
Conclusion
(Z)-3-Methylpent-2-en-4-yn-1-ol is more than a simple chemical intermediate; it is a testament to the importance of stereochemistry and functional group synergy in organic synthesis. Its structure, meticulously defined by its (Z)-configuration, is the key to its role in producing life-sustaining compounds like Vitamin A. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as detailed in this guide, is crucial for any scientist working in the fields of synthetic chemistry and drug development.
References
Zeni, G., et al. (2001). Stereoselective Synthesis of (Z)-Enynes via Pd(II)/CuI(I)-Catalyzed Cross- Coupling Reaction of bis-Vinylic Tellurides with 1-Alkynes. Organic Letters, 3(19), 3041-3043. Available from: [Link]
Williamson, A. E. (2012). Selective formation of (Z)-enynes via Zirconium catalysed alkyne dimerisation. Chemical Science Blog, Royal Society of Chemistry. Available from: [Link]
Camargo, L. S., et al. (2016). Stereoselective synthesis and antitumoral activity of Z-enyne pseudoglycosides. PubMed. Available from: [Link]
Braverman, S., et al. (1993). A novel synthesis of (Z)-enynes and (Z)-enediynes from prop-2-ynyl alcohols. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
Braddock, D. C., et al. (2008). The stereochemical course of bromoetherification of enynes. Chemical Communications. Available from: [Link]
LookChem. (Z)-3-Methylpent-2-en-4-yn-1-ol. LookChem. Available from: [Link]
PubChem. (Z)-3-methylpent-2-en-4-yne-1,1-diol. National Center for Biotechnology Information. Available from: [Link]
BloomTech. (2024). What is used for (Z)-3-Methylpent-2-En-4-Yn-1-Ol. Shaanxi BLOOM Tech Co., Ltd. Available from: [Link]
Braddock, D. C., et al. (2008). The stereochemical course of bromoetherification of enynes. Chemical Communications, (11), 1305-1307. Available from: [Link]
Kim, I. S., & Krische, M. J. (2010). Accessing Z-Enynes via Co-Catalyzed Propargylic Dehydrogenation. PMC. Available from: [Link]
PubChemLite. (z)-3-methylpent-2-en-4-yn-1-ol. PubChemLite. Available from: [Link]
Ahrens, S., et al. (2021). Stereo- and Regioselective Dimerization of Alkynes to Enynes by Bimetallic Syn-Carbopalladation. ACS Catalysis, 11(9), 5496-5505. Available from: [Link]
ACS Publications. (2021). Stereo- and Regioselective Dimerization of Alkynes to Enynes by Bimetallic Syn-Carbopalladation. ACS Catalysis. Available from: [Link]
ResearchGate. Stereochemical model and catalytic cycle of the cycloisomerization of enynes 5. ResearchGate. Available from: [Link]
NIST. 3-methylpent-2-en-4-yn-1-ol. NIST WebBook. Available from: [Link]
Google Patents. EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol. Google Patents.
Al-Tel, T. H. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI. Available from: [Link]
PubChem. 3-Methylpent-4-yn-1-ol. National Center for Biotechnology Information. Available from: [Link]
Chegg. (2021). Solved 7. The 'H-NMR spectrum of one stereoisomer of.... Chegg.com. Available from: [Link]
PubChem. 3-Methylpent-2-en-4-ynal. National Center for Biotechnology Information. Available from: [Link]
PubMed. Statistical correlation of spectroscopic analysis and enzymatic hydrolysis of poplar samples. PubMed. Available from: [Link]
ResearchGate. Mass Spectroscopic Analysis of a Novel Enzymatic Reaction. ResearchGate. Available from: [Link]
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Ghorai, M. K., & Kumar, A. (2016). Exploring the gold mine: [Au]-catalysed transformations of enynals, enynones and enynols. Organic & Biomolecular Chemistry, 14(33), 7809-7827. Available from: [Link]
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An In--Depth Technical Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-05-5)
Executive Summary (Z)-3-Methylpent-2-en-4-yn-1-ol is a C6 enynol, a bifunctional organic molecule featuring a primary alcohol, a Z-configured carbon-carbon double bond, and a terminal alkyne. This unique combination of f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(Z)-3-Methylpent-2-en-4-yn-1-ol is a C6 enynol, a bifunctional organic molecule featuring a primary alcohol, a Z-configured carbon-carbon double bond, and a terminal alkyne. This unique combination of functional groups makes it a highly valuable and versatile building block in organic synthesis. Its most notable application is as a key intermediate in the industrial synthesis of Vitamin A and related carotenoids.[1] This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its characteristic spectroscopic profile, key chemical reactions, and essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in the fields of synthetic chemistry and drug development who require a deep understanding of this important reagent.
Introduction to a Versatile C6 Building Block
(Z)-3-Methylpent-2-en-4-yn-1-ol, with the CAS number 6153-05-5, belongs to the enyne class of compounds, which are characterized by the presence of both double (ene) and triple (yne) bonds.[2][3] Its structure, featuring a primary alcohol, provides a reactive handle for a multitude of chemical transformations, while the conjugated enyne system is primed for additions and coupling reactions.[4] The specific Z-geometry of the double bond is crucial for its primary application in the stereocontrolled synthesis of complex natural products like Vitamin A.[1] The molecule's significance lies in its ability to serve as a foundational C6 fragment that can be strategically elaborated into larger, more complex molecular architectures, making it indispensable in both academic research and industrial-scale chemical production.[5]
Caption: Chemical Structure of (Z)-3-Methylpent-2-en-4-yn-1-ol.
Physicochemical and Structural Properties
The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. (Z)-3-Methylpent-2-en-4-yn-1-ol is typically a colorless to light yellow liquid with a characteristic odor.[4][6] Both the cis (Z) and trans (E) isomers are known to be heat-sensitive and prone to polymerization due to the high degree of unsaturation in their molecular structures.[7]
The industrial synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol is a well-established process that proceeds via a two-step sequence involving an initial carbon-carbon bond formation followed by a strategic rearrangement.[7]
Core Synthetic Pathway: The Allylic Rearrangement
The synthesis begins with the reaction of methyl vinyl ketone and acetylene.[7] In the presence of a strong base like calcium in liquid ammonia, acetylene is deprotonated to form a calcium acetylide intermediate. This potent nucleophile then attacks the electrophilic carbonyl carbon of methyl vinyl ketone, resulting in the formation of a tertiary propargyl alcohol, 3-methyl-1-penten-4-yn-3-ol (iso-C6 alcohol).[7]
The crucial step is the subsequent sulfuric acid-catalyzed allylic rearrangement of this tertiary alcohol.[7] This reaction, known as a Meyer-Schuster rearrangement, is driven by the formation of a thermodynamically more stable, conjugated primary alcohol. The process yields an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol, with the desired Z-isomer being the major product, typically forming in about 85% isomeric purity.[7] Recent studies have shown that using acidic ionic liquids as catalysts can enhance the selectivity for the Z-isomer to around 88% and facilitate easier catalyst recycling.[7]
Caption: General workflow for the synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol.
Detailed Experimental Protocol
This protocol is a synthesis of the procedure described in the literature and should be performed by trained personnel with appropriate safety measures.[7]
Step 1: Formation of 3-Methyl-1-penten-4-yn-3-ol
To a reaction vessel equipped for low-temperature reactions, add liquid ammonia and cool to below -40°C.
Add metallic calcium while simultaneously bubbling acetylene gas through the stirred solution to form calcium acetylide.
Cool the reaction mixture to -60°C.
Slowly add methyl vinyl ketone while maintaining a moderate stream of acetylene. Control the reaction temperature at -55°C for approximately 25 minutes.
Gradually raise the temperature to -5°C over 90 minutes to evaporate the ammonia.
Add equal volumes of diethyl ether and water, followed by a 50% aqueous acetic acid solution to neutralize the mixture, keeping the temperature below 15°C.
Perform a liquid-liquid extraction. The aqueous layer is extracted twice with diethyl ether.
Combine the organic layers, wash with aqueous sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the intermediate alcohol.
Step 2: Allylic Rearrangement
Dissolve the intermediate alcohol (115 g) in a suitable solvent like isopropyl ether (250 ml).
Add dilute sulfuric acid (300 mL of a 21.5% solution) to the solution under stirring.
Heat the reaction to 55°C and maintain for 2 hours.
After the reaction, cool the mixture and allow the layers to separate.
Isolate the organic layer, which contains the product mixture.
Purification and Isomer Separation
The resulting mixture of Z and E isomers can be separated by physical means, most commonly fractional distillation under reduced pressure, to obtain the desired (Z)-3-Methylpent-2-en-4-yn-1-ol in high purity.[1]
Spectroscopic Characterization Profile
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic bands for the alcohol, alkyne, and alkene moieties.
¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. The predicted ¹H NMR spectrum would show distinct signals for each unique proton environment: the acetylenic proton (C≡C-H), the vinylic proton (C=C-H), the allylic methylene protons (-CH₂-OH), the methyl protons (-CH₃), and the alcohol proton (-OH). The Z-configuration would influence the coupling constant between the vinylic proton and the methylene protons.
Mass Spectrometry (MS)
In mass spectrometry, primary alcohols like this one often show a weak or absent molecular ion peak (M⁺) at m/z = 96.[12] The fragmentation is dominated by two primary pathways:
Alpha-Cleavage: The most characteristic fragmentation involves the cleavage of the C1-C2 bond, which is alpha to the oxygen atom. This would lead to the loss of a C₅H₇• radical and the formation of a resonance-stabilized cation [CH₂OH]⁺ at m/z = 31 .[13][14]
Dehydration: Loss of a water molecule (18 amu) from the molecular ion would produce a fragment at m/z = 78 (M-18 peak).[13][14]
Caption: Predicted primary mass spectrometry fragmentation pathways.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of (Z)-3-Methylpent-2-en-4-yn-1-ol stems from the distinct reactivity of its three functional groups.[4]
Alcohol Group: Can be oxidized to an aldehyde, protected, or used for nucleophilic attack in esterification reactions.[4]
Alkyne Group: The terminal alkyne is acidic and can be deprotonated to form an acetylide, a powerful nucleophile for C-C bond formation (e.g., Grignard or Sonogashira coupling).[3]
Alkene Group: Can undergo various addition reactions, including hydrogenation or epoxidation.[15]
Keystone Application: Vitamin A Synthesis
The most significant industrial application of (Z)-3-Methylpent-2-en-4-yn-1-ol is its role as the C6 starting material in the Isler synthesis of Vitamin A.[1] In this process, the acetylide of the C6 alcohol is coupled with a C14 aldehyde component (β-ionylideneacetaldehyde) via a Grignard reaction.[1] This key step forms a C20 carbon skeleton. Subsequent partial hydrogenation of the triple bond and dehydration leads to the final Vitamin A structure.
Spectroscopic data of (Z)-3-Methylpent-2-en-4-yn-1-ol
An In-depth Technical Guide to the Spectroscopic Characterization of (Z)-3-Methylpent-2-en-4-yn-1-ol Abstract (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS No. 6153-05-5) is a versatile bifunctional molecule featuring a primary a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Characterization of (Z)-3-Methylpent-2-en-4-yn-1-ol
Abstract
(Z)-3-Methylpent-2-en-4-yn-1-ol (CAS No. 6153-05-5) is a versatile bifunctional molecule featuring a primary alcohol, a Z-configured trisubstituted alkene, and a terminal alkyne.[1] These functionalities make it a valuable building block in organic synthesis, particularly in the construction of complex natural products, fragrances, and pharmaceutical intermediates like Vitamin A.[2][3] Accurate and unambiguous structural confirmation and purity assessment are paramount for its application in these fields. This technical guide provides a comprehensive overview of the spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—for (Z)-3-Methylpent-2-en-4-yn-1-ol. We delve into the causality behind experimental choices, provide detailed protocols for data acquisition, and offer an in-depth interpretation of the spectral features that are foundational to its quality control and use in research and development.
Molecular Structure and Key Features
The structure of (Z)-3-Methylpent-2-en-4-yn-1-ol, with the molecular formula C₆H₈O and a molecular weight of 96.13 g/mol , presents several key features for spectroscopic analysis: a hydroxyl group (-OH), a C=C double bond with Z-stereochemistry, a C≡C triple bond, and a vinylic methyl group.[4] The specific arrangement of these groups gives rise to a unique spectral fingerprint.
Caption: Molecular structure of (Z)-3-Methylpent-2-en-4-yn-1-ol with atom numbering.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The analysis of (Z)-3-Methylpent-2-en-4-yn-1-ol relies on detecting the characteristic vibrational frequencies of its alcohol, alkene, and alkyne moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Attenuated Total Reflectance is a preferred method as it requires minimal sample preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
Sample Application: Place a single drop of neat (Z)-3-Methylpent-2-en-4-yn-1-ol directly onto the center of the ATR crystal.
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan, typically co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to achieve a good signal-to-noise ratio.
Cleaning: Thoroughly clean the crystal after the measurement.
Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the compound's key functional groups. The absence of unexpected peaks is a strong indicator of sample purity.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
In-Depth Rationale
~3300 (broad)
O-H stretch
Alcohol (-OH)
The broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules.[5] Its presence is the most direct evidence of the hydroxyl group.
~3300 (sharp)
≡C-H stretch
Terminal Alkyne
This sharp, strong peak is highly characteristic of the C-H bond of a terminal alkyne and is often distinguishable from the broad O-H stretch.[6]
~2950-2850
C-H stretch
Alkyl (CH₂, CH₃)
These absorptions confirm the presence of sp³-hybridized C-H bonds in the methyl and methylene groups.[5]
~2100
C≡C stretch
Alkyne
A sharp, medium-to-weak intensity peak in this region confirms the presence of the carbon-carbon triple bond. Its intensity is often weak due to the low change in dipole moment during vibration.
~1650
C=C stretch
Alkene
This absorption is characteristic of the carbon-carbon double bond. For a trisubstituted alkene, the intensity is variable.
~1050
C-O stretch
Primary Alcohol
A strong peak in this region is indicative of the C-O single bond stretching vibration in the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of its connectivity and stereochemistry.
¹H NMR Spectroscopy
Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
3.1.1. Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of (Z)-3-Methylpent-2-en-4-yn-1-ol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of deuterated solvents is essential to avoid large solvent signals in the spectrum.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used. The data are Fourier transformed, phase-corrected, and baseline-corrected.
3.1.2. Interpretation of the ¹H NMR Spectrum
The Z-stereochemistry is critical and influences the chemical shifts and coupling constants. The signals are interpreted as follows:
Proton Label (Structure)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
-CH₂OH
Variable (e.g., ~2.0)
Singlet (broad)
-
1H
The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad singlet and can be exchanged with D₂O.[7]
-CH₂ OH
~4.2
Doublet
~6
2H
These protons are on a carbon adjacent to the C=C double bond, deshielding them. They are split into a doublet by the adjacent vinylic proton (H²).
=CH -CH₂OH
~5.8
Triplet
~6
1H
This vinylic proton is coupled to the two protons of the adjacent methylene group (-CH₂OH), resulting in a triplet.
≡C-H
~3.1
Singlet
-
1H
The acetylenic proton appears as a sharp singlet. Its chemical shift is characteristic of terminal alkynes.
=C-CH₃
~1.9
Singlet
-
3H
The methyl protons are attached to the double bond and appear as a singlet as there are no adjacent protons to couple with.
Confirmation of Z-Stereochemistry: The Z-configuration can be definitively confirmed using a 2D NMR technique called Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment would show a spatial correlation (a cross-peak) between the vinylic proton (-CH =) and the vinylic methyl protons (-CH₃ ), which would be absent in the E-isomer due to the larger distance between these groups.[7][8]
Caption: Key ¹H-¹H spin-spin coupling in (Z)-3-Methylpent-2-en-4-yn-1-ol.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule.
3.2.1. Experimental Protocol
The sample preparation is identical to that for ¹H NMR. The experiment is typically run in a proton-decoupled mode, which means each unique carbon signal appears as a sharp singlet. This simplifies the spectrum by removing C-H coupling.
3.2.2. Interpretation of the ¹³C NMR Spectrum
The molecule has six carbon atoms, all in chemically distinct environments, leading to six expected signals in the proton-decoupled ¹³C NMR spectrum.
Carbon Atom (Structure)
Predicted Chemical Shift (δ, ppm)
Rationale
C H₂OH (C¹)
~58
This sp³ carbon is attached to an electronegative oxygen atom, shifting it downfield.
=C H- (C²)
~125
An sp² carbon of the double bond. Its chemical shift is in the typical alkene region.
=C (CH₃)- (C³)
~135
The other sp² carbon of the double bond, substituted with the methyl group.
-C ≡C- (C⁴)
~80
An sp-hybridized carbon of the alkyne.
≡C H (C⁵)
~85
The terminal sp-hybridized carbon of the alkyne.
-C H₃ (C⁶)
~23
The sp³ methyl carbon attached to the double bond. Its chemical shift is in the typical upfield alkyl region.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
Detection: The ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), and their mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry (HRMS) can determine the m/z to several decimal places, allowing for the calculation of the exact molecular formula.
Interpretation of the Mass Spectrum
The primary goal is to confirm the molecular weight and formula.
Ion
Calculated Exact Mass
Observed m/z
Rationale
[M]
96.05751
-
The molecular ion from electron ionization.
[M+H]⁺
97.06532
97.064796
The protonated molecule, commonly observed in positive-ion ESI-MS.[9]
[M+Na]⁺
119.04726
119.04674
The sodium adduct, also common in ESI-MS from trace sodium salts.[9]
Fragmentation Analysis (Electron Ionization - EI): In EI-MS, the high-energy ionization process leads to fragmentation. Key expected fragments for (Z)-3-Methylpent-2-en-4-yn-1-ol would include:
[M-H]⁺ (m/z 95): Loss of a hydrogen atom.
[M-OH]⁺ (m/z 79): Loss of the hydroxyl radical.
[M-CH₂OH]⁺ (m/z 65): Cleavage of the C-C bond adjacent to the oxygen.
Caption: Plausible fragmentation pathways for (Z)-3-Methylpent-2-en-4-yn-1-ol in EI-MS.
Conclusion
The comprehensive spectroscopic analysis using IR, ¹H NMR, ¹³C NMR, and MS provides a robust and self-validating system for the structural confirmation and purity assessment of (Z)-3-Methylpent-2-en-4-yn-1-ol. IR spectroscopy confirms the presence of the essential alcohol, alkene, and alkyne functional groups. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular skeleton and, crucially, confirm the Z-stereochemistry of the double bond. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form the cornerstone of quality assurance for this important synthetic intermediate.
Technical Guide: Physical Properties and Handling of cis-3-Methyl-2-penten-4-yn-1-ol
Topic: Physical Properties and Handling of cis-3-Methyl-2-penten-4-yn-1-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary cis-3-Me...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical Properties and Handling of cis-3-Methyl-2-penten-4-yn-1-ol
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
cis-3-Methyl-2-penten-4-yn-1-ol (CAS: 6153-05-5), often referred to as the "C6 alcohol" in retinoid chemistry, is a critical synthon used primarily in the industrial synthesis of Vitamin A (retinol) and related carotenoids like astaxanthin and zeaxanthin.[1][2] Its structural uniqueness lies in the conjugated enyne system with a specific Z-configuration, which is essential for establishing the correct stereochemistry in downstream natural products.
This guide provides a definitive reference for the physical properties, spectroscopic identification, synthesis, and safe handling of the cis-isomer. Researchers must exercise extreme caution due to the compound's thermodynamic instability and propensity for explosive polymerization at elevated temperatures.
Chemical Identity & Structural Classification
Parameter
Detail
IUPAC Name
(2Z)-3-Methylpent-2-en-4-yn-1-ol
Common Names
cis-C6 Alcohol; (Z)-3-Methyl-2-penten-4-yn-1-ol
CAS Registry Number
6153-05-5 (Specific for Z-isomer)105-29-3 (General/Mixture)
Molecular Formula
C₆H₈O
Molecular Weight
96.13 g/mol
SMILES
C/C(=C\CO)/C#C
Stereochemistry
cis (Z) at C2=C3 double bond
Physical Properties Data Bank
The following data distinguishes the cis-isomer from its trans-counterpart (CAS: 6153-06-6). Accurate differentiation is vital as the trans-isomer is often a byproduct that cannot be cyclized to the desired furan intermediates in Vitamin A synthesis.
Property
Value (cis-Isomer)
Value (trans-Isomer)
Notes
Physical State
Liquid (Oily)
Liquid (Oily)
Viscous, yellow to orange tint.
Boiling Point
65 °C @ 1.25 kPa (9.4 mmHg)89–92 °C @ 4.0 kPa
73 °C @ 1.25 kPa
cis-isomer is more volatile.
Refractive Index (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
)
Miscible in EtOH, Et₂O, CHCl₃.Immiscible in water.
Same
Lipophilic character.
Odor
Terpene-like, sharp.
-
-
Critical Note: The boiling point difference (~8 °C at reduced pressure) allows for separation via fractional distillation, though care must be taken to avoid thermal polymerization.
Spectroscopic Characterization
Differentiation between cis and trans isomers is best achieved via ¹H NMR. The geometry of the double bond influences the chemical shift of the methyl group and the olefinic proton due to the shielding/deshielding effects of the hydroxymethyl group.
¹H NMR Diagnostic Signals (CDCl₃, 300 MHz)
Olefinic Proton (C2-H):
~5.8–6.0 ppm (triplet of quartets).
Differentiation: The coupling constant
values and NOE (Nuclear Overhauser Effect) correlations are definitive. In the cis-isomer, strong NOE is observed between the C3-Methyl group and the C1-Hydroxymethyl protons.
Methyl Group (C3-Me):
~1.85 ppm (doublet or broad singlet).
Propargylic/Acetylenic Proton (C5-H):
~3.1 ppm (singlet).
Hydroxymethyl Group (C1-H₂):
~4.2–4.3 ppm (doublet).
Infrared (IR) Spectroscopy
O-H Stretch: Broad band at 3300–3400 cm⁻¹.
C≡C Stretch: Sharp, weak band at ~2100 cm⁻¹ (terminal alkyne).
C=C Stretch: ~1640 cm⁻¹ (conjugated).
Synthesis & Purification Protocol
The industrial and laboratory standard for synthesizing cis-3-methyl-2-penten-4-yn-1-ol involves the allylic rearrangement of the tertiary alcohol precursor. This process is equilibrium-driven but can be steered toward high cis-selectivity.
The following diagram illustrates the flow from raw materials to the specific cis-isomer and its downstream cyclization to dimethylfuran (a key Vitamin A intermediate).
Caption: Synthesis pathway showing the divergence of cis/trans isomers via acid-catalyzed rearrangement. Note that only the cis-isomer cyclizes to the furan precursor.
Stability & Safety Protocols
WARNING: Explosive Polymerization Hazard
cis-3-Methyl-2-penten-4-yn-1-ol contains both alkene and alkyne functionalities, making it highly susceptible to exothermic polymerization.
Thermal Limit: Do not heat above 100 °C at atmospheric pressure.
Sealed Vessels: Never heat in a sealed tube above 120 °C; explosion risk is high.
Storage: Store at 2–8 °C in dark, glass containers. Stabilizers (e.g., BHT) are recommended for long-term storage.
Cyclization Risk: In the presence of strong acids, the cis-isomer can rapidly cyclize to 2,3-dimethylfuran with significant heat release.[3] Ensure cooling is available during acid additions.
References
ChemicalBook. (2024). 3-Methyl-2-penten-4-yn-1-ol: Properties and Production Process.Link
National Institute of Standards and Technology (NIST). (2024). 3-Methylpent-2-en-4-yn-1-ol Gas Phase Thermochemistry.Link
(Z)-3-Methylpent-2-en-4-yn-1-ol structural formula
Technical Whitepaper: Structural Characterization and Synthetic Utility of (Z)-3-Methylpent-2-en-4-yn-1-ol Abstract This technical guide provides an in-depth analysis of (Z)-3-methylpent-2-en-4-yn-1-ol (CAS 6153-05-5), a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Characterization and Synthetic Utility of (Z)-3-Methylpent-2-en-4-yn-1-ol
Abstract
This technical guide provides an in-depth analysis of (Z)-3-methylpent-2-en-4-yn-1-ol (CAS 6153-05-5), a critical C6-synthon in the industrial synthesis of retinoids, including Vitamin A acetate and
-carotene. We examine the stereochemical imperatives governed by Cahn-Ingold-Prelog (CIP) rules, detail the acid-catalyzed allylic rearrangement protocol for its production, and analyze its role in the "Roche" C14 + C6 synthetic strategy.
Part 1: Structural Anatomy & Stereochemical Logic
The molecule (Z)-3-methylpent-2-en-4-yn-1-ol is a conjugated enyne alcohol. Its reactivity and biological utility are dictated by the specific spatial arrangement of its functional groups around the trisubstituted alkene.
Cahn-Ingold-Prelog (CIP) Priority Analysis
To definitively assign the (Z)-configuration, one must evaluate the substituents at the C2=C3 double bond.
At Carbon 2: The hydroxymethyl group (
) outranks the hydrogen atom () due to the higher atomic number of oxygen attached to the carbon.
At Carbon 3: The ethynyl group (
) outranks the methyl group (). The ethynyl carbon is treated as being bonded to three carbons (phantom atoms), whereas the methyl carbon is bonded to three hydrogens.
Conclusion: In the (Z)-isomer (zusammen), the high-priority groups (
and ) reside on the same face of the double bond. This proximity is sterically demanding but synthetically advantageous for specific cyclization or coupling reactions.
Figure 1: Stereochemical priority map demonstrating the Z-configuration where high-priority groups align on the same face.
Part 2: Synthetic Strategy & The "Roche" Route
The industrial relevance of this molecule stems from the "C14 + C6" strategy developed by Isler at Roche. The (Z)-C6 alcohol serves as the nucleophilic component (after Grignard formation) that attacks a C14-aldehyde to construct the full C20 retinoid skeleton.
The Challenge of Isomerism
The primary synthetic challenge is not bond formation but stereocontrol. The precursor, a tertiary alcohol (3-methylpent-1-en-4-yn-3-ol), undergoes an acid-catalyzed allylic rearrangement.[1] This process is thermodynamically controlled and typically yields a mixture of (Z) and (E) isomers, often favoring the (Z)-isomer (approx. 85:15 ratio) due to the specific transition state geometries involving the hydrating acid species.
Synthetic Workflow
The synthesis begins with the ethynylation of methyl vinyl ketone (MVK), followed by the critical rearrangement step.
Figure 2: The industrial pathway converting C4 precursors into the C6 target and subsequently to Vitamin A.
Part 3: Experimental Protocol
Objective: Synthesis and purification of (Z)-3-methylpent-2-en-4-yn-1-ol via allylic rearrangement.
Safety Warning: This reaction involves acetylenic compounds which can be unstable. The product is heat-sensitive and prone to polymerization.[1] All distillations must be performed under high vacuum.
Solvent: Isopropyl ether or Toluene (biphasic system preferred).
Quenching: Sodium bicarbonate (sat. aq).
Step-by-Step Methodology
Preparation of Reaction Matrix:
Dissolve 1.0 mol of 3-methyl-1-penten-4-yn-3-ol in 300 mL of isopropyl ether.
Expert Insight: The use of an ether solvent helps stabilize the carbocation intermediate and mitigates polymerization compared to neat reactions.
Acid-Catalyzed Rearrangement:
Add 100 mL of 20% sulfuric acid to the organic phase.
Heat the biphasic mixture to 45–50°C with vigorous stirring for 2–4 hours.
Monitoring: Track the disappearance of the terminal vinyl protons (
5.1–5.3 ppm) and the appearance of the allylic hydroxyl methylene doublet ( 4.2–4.4 ppm) via H-NMR.
Quenching and Separation:
Cool the mixture to 10°C.
Separate the organic layer.[1] Extract the aqueous layer twice with ether.[1]
Wash combined organics with saturated
until pH is neutral.
Dry over anhydrous
and filter.
Purification (Critical Step):
Concentrate the crude oil under reduced pressure (< 40°C bath temperature).
Perform fractional distillation under high vacuum (0.5–1.0 mmHg).
Target Fraction: Collect the fraction boiling at approx. 50–55°C (at 1 mmHg).
Note: The (Z)-isomer typically distills slightly lower than the (E)-isomer, but complete separation often requires precision spinning band distillation or preparative HPLC for analytical purity.
Data Specifications
Parameter
Value / Characteristic
Molecular Formula
Molecular Weight
96.13 g/mol
Boiling Point
~65°C (at 1.25 kPa / 9 mmHg)
Refractive Index ()
1.4820 (Z-isomer) vs 1.4934 (E-isomer)
Appearance
Colorless to pale yellow oil
Stability
High sensitivity to heat/acid; store at -20°C under Argon
Part 4: Spectroscopic Validation
To confirm the structural integrity and isomeric purity, Nuclear Magnetic Resonance (NMR) is the gold standard.
H NMR (CDCl, 400 MHz):
1.90 (s, 3H, ): Methyl group allylic signal.
3.10 (s, 1H, ): Acetylenic proton.
4.35 (d, 2H, ): Hydroxymethyl protons.
5.95 (t, 1H, ): Vinyl proton.
Diagnostic NOE (Nuclear Overhauser Effect):
Irradiation of the methyl signal (
1.90) should show enhancement of the vinyl proton ( 5.95) in the (E)-isomer .
In the (Z)-isomer , the methyl group is trans to the vinyl proton; therefore, NOE enhancement is minimal or absent between these specific protons, while enhancement might be observed between the methyl and the hydroxymethyl group.
References
Isler, O., et al. (1947). Synthesis of Vitamin A. Helvetica Chimica Acta.
ChemicalBook. (2024). (Z)-3-Methylpent-2-en-4-yn-1-ol Properties and Production.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6435822, (Z)-3-Methylpent-2-en-4-yn-1-ol.
Saucy, G., & Marbet, R. (1967). Über die Reaktion von Propargylalkoholen mit Enoläthern. Helvetica Chimica Acta. (Classic reference for rearrangement mechanics).
Baxendale, I. R., et al. (2016). Development of the industrial synthesis of vitamin A. Durham University.
An In-depth Technical Guide to (Z)-3-Methylpent-2-en-4-yn-1-ol: From Discovery to Synthetic Applications
Abstract This technical guide provides a comprehensive overview of (Z)-3-Methylpent-2-en-4-yn-1-ol, a key C6 building block in the industrial synthesis of Vitamin A and other complex isoprenoids. The document delves into...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of (Z)-3-Methylpent-2-en-4-yn-1-ol, a key C6 building block in the industrial synthesis of Vitamin A and other complex isoprenoids. The document delves into the historical context of its discovery, detailed synthetic methodologies, including the stereoselective acid-catalyzed allylic rearrangement, and a thorough analysis of its physicochemical and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important synthetic intermediate.
Introduction and Historical Context
(Z)-3-Methylpent-2-en-4-yn-1-ol, a colorless to light yellow liquid, holds a significant position in the landscape of industrial organic synthesis.[1] Its primary claim to fame lies in its pivotal role as a precursor in the Isler synthesis of Vitamin A, a landmark achievement in the mid-20th century that revolutionized the production of this essential nutrient.[2] The discovery and utilization of this molecule are intrinsically linked to the pioneering work of Otto Isler and his team at Hoffmann-La Roche in the late 1940s, which made the large-scale, industrial production of synthetic Vitamin A a reality.
The Isler synthesis, a convergent approach, required the coupling of a C14 component with a C6 unit. (Z)-3-Methylpent-2-en-4-yn-1-ol emerged as the ideal C6 building block, providing the necessary structural and functional features for the successful construction of the Vitamin A backbone. Its synthesis, primarily through the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol, became a cornerstone of this industrial process.[2]
Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol
The principal route to (Z)-3-Methylpent-2-en-4-yn-1-ol involves a two-step process: the synthesis of the precursor, 3-methyl-1-penten-4-yn-3-ol, followed by its stereoselective allylic rearrangement.
Synthesis of the Precursor: 3-Methyl-1-penten-4-yn-3-ol
The synthesis of 3-methyl-1-penten-4-yn-3-ol is typically achieved through the ethynylation of methyl vinyl ketone. This reaction involves the addition of an acetylene anion to the carbonyl group of methyl vinyl ketone.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 3-methyl-1-penten-4-yn-3-ol is as follows:
Preparation of Calcium Acetylide: In a reaction vessel equipped for low-temperature reactions, liquid ammonia is introduced and cooled to below -40°C. Metallic calcium is then added, followed by the bubbling of acetylene gas through the stirred suspension to form calcium acetylide.
Ethynylation Reaction: The reaction mixture is further cooled to approximately -60°C. Methyl vinyl ketone is then slowly added while maintaining a steady stream of acetylene. The temperature is carefully controlled during this addition.
Work-up: After the reaction is complete, the ammonia is evaporated. The reaction mixture is then neutralized with an acid, and the product is extracted with an organic solvent, typically diethyl ether. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield 3-methyl-1-penten-4-yn-3-ol.
Causality of Experimental Choices:
Low Temperature: The use of liquid ammonia as a solvent and the maintenance of very low temperatures are crucial for the stability of the acetylide anion and to prevent unwanted side reactions.
Calcium: Calcium is used to form the acetylide, which is a potent nucleophile necessary for the attack on the carbonyl carbon of methyl vinyl ketone.
Controlled Addition: The slow and controlled addition of methyl vinyl ketone is essential to manage the exothermic nature of the reaction and to minimize the formation of byproducts.
Acid-Catalyzed Allylic Rearrangement to (Z)-3-Methylpent-2-en-4-yn-1-ol
The key step in the synthesis of the target molecule is the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol. This reaction typically yields a mixture of the (Z) and (E) isomers, with the (Z)-isomer being the major product.
Experimental Protocol:
A typical procedure for the allylic rearrangement is as follows:
Reaction Setup: 3-methyl-1-penten-4-yn-3-ol is dissolved in a suitable organic solvent, such as isopropyl ether.
Acid Catalysis: A dilute solution of a strong acid, most commonly sulfuric acid, is added to the reaction mixture. The pH is adjusted to be acidic.
Reaction Conditions: The mixture is heated and stirred for a specific period to facilitate the rearrangement.
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The organic phase is washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water. The solvent is then removed, and the product is purified by distillation under reduced pressure to separate the (Z) and (E) isomers.
Mechanism of Stereoselective Rearrangement:
The acid-catalyzed allylic rearrangement proceeds through a carbocation intermediate. The stereoselectivity towards the (Z)-isomer is a key aspect of this reaction.
Figure 1: Simplified workflow of the acid-catalyzed allylic rearrangement.
The preference for the (Z)-isomer is attributed to the thermodynamic stability of the transition state leading to its formation. The steric interactions in the transition state are minimized when the larger ethynyl group and the hydroxymethyl group are on opposite sides of the developing double bond, which corresponds to the (Z) configuration.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (Z)-3-Methylpent-2-en-4-yn-1-ol is essential for its characterization and quality control.
While a comprehensive, publicly available experimental dataset is limited, the following provides an overview of the expected spectroscopic features based on the structure of (Z)-3-Methylpent-2-en-4-yn-1-ol.
3.2.1. 1H NMR Spectroscopy
A predicted 1H NMR spectrum would show distinct signals for the different protons in the molecule. The stereochemistry of the double bond can be confirmed using 2D NMR techniques such as NOESY.
3.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum would provide information on the carbon skeleton of the molecule, with distinct chemical shifts for the sp, sp2, and sp3 hybridized carbons.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
O-H stretch: A broad band in the region of 3200-3600 cm-1, indicative of the alcohol hydroxyl group.
C≡C stretch: A sharp, weak to medium band around 2100-2260 cm-1 for the alkyne triple bond.
C=C stretch: A band in the region of 1600-1680 cm-1 for the alkene double bond.
C-O stretch: A strong band in the region of 1000-1260 cm-1.
3.2.4. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M+) at m/z = 96, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure, showing losses of water, methyl, and other small fragments.
Applications in Organic Synthesis
The primary and most well-documented application of (Z)-3-Methylpent-2-en-4-yn-1-ol is as a crucial intermediate in the synthesis of Vitamin A.
Vitamin A Synthesis
In the Isler synthesis, (Z)-3-Methylpent-2-en-4-yn-1-ol is reacted with a C14-aldehyde component to construct the C20 carbon skeleton of Vitamin A. The (Z)-configuration of the double bond is essential for achieving the correct stereochemistry in the final product.
Figure 2: Role of (Z)-3-Methylpent-2-en-4-yn-1-ol in Vitamin A synthesis.
Synthesis of Other Biologically Active Molecules
Beyond Vitamin A, (Z)-3-Methylpent-2-en-4-yn-1-ol serves as a versatile building block for the synthesis of other complex organic molecules. It has been utilized in the synthesis of prolycopene, a carotenoid found in tomatoes, and Leucosceptroids A and B, which exhibit potent antifungal properties.[5]
Biological Activity and Toxicology
Currently, there is limited information available on the specific biological activities or metabolic pathways of (Z)-3-Methylpent-2-en-4-yn-1-ol itself. Its primary significance lies in its role as a synthetic intermediate.
Toxicological data for (Z)-3-Methylpent-2-en-4-yn-1-ol is also not extensively documented in publicly available literature. However, general safety precautions for handling flammable and potentially irritating organic chemicals should be observed. The GHS classification indicates that it is a flammable liquid and may be toxic if swallowed, causing severe skin burns and eye damage.[6]
Conclusion
(Z)-3-Methylpent-2-en-4-yn-1-ol is a molecule of significant historical and industrial importance. Its discovery and application in the mid-20th century were instrumental in the development of a scalable synthesis of Vitamin A, a vital nutrient for human health. The stereoselective synthesis of the (Z)-isomer through acid-catalyzed allylic rearrangement remains a key process in industrial organic chemistry. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and applications, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. Further research into the direct biological activities and a more detailed toxicological profile of this compound could open new avenues for its application.
References
LookChem. (n.d.). (Z)-3-Methylpent-2-en-4-yn-1-ol. Retrieved from [Link]
PubChem. (n.d.). 3-Methylpent-4-en-2-one. Retrieved from [Link]
Gerdov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
PubChem. (n.d.). (2Z)-3-Methyl-2-penten-4-yn-1-ol - GHS Data. Retrieved from [Link]
Molecules. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI.
Doc Brown's Advanced Organic Chemistry. (2025). Advanced Organic Chemistry: H-1 NMR spectrum of 3-methylpentane. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Biological activity – Knowledge and References. Retrieved from [Link]
Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Universitas Pendidikan Indonesia.
PMC. (2016).
NIST. (n.d.). 3-methylpent-2-en-4-yn-1-ol. Retrieved from [Link]
NIST. (n.d.). 3-Penten-2-ol, 4-methyl-. Retrieved from [Link]
Reactivity of the enyne functional group in (Z)-3-Methylpent-2-en-4-yn-1-ol
An In-depth Technical Guide to the Reactivity of the Enyne Functional Group in (Z)-3-Methylpent-2-en-4-yn-1-ol Abstract The enyne functional group is a cornerstone of modern synthetic chemistry, offering a versatile plat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Reactivity of the Enyne Functional Group in (Z)-3-Methylpent-2-en-4-yn-1-ol
Abstract
The enyne functional group is a cornerstone of modern synthetic chemistry, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of (Z)-3-Methylpent-2-en-4-yn-1-ol, a readily accessible and highly functionalized C6 building block. As a Senior Application Scientist, this document synthesizes mechanistic principles with practical, field-proven insights into the compound's utility. We will explore its participation in pivotal transformations including metal-catalyzed cycloisomerizations, enyne metathesis, Pauson-Khand reactions, and pericyclic processes. The discussion emphasizes the causal relationships between the substrate's unique structural features—the (Z)-alkene geometry, the allylic alcohol, and the terminal alkyne—and the resulting reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the rich chemistry of this enyne for the synthesis of novel chemical entities.
Introduction: The (Z)-3-Methylpent-2-en-4-yn-1-ol Synthon
(Z)-3-Methylpent-2-en-4-yn-1-ol (CAS No: 6153-05-5) is a structurally unique molecule featuring both an alkene and a terminal alkyne.[1][2] This arrangement, known as an enyne, is primed for a variety of chemical transformations that can rapidly build molecular complexity. Its significance is underscored by its role as a key intermediate in the industrial synthesis of Vitamin A.[3][4] The molecule's value extends far beyond this single application, serving as a versatile building block for diverse chemical and biological studies.[1]
The reactivity of this enyne is dictated by three key structural motifs:
The Terminal Alkyne: A site of high electron density, susceptible to coordination by electrophilic metal catalysts (alkynophilicity) and participation in cycloadditions.
The (Z)-Configured Alkene: The specific geometry of the double bond is critical for determining the stereochemical outcome of intramolecular cyclization reactions.
The Allylic Alcohol: The hydroxyl group can act as an internal nucleophile, a directing group, or a handle for further functionalization, profoundly influencing the course of reactions.
Table 1: Physicochemical Properties of (Z)-3-Methylpent-2-en-4-yn-1-ol
The synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol is most commonly achieved via a sulfuric acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[5][6] This process typically yields an isomeric mixture, with the (Z)-isomer as the major product.[6]
Metal-Catalyzed Cycloisomerization Reactions
Cycloisomerization reactions of enynes are among the most powerful methods for constructing carbo- and heterocyclic ring systems. The choice of metal catalyst is paramount, as it dictates the reaction mechanism and ultimate product.
Gold-Catalyzed Pathways: The Power of Alkynophilicity
Cationic gold(I) complexes are exceptionally effective catalysts for enyne cycloisomerizations due to their strong affinity for alkynes (alkynophilicity).[7] The general mechanism involves the initial π-coordination of the gold(I) catalyst to the alkyne. For a 1,6-enyne, this activation facilitates a nucleophilic attack from the tethered alkene in a 5-exo-dig cyclization pathway.[8] This leads to the formation of a key bicyclic cyclopropyl gold(I) carbene intermediate, which can then undergo various skeletal rearrangements to yield diverse diene products.[7] The stereochemistry of the starting alkene is often retained throughout the rearrangement process.[7]
The high affinity of gold for alkynes makes it a prime catalyst for activating molecules like (Z)-3-Methylpent-2-en-4-yn-1-ol for intramolecular transformations, often leading to complex polycyclic structures.[9][10]
Rhodium(I) complexes also catalyze enyne cycloisomerizations but often proceed through a different mechanistic manifold. The reaction is typically initiated by the coordination of the enyne to the rhodium center, followed by an oxidative cyclization to form a rhodacyclopentene intermediate.[11] Subsequent β-hydride elimination and reductive elimination steps yield the final cyclized product.[11] This pathway is distinct from the carbene-mediated rearrangements seen with gold catalysts. Rhodium-based systems have proven highly effective for the asymmetric cycloisomerization of 1,6-enynes, enabling the construction of chiral five-membered rings.[12][13]
Enyne Metathesis: Forging Dienes
Enyne metathesis is a powerful bond reorganization reaction, typically catalyzed by ruthenium carbene complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts), that transforms an alkene and an alkyne into a 1,3-diene.[14] This reaction is atom-economical and tolerates a wide range of functional groups. The driving force is the formation of a thermodynamically stable conjugated diene system.[14]
The catalytic cycle begins with the reaction of the ruthenium carbene with the alkene or alkyne moiety of the enyne. While both "ene-first" and "yne-first" pathways are possible, NMR evidence often supports the "ene-first" mechanism.[14] The reaction generates a vinylcarbene intermediate, which ultimately leads to the 1,3-diene product.[14] For (Z)-3-Methylpent-2-en-4-yn-1-ol, an intermolecular cross-enyne metathesis with another alkene would yield a functionalized 1,3-diene, a highly valuable precursor for subsequent transformations like the Diels-Alder reaction.[15][16]
Caption: Catalytic Cycle of Enyne Metathesis.
The Pauson-Khand Reaction: Access to Cyclopentenones
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt carbonyl complexes, to produce an α,β-cyclopentenone.[17][18] This reaction is a highly convergent and stereospecific method for constructing five-membered rings, a common motif in natural products.[18]
The widely accepted mechanism begins with the formation of a stable dicobalt hexacarbonyl alkyne complex.[18] Coordination of the alkene, followed by migratory insertion steps involving both the alkene and carbon monoxide, leads to a metallacyclic intermediate that reductively eliminates to furnish the cyclopentenone product.[17] While classically stoichiometric, catalytic versions of the reaction have been developed using various transition metals.[19] For a molecule like (Z)-3-Methylpent-2-en-4-yn-1-ol, an intramolecular Pauson-Khand reaction would require it to be tethered to an alkene, creating an enyne substrate suitable for cyclization into a bicyclic cyclopentenone.[20]
Caption: Mechanism of the Pauson-Khand Reaction.
Pericyclic Reactions: The Diels-Alder Reaction
The conjugated enyne system can participate directly in pericyclic reactions, or it can be a precursor to a diene that subsequently undergoes cycloaddition.
Enyne as Dienophile: In the Diels-Alder reaction, a [4+2] cycloaddition, the enyne can act as the two-electron component (the dienophile).[21] Studies on activated enynes have shown that cycloaddition often occurs selectively at the alkyne, which can be more reactive than the alkene, especially when substituted with electron-withdrawing groups.[22]
Tandem Metathesis/Diels-Alder Strategy: A more powerful and widely used strategy involves a two-step, one-pot sequence. First, an enyne metathesis reaction generates a 1,3-diene.[15] This newly formed diene can then undergo an intramolecular or intermolecular Diels-Alder reaction to rapidly construct complex polycyclic frameworks.[15][16] This tandem approach showcases how a single starting material can be elaborated into intricate structures with high efficiency.
Caption: Synthetic utility of the enyne functional group.
Applications in Drug Development
The structural motifs accessible from (Z)-3-Methylpent-2-en-4-yn-1-ol—such as substituted cyclopentanes, cyclohexenes, and various bicyclic systems—are prevalent in a vast array of natural products and pharmaceutically active compounds. The ability to rapidly construct these scaffolds from a simple, commercially available starting material is of high value in drug discovery programs. Furthermore, the field of biocatalysis, where enzymes are used to perform chemical transformations, is increasingly important in pharmaceutical manufacturing for its high selectivity and sustainable practices.[23][24][25] Enzymes can be employed for the synthesis of active pharmaceutical ingredients (APIs) or for modifying existing drug candidates to improve their properties.[23][26]
Experimental Protocols
The following protocols are representative and should be adapted and optimized based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol via Allylic Rearrangement[5]
This protocol is based on the literature procedure for the rearrangement of the precursor alcohol.
Preparation: To a solution of 3-methyl-1-penten-4-yn-3-ol (1.0 eq) in a suitable solvent (e.g., chloroform or isopropyl ether), add a dilute aqueous solution of sulfuric acid (e.g., 20-25%).
Reaction: Heat the biphasic mixture to approximately 55 °C with vigorous stirring. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed (typically 2-3 hours).
Workup: Cool the reaction mixture to room temperature and transfer to a separatory funnel. Separate the organic layer.
Extraction: Extract the aqueous layer with diethyl ether (2x).
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by fractional distillation to separate the (Z) and (E) isomers and remove impurities. The (Z)-isomer is typically the major product.
This is a general protocol; the specific catalyst, ligand, and conditions must be optimized.
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the 1,6-enyne substrate (1.0 eq) in a dry, degassed solvent (e.g., dichloromethane or toluene).
Reaction Initiation: Add the gold(I) precatalyst (e.g., Ph₃PAuCl, 1-5 mol%) and a silver salt activator (e.g., AgSbF₆ or AgBF₄, 1-5 mol%). The silver salt abstracts the chloride from the precatalyst to generate the active cationic gold(I) species in situ.
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS.
Quenching: Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate or diethyl ether.
Purification: Concentrate the filtrate and purify the resulting product by flash column chromatography.
Conclusion
(Z)-3-Methylpent-2-en-4-yn-1-ol is a powerful and versatile building block in modern organic synthesis. Its rich reactivity, governed by the interplay of its alkyne, alkene, and hydroxyl functionalities, provides access to a wide array of valuable molecular scaffolds. Through judicious selection of catalytic systems—be it gold, rhodium, or ruthenium—chemists can steer the transformation of this simple C6 synthon towards complex targets. The mastery of its reactivity in cycloisomerization, metathesis, and cycloaddition reactions is a key enabler for innovation in the fields of natural product synthesis, materials science, and drug development.
Zhang, Y., et al. (2023). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. ACS Publications. [Link]
What is used for (Z)-3-Methylpent-2-En-4-Yn-1-Ol. (2024). Shaanxi BLOOM Tech Co., Ltd. [Link]
Castedo, L., et al. (2004). Tandem Enyne Metathesis-Diels−Alder Reaction for Construction of Natural Product Frameworks. The Journal of Organic Chemistry, ACS Publications. [Link]
Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. (2025). Royal Society of Chemistry. [Link]
Li, M., et al. (2023). Rhodium-Catalyzed Asymmetric Hydroboration/Cyclization of 1,6-Enynes Enabled by Spirosiladiphosphine Ligands: Constructing Chiral Five-Membered Rings with a Boron Handle. Organic Letters, ACS Publications. [Link]
Sunderhaus, J. D., & Martin, S. F. (2006). Highly Selective Diels−Alder Reactions of Directly Connected Enyne Dienophiles. Journal of the American Chemical Society, ACS Publications. [Link]
Role of σ,π-Digold(I) Alkyne Complexes in Reactions of Enynes. (2017). ACS Publications. [Link]
Cao, P., & Zhang, J. (2009). Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization of Terminal Alkynes and Formal Total Synthesis of (−) Platensimycin. PMC, NIH. [Link]
Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. (2021). PMC, NIH. [Link]
Organometallic catalysis in aqueous and biological environments: harnessing the power of metal carbenes. (2022). RSC Publishing. [Link]
Kim, N., et al. (2008). Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. PMC, NIH. [Link]
Rajapaksa, K. J. W., et al. (2026). Diels–Alder dimerization of ene-allenes and enyne-allenes generated via the propargylic Alder–ene reaction of diynes and triynes. Organic Chemistry Frontiers, RSC Publishing. [Link]
Pauson‐Khand‐type reactions of enynes using CO surrogates. (n.d.). ResearchGate. [Link]
The Growing Role of Enzymes in Pharmaceutical Industry. (2025). Biolaxi Enzymes. [Link]
Photochemical isomerization of a pent-2-en-4-yn-1-ol. (n.d.).
An overview of three biocatalysts of pharmaceutical importance synthesized by microbial cultures. (2014). PMC, NIH. [Link]
Tong, X., et al. (2004). Rhodium-Catalyzed Cycloisomerization of 1,6-Enynes with an Intramolecular Halogen Shift: Reaction Scope and Mechanism. Journal of the American Chemical Society, ACS Publications. [Link]
REVIEWS - Recent Advances in the Catalytic Pauson–Khand-Type Reaction. (2006). University of Windsor. [Link]
catalyzed diverse [4 + 1] annulation of arenes with 1,3-enynes via sp3/sp2 C–H activation and 1,4-rhodium migration. (2019). RSC Publishing. [Link]
Gold catalyzed cycloisomerizations of 1,n-diyne carbonates and esters. (n.d.). Monash University. [Link]
Application Note: Stereoselective Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol
This Application Note provides a high-precision protocol for the synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol (cis-C6 alcohol) via the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol (iso-C6 alcohol)....
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a high-precision protocol for the synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol (cis-C6 alcohol) via the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol (iso-C6 alcohol). This transformation is a critical "pivot point" in the industrial synthesis of Vitamin A (Isler synthesis) and various carotenoids.
Abstract
This guide details the kinetic control and purification strategies required to synthesize (Z)-3-Methylpent-2-en-4-yn-1-ol with high stereoselectivity (>85% Z-isomer). The protocol utilizes a biphasic acid-catalyzed rearrangement of the tertiary carbinol 3-methyl-1-penten-4-yn-3-ol. Critical emphasis is placed on thermal regulation (55°C ± 1°C) and rapid neutralization to prevent the thermodynamic equilibration to the E-isomer or cyclization to 2,3-dimethylfuran.
Introduction & Mechanistic Rationale
The synthesis relies on an acid-catalyzed 1,3-hydroxyl shift (allylic rearrangement). The starting material, a tertiary alcohol, undergoes protonation and water loss to form a resonance-stabilized allylic carbocation. Water re-attacks at the primary carbon, yielding the primary alcohol.
Stereoselectivity Challenge
The reaction produces a mixture of Z (cis) and E (trans) isomers.[1]
(Z)-Isomer: The kinetic product and the required geometric isomer for 11-cis-retinoid synthesis.
(E)-Isomer: The thermodynamic byproduct.
Side Reaction: Prolonged exposure to acid or heat triggers cyclization to 2,3-dimethylfuran , a highly exothermic and potentially hazardous side reaction.
The protocol below maximizes the Z:E ratio through strict time-temperature constraints and solvent selection.
Reaction Pathway Visualization
The following diagram illustrates the rearrangement pathway and competing side reactions.
Figure 1: Mechanistic pathway of the acid-catalyzed rearrangement. Green path indicates the target workflow.
Jacketed glass reactor with mechanical stirring (overhead stirrer preferred).
High-vacuum distillation setup (Vigreux column or spinning band column).
Temperature controller (Accuracy ±0.5°C).
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
Dissolution: In the reactor, dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 mL of Isopropyl Ether (IPE).
Note: Chloroform can be used, but IPE facilitates easier phase separation and is less toxic.
Inhibitor Addition: Add 10 mg of hydroquinone to inhibit radical polymerization of the conjugated enyne system.
Step 2: Acid Catalysis (The Critical Rearrangement)
Thermal Equilibration: Heat the stirring solution to exactly 55°C .
Acid Addition: Add 300 mL of 21.5% H₂SO₄ in a single portion while maintaining vigorous stirring (approx. 400-600 RPM).
Mechanism:[3][4][5] The biphasic system protects the product. As the tertiary alcohol rearranges, the more polar primary alcohol partitions between the phases, but the kinetics are controlled at the interface.
Reaction Monitoring: Maintain 55°C for exactly 2.0 hours .
Warning: Do not exceed 2.5 hours. Extended reaction times increase the E-isomer content and risk exothermic cyclization to dimethylfuran [1].
Step 3: Quenching and Isolation
Phase Separation: Stop stirring and cool the mixture rapidly to 10°C using an ice/water bath. Allow layers to separate (approx. 10-15 mins).
Extraction:
Collect the organic layer (Top layer if using IPE).
Extract the aqueous layer twice with 50 mL IPE to recover residual product.
Neutralization (Critical): Wash the combined organic phases twice with 100 mL of saturated NaHCO₃ solution.
Validation: Verify pH of the aqueous wash is neutral/basic (pH 7-8). Acid traces will catalyze decomposition during distillation.
Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes, then filter.
Step 4: Purification via Fractional Distillation
The boiling points of the isomers are close, requiring precise vacuum distillation.
(Z)-Isomer BP: 65°C at 1.253 kPa (approx.[1] 9.4 mmHg) [1].
Fix: Ensure efficient stirring and cooling capacity is available. If temp spikes, quench immediately with cold water.
Green Chemistry Optimization
Recent studies suggest replacing H₂SO₄ with acidic ionic liquids (e.g., [HNMP]HSO₄). This modification can increase Z-selectivity to 88% and allows for easier catalyst recycling [1].
References
MDPI. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.[1][3][6] Retrieved from [Link]
(Z)-3-Methylpent-2-en-4-yn-1-ol as an intermediate in Vitamin A synthesis
An In-Depth Guide to the Application of (Z)-3-Methylpent-2-en-4-yn-1-ol as a Key Intermediate in the Industrial Synthesis of Vitamin A Abstract This document provides a comprehensive technical guide for researchers, scie...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Application of (Z)-3-Methylpent-2-en-4-yn-1-ol as a Key Intermediate in the Industrial Synthesis of Vitamin A
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of (Z)-3-methylpent-2-en-4-yn-1-ol, a pivotal C6 building block in the Hoffmann-La Roche (Isler) synthesis of Vitamin A. We will explore the strategic importance of this intermediate, provide detailed, field-proven protocols for its synthesis and subsequent coupling reactions, and explain the chemical principles that justify each step of the process. This guide is designed to bridge theoretical knowledge with practical application, ensuring a thorough understanding of this classic yet economically significant industrial synthesis.
Introduction: The Strategic Importance of Convergent Synthesis in Vitamin A Production
Vitamin A (retinol) and its derivatives are essential micronutrients vital for vision, immune function, and cellular growth.[1] The global demand for synthetic Vitamin A, primarily for pharmaceuticals and animal feed fortification, necessitated the development of efficient, scalable, and economically viable manufacturing processes. Early linear syntheses were often lengthy and low-yielding.[2]
The breakthrough by Otto Isler and his team at Hoffmann-La Roche in 1947 revolutionized Vitamin A production by employing a convergent synthesis strategy.[1][3] This approach involves synthesizing complex molecular fragments (building blocks) separately and then coupling them together in the final stages. The Roche process is a C14 + C6 route, where a C14 aldehyde derived from β-ionone is coupled with a C6 acetylenic alcohol, (Z)-3-methylpent-2-en-4-yn-1-ol.[4] This strategy significantly improves overall yield and efficiency compared to linear approaches. This document focuses specifically on the synthesis and critical role of this C6 intermediate.
Figure 1: High-level overview of the convergent C14 + C6 Hoffmann-La Roche synthesis of Vitamin A.
Synthesis of the C6 Intermediate: (Z)-3-Methylpent-2-en-4-yn-1-ol
The C6 building block is synthesized in a two-step sequence starting from readily available petrochemical feedstocks: methyl vinyl ketone and acetylene.[5][6] The key steps are an acetylide addition followed by an acid-catalyzed allylic rearrangement.
Figure 2: Synthesis pathway for (Z)-3-methylpent-2-en-4-yn-1-ol.
Protocol 1: Synthesis of 3-Methylpent-1-en-4-yn-3-ol
This protocol describes the nucleophilic addition of an acetylide anion to methyl vinyl ketone. The acetylide is generated in situ from acetylene and a strong base.[6]
Materials and Reagents:
Liquid ammonia (solvent)
Metallic calcium or sodium amide (base)
Acetylene gas
Methyl vinyl ketone (MVK)
Diethyl ether (extraction solvent)
50% Acetic acid (neutralization)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (drying agent)
Reaction vessel suitable for low-temperature reactions (-60°C)
Step-by-Step Procedure:
Set up a reaction vessel equipped with a stirrer, gas inlet, and a cold finger or dry ice/acetone condenser.
Condense liquid ammonia into the vessel and cool to below -40°C.
Slowly add metallic calcium while bubbling acetylene gas through the solution to form calcium acetylide.[6]
Cool the resulting suspension to -60°C.
Slowly add methyl vinyl ketone dropwise, maintaining the temperature at approximately -55°C. Continue to bubble acetylene through the mixture.[6]
After the addition is complete, allow the reaction to proceed for 30 minutes.
Slowly raise the temperature to -5°C to allow the ammonia to evaporate.
Add equal volumes of diethyl ether and water to the residue.
Neutralize the mixture by slowly adding 50% acetic acid, keeping the temperature below 15°C.
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
Purification & Expected Outcome:
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
The crude product, 3-methyl-1-penten-4-yn-3-ol, is a tertiary alcohol that can be purified by vacuum distillation. Typical yields are around 70-75% based on MVK.[6]
Protocol 2: Acid-Catalyzed Rearrangement and Isolation of (Z)-Isomer
The tertiary alcohol from Protocol 1 is subjected to an allylic rearrangement to form the more stable primary alcohol. This reaction yields a mixture of (Z) and (E) isomers.[5][6]
Causality Behind the Method: The driving force for this rearrangement is the formation of a thermodynamically more stable conjugated system and a primary alcohol. The acidic conditions protonate the hydroxyl group, which leaves as water to form a resonance-stabilized carbocation. Water then attacks the primary position, and subsequent deprotonation yields the product.
Materials and Reagents:
3-Methyl-1-penten-4-yn-3-ol (from Protocol 1)
Isopropyl ether or chloroform (solvent)
Dilute sulfuric acid (e.g., 20% aqueous solution)
Fractional distillation apparatus
Step-by-Step Procedure:
Dissolve the starting alcohol in isopropyl ether.
Add the dilute sulfuric acid to the solution with vigorous stirring.
Heat the mixture to approximately 35-55°C for 1-2 hours.[6][7]
After the reaction is complete (monitored by GC or TLC), cool the mixture and separate the layers.
Wash the organic layer with saturated sodium bicarbonate solution until neutral, then with water.
Dry the organic layer over anhydrous magnesium sulfate.
Purification & Expected Outcome:
Remove the solvent by rotary evaporation. The crude product is an isomeric mixture, typically around 85% (Z)-isomer and 15% (E)-isomer.[8]
Crucial Step: The (Z) and (E) isomers must be separated by careful fractional vacuum distillation. The desired (Z)-isomer has a lower boiling point than the (E)-isomer.[6]
The final purity of the (Z)-isomer should be >98% for use in the subsequent steps. The overall yield for the rearrangement and purification is typically around 80%.[7]
The purified (Z)-3-methylpent-2-en-4-yn-1-ol is the nucleophilic component in the key carbon-carbon bond-forming reaction that assembles the C20 backbone of Vitamin A. It is first converted into a dianionic Grignard reagent before reacting with the electrophilic C14 aldehyde.[4][5]
Figure 3: The key Grignard coupling reaction between the C6 and C14 building blocks.
Protocol 3: Grignard Coupling to form the C20 Diol
Causality Behind the Method: A Grignard reaction is an ideal choice for this transformation as it reliably forms a new carbon-carbon bond by coupling a strong organometallic nucleophile with a carbonyl electrophile. Two equivalents of the Grignard reagent are necessary: the first equivalent deprotonates the acidic primary alcohol, and the second deprotonates the even more acidic terminal alkyne, forming the dianion that acts as the key nucleophile.[5]
In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve the C6 enynol in anhydrous THF.
Cool the solution in an ice bath (0°C).
Slowly add two full equivalents of ethylmagnesium bromide solution. Stir for 1 hour at room temperature to ensure complete formation of the dianion.
Cool the reaction mixture back down to 0°C.
Slowly add a solution of the C14 aldehyde in anhydrous THF dropwise.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
Carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous solution of ammonium chloride.
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification & Expected Outcome:
After removing the solvent, the crude product, a C20 diol sometimes referred to as "oxenyne," is obtained as a thick oil.[8]
Purification is typically achieved by column chromatography on silica gel.
Downstream Elaboration to Vitamin A Acetate
The C20 diol is not yet Vitamin A. It requires three critical transformations: stereoselective reduction of the triple bond, acetylation of the primary alcohol, and elimination of the tertiary alcohol to complete the conjugated polyene system.[4][5]
Figure 4: Final conversion steps from the C20 diol to Vitamin A Acetate.
Protocol 4: Conversion of C20 Diol to Vitamin A Acetate
Step 4A: Lindlar Hydrogenation
Causality Behind the Method: The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is a heterogeneous catalyst specifically designed for the stereoselective syn-hydrogenation of alkynes to cis (Z)-alkenes.[11][12] Its "poisoned" nature deactivates it just enough to prevent the over-reduction of the newly formed double bond to an alkane, a crucial requirement for preserving the polyene system of Vitamin A.[13][14]
Procedure: Dissolve the C20 diol in a suitable solvent (e.g., hexane or ethyl acetate). Add a catalytic amount of Lindlar catalyst. Purge the system with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above 1 atm) with vigorous stirring until one equivalent of H₂ has been consumed. Filter the catalyst through Celite to obtain the C20 cis-diol.[5]
Step 4B: Selective Acetylation
Causality Behind the Method: The primary alcohol is significantly more sterically accessible and nucleophilic than the tertiary alcohol. Therefore, it can be selectively acetylated using a mild acetylating agent like acetic anhydride in the presence of a base (e.g., pyridine) at low temperatures, leaving the tertiary hydroxyl group untouched.[5]
Procedure: Dissolve the C20 cis-diol in a solvent like dichloromethane with pyridine. Cool to 0°C and add one equivalent of acetic anhydride. Allow the reaction to proceed until the starting material is consumed. Work up with a mild acid wash and extraction.
Step 4C: Dehydration and Isomerization
Causality Behind the Method: The final step involves an acid-catalyzed elimination (dehydration) of the tertiary alcohol to form the final double bond of the conjugated system. This process often generates a mixture of geometric isomers. A final isomerization step, sometimes aided by a catalyst or light, is used to convert the mixture to the most thermodynamically stable and biologically active all-trans isomer.[4][15]
Procedure: Treat the C20 acetate intermediate with a dehydrating agent such as p-toluenesulfonic acid or iodine in a non-polar solvent with heating. The reaction progress and subsequent isomerization can be monitored by HPLC. The final product is purified by crystallization or chromatography.
Conclusion
(Z)-3-Methylpent-2-en-4-yn-1-ol is more than just a chemical intermediate; it is a testament to the power of strategic, convergent synthesis. Its carefully designed structure allows for a robust and efficient coupling with the C14 aldehyde, forming the complete carbon skeleton of Vitamin A in a single, high-yield step. The protocols and chemical principles outlined in this guide demonstrate the elegance and practicality of the Hoffmann-La Roche synthesis, a process that has remained an industrial cornerstone for over 75 years. Understanding the synthesis and application of this key C6 building block provides invaluable insight into large-scale pharmaceutical and fine chemical manufacturing.
References
BYJU'S. (2019, September 30). Lindlar Catalyst. [Link]
ChemTalk. (2023, October 2). Lindlar's Catalyst. [Link]
SciSpace. Hydrogenation in the Vitamins and Fine Chemicals Industry – An Overview. [Link]
Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]
Chemistry LibreTexts. (2024, July 30). 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. [Link]
Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]
Semba, R. D. (2012). On the 'discovery' of vitamin A. Annals of nutrition & metabolism, 61(3), 192-198. [Link]
ACS Publications. (2023, August 14). 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology. [Link]
PSIBERG. (2022, September 1). Wittig Reaction, Example, Mechanism, and Stereochemistry. [Link]
Vaia. Carotene, a yellow food-coloring agent and dietary source of vitamin - A - can be prepared by a double Wittig reaction between 2 equivalents of - β - -ionylideneacetaldehyde and a diylide. Show the structure of the. [Link]
Lugtenburg, J., et al. (2009). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. Vitamins and Hormones, 81, 1-43. [Link]
The Synthetic Utility of (Z)-3-Methylpent-2-en-4-yn-1-ol: A Guide for the Research Scientist
(Z)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-05-5) , a structurally unique C6 building block, represents a cornerstone intermediate in the industrial synthesis of vital compounds, most notably Vitamin A.[1][2] Its bifuncti...
Author: BenchChem Technical Support Team. Date: February 2026
(Z)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-05-5) , a structurally unique C6 building block, represents a cornerstone intermediate in the industrial synthesis of vital compounds, most notably Vitamin A.[1][2] Its bifunctional nature, possessing both a nucleophilic primary alcohol and a reactive enyne system, renders it a versatile synthon for the construction of complex molecular architectures. This document serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the synthesis, key applications, and detailed protocols involving this pivotal chemical intermediate.
Compound Profile and Physicochemical Properties
(Z)-3-Methylpent-2-en-4-yn-1-ol is a colorless to light yellow, heat-sensitive liquid characterized by the presence of a primary allylic alcohol, a Z-configured trisubstituted double bond, and a terminal alkyne.[3][4] This specific arrangement of functional groups is crucial for its reactivity and utility in multi-step syntheses.
Note: Both the (Z) and (E) isomers are heat-sensitive and prone to polymerization, necessitating careful handling and storage under controlled temperatures.[4]
Synthesis via Allylic Rearrangement
The industrial production of (Z)-3-methylpent-2-en-4-yn-1-ol is achieved through a classic acid-catalyzed allylic rearrangement of its precursor, 3-methyl-1-penten-4-yn-3-ol.[4][8] This tertiary alcohol is first synthesized via the nucleophilic addition of an acetylide to methyl vinyl ketone.[1][4] The subsequent rearrangement thermodynamically favors the formation of the primary alcohol, yielding an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol, with the desired (Z)-isomer being the major product (typically 78-85%).[4]
Caption: Synthetic workflow for (Z)-3-Methylpent-2-en-4-yn-1-ol.
Mechanism of the Allylic Rearrangement
The reaction proceeds via an SN1' mechanism.[9] The acid catalyst protonates the tertiary hydroxyl group of 3-methyl-1-penten-4-yn-3-ol, forming a good leaving group (water). Departure of water generates a resonance-stabilized allylic carbocation. Nucleophilic attack by a water molecule at the primary position of the carbocation intermediate, followed by deprotonation, yields the thermodynamically more stable primary alcohol.
Caption: Mechanism of acid-catalyzed allylic rearrangement.
Protocol: Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol
This protocol describes the rearrangement of the precursor alcohol.
Reagents:
Reagent
MW ( g/mol )
Amount
Moles
3-Methyl-1-penten-4-yn-3-ol
96.13
115 g
1.196
Isopropyl Ether (solvent)
102.17
250 mL
-
Sulfuric Acid (21.5% aq.)
98.08
300 mL
-
Procedure:
Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 mL of isopropyl ether.[4]
Acid Addition: With vigorous stirring, add 300 mL of a 21.5% aqueous sulfuric acid solution to the flask.
Heating: Heat the biphasic mixture to 55 °C in a water bath and maintain this temperature for 2 hours.[4] The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and allow the layers to separate.
Extraction: Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.
Washing: Combine all organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated sodium chloride (brine).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product, an isomeric mixture, is purified by fractional distillation under reduced pressure to separate the lower-boiling (Z)-isomer from the (E)-isomer and non-volatile residues.[4] The yield of the combined isomers is typically high (e.g., 86.6%), with the (Z)-isomer constituting about 85% of the distilled product.[4]
Application 1: Keystone Role in Vitamin A Synthesis
The most significant industrial application of (Z)-3-methylpent-2-en-4-yn-1-ol is its function as the C6 building block in the Isler synthesis of Vitamin A.[10] This convergent synthesis involves the coupling of this C6 unit with a C14 aldehyde component (β-C14-aldehyde).
Technical Background: The Grignard Coupling
The coupling is achieved via a Grignard reaction. The terminal alkyne and the primary alcohol of (Z)-3-methylpent-2-en-4-yn-1-ol are both acidic. Therefore, two equivalents of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), are required.[1][11] The first equivalent deprotonates the more acidic hydroxyl group, while the second deprotonates the terminal alkyne to form a magnesium acetylide. This powerful carbon nucleophile then attacks the electrophilic carbonyl carbon of the C14-aldehyde, forming the C20 carbon skeleton of Vitamin A as a diol.[1]
Caption: C6 + C14 coupling strategy in Vitamin A synthesis.
Protocol: Grignard Coupling for Vitamin A Intermediate
This protocol outlines the key coupling step. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[7][12][13]
Reagents:
Reagent
MW ( g/mol )
Amount
Moles
Notes
(Z)-3-Methylpent-2-en-4-yn-1-ol
96.13
9.61 g
0.10
Substrate
Ethylmagnesium Bromide (3.0 M in ether)
-
67 mL
0.20
2.0 equiv.
β-C14-Aldehyde
206.32
20.6 g
0.10
Coupling Partner
Anhydrous Tetrahydrofuran (THF)
-
250 mL
-
Solvent
Procedure:
Grignard Formation: To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add a solution of 9.61 g of (Z)-3-methylpent-2-en-4-yn-1-ol in 100 mL of anhydrous THF.
Cool the solution to 0 °C in an ice bath. Slowly add 67 mL of 3.0 M ethylmagnesium bromide solution via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Vigorous gas (ethane) evolution will be observed.
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the dianion.
Coupling Reaction: Cool the Grignard reagent solution back to 0 °C. Add a solution of 20.6 g of β-C14-aldehyde in 150 mL of anhydrous THF dropwise over 1 hour.
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
Washing: Combine the organic extracts and wash sequentially with water and saturated brine.
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude C20-diol (25).[1]
Purification: The crude diol is typically carried forward to the next steps (partial hydrogenation and dehydration/acetylation) without extensive purification, or it can be purified by column chromatography on silica gel if required.
Application 2: A Versatile Precursor in Synthesis
Beyond its role in Vitamin A production, the unique structure of (Z)-3-methylpent-2-en-4-yn-1-ol makes it a valuable starting material for other synthetic targets.
Oxidation to α,β-Unsaturated Yn-al
The primary allylic alcohol can be selectively oxidized to the corresponding aldehyde, (Z)-3-methylpent-2-en-4-ynal, without affecting the enyne moiety. This aldehyde is also a valuable C6 building block.[2] Mild oxidizing agents are required to prevent over-oxidation or reaction at the double bond.[14] Activated manganese dioxide (MnO₂) is a classic and effective reagent for the selective oxidation of allylic alcohols.
Protocol: Oxidation using Manganese Dioxide
Reagents:
Reagent
MW ( g/mol )
Amount
Moles
Notes
(Z)-3-Methylpent-2-en-4-yn-1-ol
96.13
4.8 g
0.05
Substrate
Activated Manganese Dioxide (MnO₂)
86.94
43.5 g
0.50
Oxidant (10 equiv.)
Dichloromethane (DCM)
-
250 mL
-
Solvent
Procedure:
Reaction Setup: To a 500 mL round-bottom flask, add a solution of 4.8 g of (Z)-3-methylpent-2-en-4-yn-1-ol in 250 mL of dichloromethane.
Oxidant Addition: Add 43.5 g of activated manganese dioxide to the solution in one portion. The reaction is heterogeneous.
Reaction: Stir the black suspension vigorously at room temperature. Monitor the reaction by TLC (staining with potassium permanganate can visualize the starting alcohol). The reaction is often complete within 4-24 hours.
Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional dichloromethane.
Concentration: Combine the filtrates and remove the solvent by rotary evaporation to yield the crude (Z)-3-methylpent-2-en-4-ynal.
Purification: The resulting aldehyde can be purified by flash column chromatography on silica gel or by vacuum distillation.
Precursor to Natural Products
(Z)-3-Methylpent-2-en-4-yn-1-ol serves as a reagent in the synthesis of various natural products:
Prolycopene: This tangerine-colored tetra-Z-isomer of lycopene utilizes the C6 enyne synthon in its assembly.[15][16][17][18]
Leucosceptroids: This class of sesterterpenoids, known for their potent antifungal properties, can be synthesized using building blocks derived from this C6 alcohol.[19][20][21][22]
Safety and Handling
(Z)-3-Methylpent-2-en-4-yn-1-ol is a flammable liquid. It is heat-sensitive and can polymerize.[4] It should be stored in a cool, dark, and well-ventilated area, preferably under an inert atmosphere.[8] Standard personal protective equipment (safety goggles, gloves, lab coat) should be worn during handling. All manipulations, especially those involving heating or distillation, should be performed in a chemical fume hood.
References
Total Synthesis of Leucosceptroids A and B. (n.d.). Angewandte Chemie International Edition. Retrieved February 20, 2026, from [Link]
Meinwald, J., Crandall, J., & Hymans, W. E. (n.d.). NORTRICYCLANONE. Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]
Formation and reaction of a Grignard reagent. (n.d.). University of Toronto. Retrieved February 20, 2026, from [Link]
Baxendale, I. R. (2016, February 11). Development of the industrial synthesis of vitamin A. Durham University. Retrieved February 20, 2026, from [Link]
Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. (n.d.). PMC - NIH. Retrieved February 20, 2026, from [Link]
Guo, S., Liu, J., & Ma, D. (2015). Total synthesis of leucosceptroids A and B. Angewandte Chemie International Edition, 54(4), 1298–1301. [Link]
Grignard Reaction. (n.d.). University of Massachusetts. Retrieved February 20, 2026, from [Link]
Grignard Reaction. (n.d.). Diablo Valley College. Retrieved February 20, 2026, from [Link]
Hugelshofer, C. L., & Magauer, T. (2014). A general entry to antifeedant sesterterpenoids: total synthesis of (+)-norleucosceptroid A, (-)-norleucosceptroid B, and (-)-leucosceptroid K. Angewandte Chemie International Edition, 53(42), 11351–11355. [Link]
Reversible allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol to 3-methyl-2-penten-4-yn-1-ol. (n.d.). J-GLOBAL. Retrieved February 20, 2026, from [Link]
A General Entry to Antifeedant Sesterterpenoids: Total Synthesis of (+)-Norleucosceptroid A, (−)-Norleucosceptroid B, and (−)-Leucosceptroid K | Request PDF. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]
Allylic rearrangement. (2020, November 22). L.S.College, Muzaffarpur. Retrieved February 20, 2026, from [Link]
Grignard Reaction. (n.d.). University of Hawaii. Retrieved February 20, 2026, from [Link]
What is used for (Z)-3-Methylpent-2-En-4-Yn-1-Ol. (2024, January 2). Bloomtech. Retrieved February 20, 2026, from [Link]
(E)-1-(1-Methyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-one. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]
Industrial Synthesis of Vitamin A. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
The preparation of (2Z/2E)-3-methylpent-2-en-4-yn-1-ol 24, coupling of... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
CHM 244 Lab Practical- Grignard Reactions. (n.d.). WebAssign. Retrieved February 20, 2026, from [Link]
Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (n.d.). Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]
(Z)-3-Methylpent-2-en-4-yn-1-ol. (n.d.). LookChem. Retrieved February 20, 2026, from [Link]
75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology. (2023, August 14). ACS Publications. Retrieved February 20, 2026, from [Link]
Prolycopene, a tetra-cis carotene with two hindered cis double bonds. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]
A novel and practical synthetic route for the total synthesis of lycopene. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]
LYCOPENE (SYNTHETIC) CHEMICAL AND TECHNICAL ASSESSMENT (CTA). (n.d.). FAO. Retrieved February 20, 2026, from [Link]
Chemical synthesis of lycopene iii via Wittig or Wittig-Horner reaction (C15CC10CC15 condensation, Shen et al., 2011). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
Application Note: Stereoselective Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol via Acid-Catalyzed Allylic Rearrangement
Introduction (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS No. 6153-05-5) is a pivotal C6 building block in synthetic organic chemistry.[1] Its unique structure, featuring both a Z-configured double bond and a terminal alkyne, ma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(Z)-3-Methylpent-2-en-4-yn-1-ol (CAS No. 6153-05-5) is a pivotal C6 building block in synthetic organic chemistry.[1] Its unique structure, featuring both a Z-configured double bond and a terminal alkyne, makes it a valuable intermediate in the synthesis of complex natural products and pharmaceuticals, most notably as a key precursor in the industrial synthesis of Vitamin A and its derivatives.[1][2][3]
This application note provides a detailed, field-proven protocol for the synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol through an acid-catalyzed allylic rearrangement of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss critical parameters for ensuring high yield and stereoselectivity.
Mechanism and Rationale: The Meyer-Schuster Rearrangement
The core transformation is an allylic rearrangement, specifically a Meyer-Schuster rearrangement, which involves the acid-catalyzed isomerization of a propargylic alcohol into an α,β-unsaturated carbonyl compound.[4][5] In this specific synthesis, the reaction is controlled to yield the corresponding α,β-unsaturated alcohol.
The mechanism proceeds through several key steps:
Protonation: The hydroxyl group of the starting tertiary alcohol (3-methyl-1-penten-4-yn-3-ol) is protonated by the acid catalyst (e.g., H₂SO₄), forming a good leaving group (water).[6]
Carbocation Formation: Loss of water generates a resonance-stabilized allylic carbocation. This intermediate is key to the "shift" of the functional group.[7][8]
Nucleophilic Attack & Tautomerization: A water molecule attacks the carbocation at the less hindered primary position. Subsequent deprotonation and tautomerization lead to the final product.
The stereochemical outcome, favoring the (Z)-isomer, is a notable feature of this reaction under specific conditions. While many acid-catalyzed rearrangements yield the more thermodynamically stable (E)-isomer, the formation of (Z)-3-methylpent-2-en-4-yn-1-ol as the major product (typically in an ~85:15 Z:E ratio) is consistently reported.[3][9] This selectivity is influenced by factors such as catalyst concentration, temperature, and solvent, which dictate the kinetic pathway of the rearrangement.
Figure 1: Mechanistic overview of the acid-catalyzed allylic rearrangement.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the precursor alcohol and its subsequent rearrangement to the target compound.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
3-Methyl-1-penten-4-yn-3-ol
≥98%
Commercial
Starting material for rearrangement
Sulfuric Acid (H₂SO₄)
ACS Reagent, 95-98%
Commercial
Catalyst
Isopropyl Ether
Anhydrous, ≥99%
Commercial
Reaction Solvent
Sodium Bicarbonate (NaHCO₃)
Saturated solution
Lab-prepared
For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Commercial
Drying agent
Diethyl Ether
Anhydrous, ≥99%
Commercial
Extraction Solvent
Deionized Water
Type II or higher
Lab-prepared
For workup
Safety Precautions
Acid Handling: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
Thermal Sensitivity: The product isomers are heat-sensitive and can polymerize exothermically.[9] Avoid overheating during distillation and store the final product at a low temperature (e.g., 4°C).
Flammable Solvents: Diethyl ether and isopropyl ether are highly flammable. Ensure all operations are performed away from ignition sources.
Step-by-Step Procedure for Allylic Rearrangement
This procedure is adapted from established industrial synthesis methods.[9]
Catalyst Preparation: In a fume hood, carefully prepare 300 mL of a 21.5% (w/w) aqueous sulfuric acid solution by slowly adding 80.5 g (43.8 mL) of concentrated sulfuric acid to 219.5 mL of cold deionized water with constant stirring in an ice bath.
Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
Reactant Addition: Charge the flask with 115 g (1.196 mol) of 3-methyl-1-penten-4-yn-3-ol and 250 mL of isopropyl ether. Begin stirring to dissolve the alcohol.
Initiation of Rearrangement: Slowly add the prepared 300 mL of 21.5% sulfuric acid solution to the flask via the dropping funnel. An exotherm may be observed.
Reaction Maintenance: Heat the reaction mixture to a constant temperature of 55°C using a water bath. Maintain vigorous stirring at this temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
Quenching and Workup: After 2 hours, cool the reaction mixture to room temperature in an ice bath. Transfer the mixture to a separatory funnel and allow the layers to separate.
Extraction: Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.
Washing and Drying: Combine all organic layers. Wash sequentially with 100 mL of deionized water and 100 mL of saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
Solvent Removal: Filter off the drying agent and remove the solvents (isopropyl ether and diethyl ether) using a rotary evaporator under reduced pressure. Be careful not to overheat the flask (water bath temperature < 40°C).
Purification: Purify the resulting crude oil by fractional distillation under vacuum to separate the (Z) and (E) isomers. The cis (Z) isomer is the lower-boiling component.[9]
Figure 2: Experimental workflow for the synthesis and purification.
Data and Expected Results
Following this protocol should yield a mixture of (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its structure, purity, and isomeric ratio.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction; loss during workup.
Increase reaction time slightly (monitor by TLC/GC). Ensure efficient extraction and careful solvent removal.
Polymerization (dark tar)
Overheating during reaction or distillation.
Maintain strict temperature control (≤55°C for reaction, <40°C for rotovap). Use high vacuum for lower distillation temp.
Poor Z:E Selectivity
Incorrect acid concentration or temperature.
Verify the concentration of the sulfuric acid solution. Ensure stable heating at 55°C.
Incomplete Neutralization
Insufficient washing with NaHCO₃.
Test the pH of the aqueous layer after washing. Repeat wash if acidic to prevent product degradation upon heating.
Conclusion
The acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol is an efficient and reliable method for the production of (Z)-3-methylpent-2-en-4-yn-1-ol. By carefully controlling reaction parameters, particularly temperature and catalyst concentration, researchers can achieve high yields and good stereoselectivity, providing access to a critical intermediate for advanced organic synthesis. The inherent thermal sensitivity of the product necessitates careful handling during purification and storage to prevent polymerization.
Application Note: Strategic Utilization of (Z)-3-Methylpent-2-en-4-yn-1-ol in Carotenoid Synthesis
[1] Executive Summary This application note details the strategic deployment of (Z)-3-Methylpent-2-en-4-yn-1-ol (herein referred to as the C6-Enyne ) as a "linchpin" synthon in the industrial and laboratory-scale synthes...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the strategic deployment of (Z)-3-Methylpent-2-en-4-yn-1-ol (herein referred to as the C6-Enyne ) as a "linchpin" synthon in the industrial and laboratory-scale synthesis of retinoids and carotenoids.
While various routes exist (e.g., the BASF C15 + C5 route), the Roche C14 + C6 strategy remains a gold standard for stereochemical control and yield efficiency. This guide focuses on the Grignard-mediated coupling of the C6-Enyne with the C14-Aldehyde to construct the C20 carbon skeleton of Retinol (Vitamin A), followed by the critical downstream transformations required to establish the fully conjugated polyene system.
Target Audience: Synthetic Organic Chemists, Process Development Scientists, and API Manufacturing Leads.
Molecule Profile & Strategic Value
The C6 Synthon
Property
Specification
IUPAC Name
(Z)-3-Methylpent-2-en-4-yn-1-ol
Common Name
Cis-C6-Enyne / Roche C6 Alcohol
CAS Number
6153-05-5
Molecular Weight
96.13 g/mol
Key Functionality
Terminal Alkyne (Nucleophile precursor), Allylic Alcohol (Leaving group precursor)
Stereochemistry
(Z)-Configuration : Critical for minimizing steric hindrance during the coupling phase, though often isomerized to (E) in the final API.
Retrosynthetic Logic (C14 + C6)
The synthesis relies on a convergent approach.[1] The C20 skeleton is assembled by attacking a C14 aldehyde (electrophile) with the anion of the C6-Enyne (nucleophile).
Figure 1: Retrosynthetic breakdown of Vitamin A via the Roche route.
Core Protocol: The Coupling Reaction[4]
Objective: Synthesis of the C20-Diol intermediate via Grignard addition.
Step 1: Formation of the Dianion (Grignard Generation)
The C6-Enyne contains two acidic protons: the hydroxyl proton and the terminal alkyne proton. Two equivalents of base are required.
Setup: Charge the reaction vessel with anhydrous THF and cool to 0°C under inert atmosphere.
Addition: Add 2.2 equivalents of EtMgBr dropwise.
Note: The first equivalent deprotonates the hydroxyl group (alkoxide formation). The second equivalent deprotonates the terminal alkyne (acetylide formation).
Observation: Evolution of ethane gas will be observed. Ensure proper venting.
Activation: Stir at room temperature for 60 minutes to ensure complete formation of the dianion species.
Cooling: Cool the mixture back to -10°C .
Step 2: Nucleophilic Addition (Coupling)
Preparation: Dissolve 1.0 equivalent of C14-Aldehyde in minimal anhydrous THF.
Addition: Slowly add the C14-Aldehyde solution to the C6-dianion mixture over 30 minutes, maintaining internal temperature below 0°C .
Mechanistic Insight: The acetylide anion attacks the aldehyde carbonyl. The Z-geometry of the C6 unit prevents steric clash with the bulky trimethylcyclohexene ring of the C14 unit.
Reaction: Stir at 0°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][3]
Step 3: Quench and Workup
Quench: Carefully quench with saturated aqueous Ammonium Chloride (
) at 0°C.
Extraction: Extract with Ethyl Acetate (x3).
Wash: Wash combined organics with Brine, dry over
, and concentrate
Stability Warning: The resulting C20-diol is light and acid-sensitive. Store in amber glass under Argon if not proceeding immediately.
Downstream Transformations (The Isler Modification)
Once the C6 and C14 units are coupled, the triple bond must be reduced and the hydroxyl group eliminated to form the conjugated system.
Partial Hydrogenation (Lindlar Reduction)
To convert the internal alkyne to the necessary alkene:
Dissolve the C20-diol in Toluene/Pyridine.
Add Lindlar Catalyst (
poisoned with Pb).
Hydrogenate at ambient pressure until exactly 1.0 equivalent of
is consumed.
Critical Control: Over-reduction destroys the polyene system.
Acetylation and Dehydration
Acetylation: Treat the reduced diol with Acetyl Chloride/Pyridine to protect the primary alcohol (terminal C-OH).
Dehydration: Treat with a weak acid or iodine traces to eliminate the secondary hydroxyl group (allylic rearrangement). This establishes the fully conjugated pentaene system of Vitamin A Acetate.
Experimental Workflow Diagram
Figure 2: Operational workflow for the conversion of C6-Enyne to Vitamin A Acetate.
Application Notes & Protocols: Esterification of (Z)-3-Methylpent-2-en-4-yn-1-ol
Abstract: This document provides a comprehensive technical guide for the successful esterification of (Z)-3-Methylpent-2-en-4-yn-1-ol, a valuable and sensitive enynol intermediate in organic synthesis. Recognizing the co...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for the successful esterification of (Z)-3-Methylpent-2-en-4-yn-1-ol, a valuable and sensitive enynol intermediate in organic synthesis. Recognizing the compound's susceptibility to degradation under harsh conditions, this guide focuses on mild and efficient protocols, including the Steglich esterification, the Mitsunobu reaction, and enzymatic methods. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer troubleshooting advice to empower researchers in pharmaceutical development and chemical synthesis to achieve high-yield, high-purity ester products.
Introduction: The Synthetic Value and Challenge of an Enynol
(Z)-3-Methylpent-2-en-4-yn-1-ol is a bifunctional organic intermediate featuring a primary alcohol, a Z-configured double bond, and a terminal alkyne. This unique arrangement of functional groups makes it a crucial building block for a variety of complex molecules, including fragrances, flavors, and pharmaceutical compounds.[1][2] The conversion of its primary alcohol to an ester is a common and critical transformation. Esterification can modulate the molecule's properties, for instance, by creating ester prodrugs to enhance the bioavailability and therapeutic profile of a parent drug molecule.[3][4]
However, the conjugated enyne system renders the molecule sensitive to heat and acidic conditions, which can lead to polymerization, rearrangement, or other undesirable side reactions.[1][5] Consequently, classical esterification methods like the Fischer-Speier reaction, which rely on strong acids and high temperatures, are generally unsuitable for this substrate.[6][7] This note details modern, mild esterification protocols that preserve the integrity of the enyne core while efficiently yielding the desired ester.
Physicochemical Properties of the Starting Material
A thorough understanding of the substrate's properties is paramount for designing a successful reaction and purification strategy.
The choice of methodology is the most critical decision in the esterification of a sensitive substrate like (Z)-3-Methylpent-2-en-4-yn-1-ol. The ideal reaction proceeds under neutral or near-neutral pH, at or below ambient temperature, and minimizes the formation of difficult-to-remove byproducts. We present three field-proven approaches: Steglich Esterification, Mitsunobu Reaction, and Enzymatic Catalysis.
Figure 2: General experimental workflow for Steglich esterification.
Step-by-Step Methodology:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (Z)-3-Methylpent-2-en-4-yn-1-ol (1.0 eq.), the desired carboxylic acid (1.1-1.2 eq.), and 4-DMAP (0.1 eq.).
Dissolve the components in anhydrous dichloromethane (DCM), using approximately 10 mL per mmol of the alcohol.
Cool the stirred solution to 0 °C in an ice-water bath.
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in a minimal amount of anhydrous DCM.
Add the carbodiimide solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
Workup:
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Cool the mixture and filter it through a pad of Celite, washing the filter cake with cold DCM.
If EDC was used, proceed directly to washing. The urea byproduct is water-soluble.
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove DMAP and any remaining EDC), saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude ester product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Carboxylic Acid Example
Equivalents (Acid/EDC)
Time (h)
Typical Yield
Acetic Acid
1.2 / 1.2
2
>90%
Benzoic Acid
1.2 / 1.2
4
>85%
N-Boc-Glycine
1.1 / 1.2
6
>80%
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally reliable method for converting primary and secondary alcohols to esters, particularly when other methods fail. It proceeds via an SN2 mechanism, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
[9][10][11]
Causality: The reaction mechanism involves the formation of a phosphonium salt intermediate, which activates the alcohol's hydroxyl group, turning it into an excellent leaving group. [10]The carboxylate anion then displaces it. The reaction is famously stereospecific with inversion of configuration at a chiral center, though this is not a factor for the primary alcohol of our substrate. Careful, slow addition of the azodicarboxylate at low temperature is crucial to control the reaction's exotherm and prevent side reactions.
Figure 3: Simplified mechanistic pathway of the Mitsunobu reaction.
Step-by-Step Methodology:
To a flame-dried round-bottom flask under an inert atmosphere, dissolve (Z)-3-Methylpent-2-en-4-yn-1-ol (1.0 eq.), the carboxylic acid (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice-water bath.
Slowly, add DIAD or DEAD (1.5 eq.) dropwise via syringe over 20-30 minutes. An orange color may appear and then fade. Ensure the internal temperature does not rise significantly.
After addition, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
Monitor the reaction by TLC until the starting alcohol is consumed.
Workup:
Concentrate the reaction mixture under reduced pressure.
The primary challenge is removing the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts. Direct purification by flash chromatography is the most common method.
Alternatively, one can precipitate some of the byproducts by adding a non-polar solvent like diethyl ether or a mixture of hexanes/ether and storing the mixture in a freezer before filtration.
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 3: Enzymatic Esterification
For applications demanding the highest level of selectivity and sustainability ("green chemistry"), lipase-catalyzed esterification is an outstanding choice. Enzymes operate under exceptionally mild conditions (neutral pH, near-ambient temperature), often in non-polar organic solvents or even solvent-free systems.
[12][13]
Causality: Lipases, such as the commonly used immobilized Candida antarctica Lipase B (CALB), are hydrolases that can catalyze ester formation in low-water environments. [13][14]The enzyme's active site provides a specific environment that orients the alcohol and the acyl donor, facilitating the reaction with high chemo- and regioselectivity. Immobilizing the enzyme on a solid support allows for simple recovery by filtration and potential reuse.
Step-by-Step Methodology:
To a flask, add (Z)-3-Methylpent-2-en-4-yn-1-ol (1.0 eq.), the carboxylic acid (1.5-2.0 eq.), and a suitable non-polar solvent (e.g., hexane or 2-methyl-2-butanol).
Add immobilized lipase (e.g., Novozym® 435) as the catalyst, typically 5-10% by weight of the substrates.
Include molecular sieves (3Å or 4Å) to sequester the water produced during the reaction, which drives the equilibrium towards the ester product.
Seal the flask and place it on an orbital shaker at a controlled temperature, typically between 30-50 °C.
Monitor the reaction progress over 24-72 hours by taking small aliquots and analyzing them by GC or TLC.
Workup:
Once the reaction has reached completion or equilibrium, simply filter off the immobilized enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and dried for reuse.
Wash the filtrate with a mild base (e.g., saturated NaHCO₃ solution) to remove excess carboxylic acid.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography.
- Use freshly dried, anhydrous solvents and reagents.- Increase equivalents of coupling agent or acid.- Switch to a more powerful method like the Mitsunobu reaction.
Formation of Side Products
- Reaction temperature too high.- For Steglich: N-acylurea formation.- Substrate polymerization.
- Maintain low temperatures, especially during reagent addition.- Ensure sufficient DMAP is present (Steglich).- Ensure reaction is run under inert atmosphere and avoid prolonged heating.
Difficult Purification
- Co-elution of byproducts (e.g., Ph₃P=O in Mitsunobu).- Co-elution of urea (DCU in Steglich).
- For Mitsunobu, try alternative workups (e.g., precipitation) or use polymer-bound reagents.- For Steglich, ensure complete precipitation/filtration of DCU before aqueous workup.
Conclusion
The esterification of (Z)-3-Methylpent-2-en-4-yn-1-ol requires a departure from classical, harsh methodologies. By leveraging modern synthetic protocols such as the Steglich esterification, Mitsunobu reaction, or enzymatic catalysis, researchers can achieve high yields of the desired esters while preserving the molecule's sensitive enyne functionality. The choice of method should be guided by the specific carboxylic acid partner, scale of the reaction, and desired process sustainability. The protocols and insights provided in this guide serve as a robust starting point for scientists and developers working with this versatile synthetic intermediate.
References
Steglich esterification - Grokipedia. (n.d.).
What is used for (Z)-3-Methylpent-2-En-4-Yn-1-Ol. (2024, January 2). Shaanxi BLOOM Tech Co., Ltd.
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
Trost, B. M., & Toste, F. D. (2003). Catalytic asymmetric synthesis of chiral allylic esters. Journal of the American Chemical Society, 125(11), 3090–3100.
White, M. C., & Chen, M. S. (2006). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation.
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 20, 2026, from [Link]
Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
Khan, I., et al. (2023).
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Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
White, M. C., & Chen, M. S. (2006). Synthesis of complex allylic esters via C-H oxidation vs C-C bond formation. Angewandte Chemie, 118(30), 5105-5109.
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]
Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 54(13), 3049-3054.
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5830-5839.
Ibrahim, A. A., et al. (2024). Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE)-catalysed allylation of disubstituted ketenes. Organic & Biomolecular Chemistry, 22, 2483-2487.
(Z)-3-Methylpent-2-en-4-yn-1-ol. (n.d.). LookChem. Retrieved February 20, 2026, from [Link]
US Patent 6,613,551B2 - Enzymatic esterification process. (n.d.). Google Patents.
García-García, P., et al. (2017). Selective enzymatic esterification of lignin model compounds in the ball mill. Beilstein Journal of Organic Chemistry, 13, 1946-1953.
Gziut, K., et al. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 25(22), 5249.
G.C., S., & K.S., R. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Chemistry & Biodiversity, 21(5), e202301931.
Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles. (2022). Organic Chemistry Frontiers. Retrieved February 20, 2026, from [Link]
3-Methylpent-4-yn-1-ol. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
(Z)-3-methylpent-2-en-4-yne-1,1-diol. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
van der Padt, A. (1994). Enzymatic synthesis of polyol esters in aqueous-organic two-phase systems. Wageningen University. Retrieved February 20, 2026, from [Link]
Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. (n.d.). Longdom Publishing. Retrieved February 20, 2026, from [Link]
Gerasimov, A., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 829.
Dunker, C., et al. (2024). Phenol (bio)isosteres in drug design and development. ChemMedChem.
Zhang, T., et al. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions on Oral Absorption. Pharmaceutics, 17(9), 1210.
Application Notes and Protocols for the Oxidation and Reduction of (Z)-3-Methylpent-2-en-4-yn-1-ol
Introduction: The Synthetic Versatility of a C6 Synthon (Z)-3-Methylpent-2-en-4-yn-1-ol is a valuable C6 building block in organic synthesis, notable for its bifunctional nature, possessing both an allylic alcohol and a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Versatility of a C6 Synthon
(Z)-3-Methylpent-2-en-4-yn-1-ol is a valuable C6 building block in organic synthesis, notable for its bifunctional nature, possessing both an allylic alcohol and a conjugated enyne system.[1][2][3] This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products like Vitamin A and carotenoids.[4][5][6] The ability to selectively oxidize the primary alcohol to an aldehyde or reduce the carbon-carbon double or triple bonds is crucial for its utility as a versatile synthon. These transformations open pathways to a variety of derivatives with significant potential in drug discovery and materials science.
This document provides detailed application notes and validated protocols for the selective oxidation and reduction of (Z)-3-Methylpent-2-en-4-yn-1-ol, offering insights into the underlying principles of chemoselectivity and practical guidance for laboratory execution.
Part 1: Selective Oxidation to (Z)-3-Methylpent-2-en-4-ynal
The selective oxidation of the primary allylic alcohol in (Z)-3-Methylpent-2-en-4-yn-1-ol to the corresponding aldehyde, (Z)-3-Methylpent-2-en-4-ynal, is a critical transformation. Over-oxidation to the carboxylic acid or reaction at the double or triple bond must be avoided. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation due to its remarkable chemoselectivity for allylic and benzylic alcohols.[7][8][9]
**Principle of Oxidation with Activated Manganese Dioxide (MnO₂) **
Activated MnO₂ is a heterogeneous oxidant, and its reactivity is highly dependent on its method of preparation and activation.[7] The oxidation is believed to occur on the surface of the solid reagent. The reaction is initiated by the adsorption of the alcohol onto the MnO₂ surface, followed by the formation of a manganese ester. A radical mechanism is then proposed, involving the homolytic cleavage of a C-H bond on the carbon bearing the hydroxyl group, leading to a resonance-stabilized radical intermediate and the reduction of Mn(IV) to Mn(III).[7] This surface-mediated reaction is mild and highly selective for allylic and benzylic alcohols, leaving other functional groups such as alkenes and alkynes intact.
Diagram 1: Proposed Mechanism of MnO₂ Oxidation
Caption: Proposed mechanism of MnO₂ oxidation of an allylic alcohol.
Experimental Protocol: Oxidation of (Z)-3-Methylpent-2-en-4-yn-1-ol with MnO₂
This protocol describes a reliable method for the synthesis of (Z)-3-Methylpent-2-en-4-ynal.
Materials:
(Z)-3-Methylpent-2-en-4-yn-1-ol
Activated Manganese Dioxide (MnO₂)
Dichloromethane (DCM), anhydrous
Celite® or a similar filtration aid
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Apparatus for filtration (e.g., Büchner funnel or sintered glass funnel)
Rotary evaporator
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve (Z)-3-Methylpent-2-en-4-yn-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 equiv by weight). The large excess of MnO₂ is crucial for driving the reaction to completion.[10]
Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC), observing the disappearance of the starting material. The reaction is typically complete within 2-24 hours, depending on the activity of the MnO₂ and the reaction scale.
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and other manganese salts. Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.
Isolation and Purification: Combine the filtrate and washings. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude (Z)-3-Methylpent-2-en-4-ynal can be further purified by column chromatography on silica gel if necessary, though often the purity is sufficient for subsequent steps.
Table 1: Summary of Oxidation Protocol
Parameter
Value/Description
Substrate
(Z)-3-Methylpent-2-en-4-yn-1-ol
Reagent
Activated Manganese Dioxide (MnO₂)
Solvent
Dichloromethane (DCM), anhydrous
Stoichiometry
1.0 equiv Substrate, 5-10 equiv MnO₂
Temperature
Room Temperature
Reaction Time
2-24 hours
Work-up
Filtration through Celite®, drying, and concentration
Expected Product
(Z)-3-Methylpent-2-en-4-ynal
Typical Yield
>85%
Part 2: Selective Reduction of (Z)-3-Methylpent-2-en-4-yn-1-ol
The reduction of (Z)-3-Methylpent-2-en-4-yn-1-ol presents a greater synthetic challenge due to the presence of two reducible functional groups: the carbon-carbon double bond and the carbon-carbon triple bond. The choice of reducing agent and reaction conditions will determine the outcome, allowing for the selective formation of different products.
Chemoselectivity in the Reduction of Enynes
The selective reduction of enynes is a powerful tool in organic synthesis. The relative reactivity of the alkene and alkyne moieties can be exploited to achieve specific transformations. Generally, alkynes are more susceptible to catalytic hydrogenation than alkenes. However, steric hindrance and electronic effects can influence this selectivity.
Application Notes & Protocols: (Z)-3-Methylpent-2-en-4-yn-1-ol as a Versatile Synthon for Complex Molecule Synthesis
Introduction: The Strategic Value of a Multifunctional C6 Building Block In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Multifunctional C6 Building Block
In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. (Z)-3-Methylpent-2-en-4-yn-1-ol is a C6 building block of significant interest due to its dense arrangement of versatile functional groups within a compact, stereodefined framework.[1][2][3] Its structure, featuring a Z-configured olefin, a terminal alkyne, and a primary allylic alcohol, offers multiple, orthogonal reaction sites. This unique combination allows for a diverse range of transformations, making it a powerful precursor for the synthesis of complex natural products, pharmaceuticals, and advanced materials.[2][3]
Notably, this synthon is a key intermediate in industrial syntheses, most famously in the Isler synthesis of Vitamin A, highlighting its reliability and scalability.[4] The enediyne moiety present in its core structure is a privileged motif found in highly potent cytotoxic natural products, suggesting the potential of its derivatives in the development of novel therapeutic agents, such as payloads for antibody-drug conjugates (ADCs).[5][6][7]
This guide provides an in-depth exploration of the reactivity of (Z)-3-Methylpent-2-en-4-yn-1-ol. It details field-proven protocols for its application in cornerstone synthetic transformations and explains the causality behind experimental choices, empowering researchers to leverage this building block to its full potential.
Physicochemical Properties and Safe Handling
(Z)-3-Methylpent-2-en-4-yn-1-ol is a colorless to light yellow liquid with a characteristic odor.[1][2] Both the Z- and E-isomers are heat-sensitive and prone to polymerization due to the presence of conjugated double and triple bonds.[8] Therefore, stringent handling and storage procedures are paramount.
Inert Atmosphere: Due to its sensitivity to oxidation and polymerization, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[10]
Temperature Control: The compound should be stored refrigerated.[3] Reactions involving this molecule, particularly those that are exothermic, should be conducted with careful temperature monitoring.
Acetylene Handling: As a terminal alkyne, it can form explosive metal acetylides. Contact with certain metals, particularly copper, silver, and mercury, should be avoided, especially under basic conditions.[11][12] Use steel fittings for any gas transfer lines.[11]
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required. Work should be performed in a well-ventilated fume hood.[13]
Core Synthetic Applications
The strategic utility of (Z)-3-Methylpent-2-en-4-yn-1-ol stems from the ability to selectively address its three primary functional groups. This section details its application in powerful carbon-carbon bond-forming reactions.
Fig 2. General workflow for the Pauson-Khand reaction.
Protocol: Intramolecular Pauson-Khand Reaction of an O-Tethered En-yne
This protocol describes the cyclization of an ether derivative of (Z)-3-Methylpent-2-en-4-yn-1-ol. The initial etherification step is required to create the tether for the intramolecular reaction.
Part A: Synthesis of the En-yne Substrate (Allyl Ether)
Reagents & Equipment:
(Z)-3-Methylpent-2-en-4-yn-1-ol
Sodium hydride (60% dispersion in mineral oil)
Allyl bromide
Anhydrous Tetrahydrofuran (THF)
Round-bottom flask, magnetic stirrer, syringe, inert atmosphere setup (N₂/Ar balloon)
Procedure:
To a flame-dried round-bottom flask under N₂, add (Z)-3-Methylpent-2-en-4-yn-1-ol (1.0 eq). Dissolve in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Carefully add NaH (1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir for 30 minutes at 0 °C.
Add allyl bromide (1.1 eq) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction carefully by slow addition of saturated NH₄Cl solution.
Extract the product with diethyl ether (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting allyl ether by flash column chromatography.
Part B: Pauson-Khand Cyclization
Reagents & Equipment:
En-yne substrate from Part A
Dicobalt octacarbonyl [Co₂(CO)₈]
Anhydrous Toluene
Round-bottom flask with reflux condenser, magnetic stirrer, inert atmosphere setup
Procedure:
In a flame-dried flask under N₂, dissolve the en-yne substrate (1.0 eq) in anhydrous toluene.
Add Co₂(CO)₈ (1.1 eq) in one portion. The solution should turn dark.
Stir at room temperature for 1 hour to allow for cobalt-alkyne complex formation.
Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in a mixture of acetone and water. Add an oxidant like N-Methylmorpholine N-oxide (NMO) or ceric ammonium nitrate (CAN) to decompose the cobalt complexes until the solution color fades.
Filter the mixture through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the bicyclic cyclopentenone.
Sonogashira Coupling: Building Conjugated Systems
The Sonogashira coupling is a highly efficient cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. [14][15][16]The terminal alkyne of (Z)-3-Methylpent-2-en-4-yn-1-ol makes it an ideal partner for this reaction, allowing for the direct attachment of aryl or vinyl groups. This is a cornerstone reaction for synthesizing conjugated enynes, which are precursors to complex pharmaceuticals and organic materials.
[14]
Causality in Protocol Design:
Catalysts: A dual catalytic system is employed. The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while the copper(I) salt (e.g., CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate which accelerates the transmetalation step.
[15][16]* Base: An amine base (e.g., triethylamine or diisopropylamine) is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
[15]* Solvent: A polar aprotic solvent like THF or DMF is typically used to dissolve the reagents.
Inert Conditions: The Pd(0) species in the catalytic cycle is oxygen-sensitive, making an inert atmosphere essential for good yields.
Fig 3. Simplified catalytic cycles in the Sonogashira coupling.
Protocol: Sonogashira Coupling with an Aryl Iodide
Schlenk flask, magnetic stirrer, inert atmosphere setup
Procedure:
To a flame-dried Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
Evacuate and backfill the flask with N₂ or Ar three times.
Add anhydrous THF and anhydrous Et₃N via syringe. Stir to dissolve the solids.
Add (Z)-3-Methylpent-2-en-4-yn-1-ol (1.2 eq) dropwise via syringe.
Stir the reaction at room temperature for 6-12 hours. The formation of ammonium salt precipitate is often observed. Monitor the reaction by TLC.
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalysts and salts.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford the coupled enyne-ol.
Intermediate in Vitamin A Synthesis
(Z)-3-Methylpent-2-en-4-yn-1-ol is a pivotal C6 intermediate in one of the most successful industrial syntheses of Vitamin A, developed by Isler. [4]In this route, the acetylide anion of the C6 fragment is generated and reacted with a C14 aldehyde component in a Grignard-type reaction. This step masterfully constructs the C20 carbon skeleton of the final product.
Conceptual Workflow (Isler Synthesis):
Deprotonation: The terminal alkyne of (Z)-3-Methylpent-2-en-4-yn-1-ol is deprotonated using a Grignard reagent (e.g., ethylmagnesium bromide) to form a magnesium acetylide.
Nucleophilic Addition: This acetylide then acts as a nucleophile, attacking the aldehyde group of the C14 component, 2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-en-1-al.
Further Steps: The resulting C20 alcohol is then subjected to a series of transformations including partial hydrogenation of the triple bond (using a Lindlar catalyst to ensure cis-alkene formation) and dehydration to furnish the final all-trans polyene system of Vitamin A acetate.
Protocol: Grignard Reaction for C-C Bond Formation
This protocol demonstrates the key bond-forming step analogous to the Vitamin A synthesis.
Reagents & Equipment:
(Z)-3-Methylpent-2-en-4-yn-1-ol
Ethylmagnesium bromide (1.0 M solution in THF)
A C14-aldehyde or other suitable electrophile
Anhydrous THF
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup
Procedure:
To a flame-dried, three-neck flask equipped with a dropping funnel and under an N₂ atmosphere, add (Z)-3-Methylpent-2-en-4-yn-1-ol (1.0 eq) dissolved in anhydrous THF.
Cool the solution to 0 °C.
Add ethylmagnesium bromide (1.05 eq) dropwise. Caution: Ethane gas evolution. Stir for 1 hour at 0 °C to ensure complete formation of the magnesium acetylide.
In a separate flask, dissolve the aldehyde electrophile (1.0 eq) in anhydrous THF and add it to the dropping funnel.
Add the aldehyde solution dropwise to the acetylide solution at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Cool the reaction back to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the resulting diol product via flash column chromatography.
Conclusion
(Z)-3-Methylpent-2-en-4-yn-1-ol is a testament to the power of molecular design, offering a confluence of reactivity in a single, well-defined building block. Its demonstrated utility in foundational synthetic transformations such as the Pauson-Khand reaction and Sonogashira coupling, as well as its proven role in large-scale industrial synthesis, underscores its importance. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling the strategic incorporation of this versatile synthon into synthetic routes targeting a new generation of complex and medicinally relevant molecules.
References
Tanaka, K., et al. (2007). Enantioselective Intramolecular [2 + 2 + 2] Cycloaddition of Enediynes for the Synthesis of Chiral Cyclohexa-1,3-dienes. The Journal of Organic Chemistry. Available at: [Link]
Bloomtechz. (2024). What is used for (Z)-3-Methylpent-2-En-4-Yn-1-Ol. Available at: [Link]
LookChem. (n.d.). (Z)-3-Methylpent-2-en-4-yn-1-ol. Available at: [Link]
Wang, Y., et al. (2020). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules. Available at: [Link]
Thorson, J. S., et al. (2015). Enediynes: Exploration of microbial genomics to discover new anticancer drug leads. PMC. Available at: [Link]
RSC Publishing. (2022). Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans. Available at: [Link]
Zeni, G., et al. (2022). Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. Molecules. Available at: [Link]
Zhang, W., et al. (2019). Type-II Pauson-Khand reaction of 1,8-enyne in the attempt of building 7/5 ring of (-)-Caribenol A. Tetrahedron Letters. Available at: [Link]
Wikipedia. (n.d.). Pauson–Khand reaction. Available at: [Link]
Cremer, D., & Kraka, E. (2013). Enediynes, enyne-allenes, their reactions, and beyond. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]
Reisman, S. E., et al. (2020). Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes. Science. Available at: [Link]
Google Patents. (n.d.). EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol.
Van der Meijden, M., & Horsman, M. R. (2021). Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates. Oxford Academic. Available at: [Link]
SciSpace. (2013). Enediynes, enyne-allenes, their reactions, and beyond. Available at: [Link]
Gandon, V., et al. (2023). Chemodivergent, Regio- and Enantioselective Cycloaddition Reactions between 1,3-Dienes and Alkynes. Angewandte Chemie. Available at: [Link]
American Chemical Society. (n.d.). Cyclic conjugated enediynes related to calicheamicins and esperamicins: calculations, synthesis, and properties. Journal of the American Chemical Society. Available at: [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
HSSE World. (2021). Safe Handling of Acetylene Gas. Available at: [Link]
MDPI. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Available at: [Link]
Chegg. (2021). What results when (Z)-3-methylpent-2-en-1-ol is treated with tBuOOH, TI(OiPr)4, and (-)-DET?. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
nexAir. (n.d.). Acetylene Safety Tips: Handling and Storage Best Practices. Available at: [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
BOC Gases. (n.d.). Acetylene safety. Available at: [Link]
PubChemLite. (n.d.). (z)-3-methylpent-2-en-4-yn-1-ol. Available at: [Link]
SynArchive. (n.d.). Sonogashira Coupling. Available at: [Link]
Mordini, A., & Valacchi, M. (n.d.). Acetylene is more acidic than either ethene or propene. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]
Application Note: Precision Synthesis of (Z)-3-Methyl-2-penten-4-yn-1-ol
Strategic Overview The compound (Z)-3-methyl-2-penten-4-yn-1-ol (often referred to as the "C6 alcohol" or "Cis-C6") is the critical stereochemical building block for the industrial and laboratory synthesis of Vitamin A (...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The compound (Z)-3-methyl-2-penten-4-yn-1-ol (often referred to as the "C6 alcohol" or "Cis-C6") is the critical stereochemical building block for the industrial and laboratory synthesis of Vitamin A (Retinol) and related carotenoids.[1][2][3] Its value lies in the cis (Z) geometry of the trisubstituted alkene, which is thermodynamically less stable than the trans (E) isomer but essential for the biological activity of the final retinoid structures.
This guide details a robust laboratory-scale protocol for synthesizing the cis-isomer via the acid-catalyzed allylic rearrangement of its tertiary alcohol precursor, 3-methyl-1-penten-4-yn-3-ol.[1][2] Unlike industrial methods utilizing liquid ammonia and calcium acetylide, this protocol adapts the chemistry for standard laboratory fume hoods using Grignard reagents, prioritizing safety and reproducibility while maintaining high stereoselectivity (~85:15 Z:E ratio).[2]
Core Challenges & Solutions
Challenge
Mechanistic Cause
Application Solution
Stereocontrol
Thermodynamic preference for trans-isomer.
Kinetic control during rearrangement; optimized acid concentration and reaction time.
Strict temperature limits (<60°C) during workup to prevent polymerization.[2]
Side Reactions
Proximity of OH and alkyne in cis-form allows cyclization.[1][2]
Critical: Overheating causes cyclization to 2,3-dimethylfuran .[1][2] Monitor via NMR.
Reaction Mechanism & Pathway
The synthesis proceeds in two distinct stages:
Nucleophilic 1,2-Addition: Ethynylmagnesium bromide attacks Methyl Vinyl Ketone (MVK) to form the tertiary alcohol (Iso-C6).[1][2]
Allylic Rearrangement (The Meyer-Schuster/Rupe Variant): Under acidic conditions, the tertiary alcohol undergoes a 1,3-hydroxyl shift.[2] The geometry of the resulting double bond is determined by the transition state conformation.
Pathway Visualization
The following diagram illustrates the synthetic flow and the critical "Furan Trap" that researchers must avoid.
Caption: Synthetic pathway from MVK to Cis-C6, highlighting the divergence to the thermodynamic Trans-isomer and the thermal degradation to dimethylfuran.
Detailed Experimental Protocols
Part A: Synthesis of 3-methyl-1-penten-4-yn-3-ol (Iso-C6)
Objective: Create the tertiary alcohol precursor via Grignard addition.
Reagents:
Ethynylmagnesium bromide (0.5 M in THF) - Commercially available or prepared fresh.[1][2]
Methyl Vinyl Ketone (MVK) - Must be freshly distilled to remove stabilizers.[1][2]
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and pressure-equalizing addition funnel.
Charging: Cannulate Ethynylmagnesium bromide (200 mL, 100 mmol) into the flask. Cool to 0°C using an ice/water bath.
Addition: Dissolve MVK (7.0 g, 100 mmol) in anhydrous THF (20 mL). Add this solution dropwise over 30 minutes.
Expert Note: The reaction is exothermic.[2] Maintain internal temperature <5°C to prevent polymerization of MVK.[2]
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Quench: Cool back to 0°C. Cautiously add saturated NH4Cl (50 mL) to quench unreacted Grignard.
Workup: Extract with Et2O (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo (keep bath <30°C).
Result: Crude oil containing 3-methyl-1-penten-4-yn-3-ol.[1][2][6] Yield is typically >90%.[2] This can be used directly in Part B without distillation if purity >95% (check by NMR).[2]
Part B: Allylic Rearrangement to (Z)-3-methyl-2-penten-4-yn-1-ol
Objective: Convert the tertiary alcohol to the primary cis-enyne-ol.
C-H) at ppm and the hydroxymethyl (-CH2OH) doublet at ppm.
Fail: Appearance of aromatic protons at
ppm and ppm (methyls on furan ring) indicates cyclization occurred.[1][2]
References
Isler, O., et al. (1947).[2] "Synthesis of Vitamin A." Helvetica Chimica Acta, 30(6), 1911-1927.[2] Link[1]
Oroshnik, W. (1956).[2] "The Synthesis of Polyenes. I. The Rearrangement of Ethynyl Carbinols." Journal of the American Chemical Society, 78(11), 2651-2652.[2] Link[1]
ChemicalBook. (2024).[1][2][4] "3-Methyl-2-penten-4-yn-1-ol: Properties and Production Process." Link
BenchChem. (2025).[1][2] "A Comparative Guide to the Characterization and Analysis of 3-Methylpent-4-yn-1-ol and Its Isomers." Link[1]
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol." Link
Technical Support Center: Purification of (Z)-3-Methylpent-2-en-4-yn-1-ol
[1][2] Case ID: #ISO-C6-ENYNE-PUR Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Isolation of (Z)-isomer from E/Z isomeric mixtures and prevention of polymerization.[1][2] Diagnostic Hu...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Case ID: #ISO-C6-ENYNE-PUR
Status: Active
Specialist: Dr. Aris Thorne, Senior Application Scientist
Subject: Isolation of (Z)-isomer from E/Z isomeric mixtures and prevention of polymerization.[1][2]
Diagnostic Hub: The "Triage"
Before initiating purification, characterize your crude material. The synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol (often via acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol) typically yields an 85:15 (Z:E) ratio.[1][2][3]
Identify your primary bottleneck:
Symptom
Diagnosis
Recommended Protocol
Peaks overlap in HPLC/GC
Isomers are co-eluting due to similar polarity.[1][2]
Protocol B (AgNO₃ Chromatography)
Material turns to black tar
Thermal polymerization during distillation.
Protocol A (Vacuum Distillation with Inhibitors)
Yield is low (<50%)
Loss of product to "Green Oil" (polymer) or poor extraction.
Section 3 (Stabilization & Storage)
Unsure of Geometry
Need to confirm Z vs E configuration.
Section 4 (Analytical Validation)
Experimental Protocols
Protocol A: Bulk Enrichment via High-Vacuum Distillation
Use this for crude mixtures (>10g) to remove heavy impurities.[1][2] Do not expect perfect isomer separation here.
The Challenge: The boiling point difference between Z and E isomers is narrow (~8°C at reduced pressure), and the enyne system is thermally unstable above 90°C.
Technical Specifications:
Target Vacuum: < 10 mmHg (preferably < 5 mmHg).
Bath Temperature: Max 80°C.
Inhibitor: 0.1% w/w Hydroquinone or BHT (Butylated hydroxytoluene).[2]
Step-by-Step Guide:
Stabilize: Add 1000 ppm (0.1%) Hydroquinone to your crude oil immediately.
Setup: Use a Vigreux column (minimum 15 cm) or a Spinning Band column for higher efficiency. Ensure all glassware is base-washed (acid traces catalyze polymerization).[1][2]
Stop Point: Do not distill to dryness. Leave ~10% residue to prevent overheating the pot, which can cause rapid exothermic polymerization.
Protocol B: High-Purity Separation via Argentation Chromatography
Use this for analytical standards or high-purity requirements (>98% Z).[1][2]
The Mechanism: Silver ions (
) form reversible -complexes with the alkyne/alkene unsaturation. The complex stability differs significantly between geometric isomers due to steric accessibility. The (E)-isomer typically binds stronger or weaker depending on the specific steric environment, but the separation factor () is far superior to standard silica.
Preparation of 10% AgNO₃-Silica:
Dissolve 10g Silver Nitrate (
) in 100 mL Acetonitrile (or water, though acetonitrile is easier to remove).
Add 90g High-Purity Silica Gel (230-400 mesh).[1][2]
Rotary evaporate to dryness in the dark (cover flask with foil).
Dry in a vacuum oven at 60°C for 4 hours. Store in amber bottles.
Loading: < 1g crude per 50g silica (Silver capacity is easily saturated).[2]
Elution Order: typically the (Z)-isomer elutes before the (E)-isomer due to the "cis" steric crowding hindering the formation of the stable silver complex compared to the more open (E)-isomer (though this can invert based on solvent; verify with TLC).
Visualization: Purification Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and purity requirements.
Stability & Storage (The "Hidden" Killer)
The most common user complaint is "My pure product degraded overnight." This molecule is an enyne alcohol , highly susceptible to:
Polymerization: Catalyzed by heat and radicals.[2]
Isomerization: Acid traces can revert pure (Z) back to the equilibrium mixture (Z/E).
Storage Protocol:
Container: Silylated Glass (to neutralize surface silanols) or Teflon.
Temperature: -20°C.
Additive: If downstream chemistry permits, store with a trace of base (e.g.,
pellet) to prevent acid-catalyzed rearrangement, or an antioxidant (BHT).
and Alkyne are on the same side.[1][2] This places the Methyl group and the Olefinic Proton on the same side (cis-relationship), enabling the NOE signal.
Frequently Asked Questions (FAQ)
Q: Can I use standard silica gel instead of Silver Nitrate silica?A: Only if you have a very long column and low loading. The
on standard silica is negligible because the polarity difference (driven by the -OH group) masks the subtle shape difference. Silver nitrate is required to exploit the -electron difference.[1][2]
Q: My distillation pot solidified. How do I clean it?A: You have created a cross-linked enyne polymer.[2] Standard solvents (Acetone/DCM) will not work.
Solution: Soak in hot alcoholic KOH (Base bath) or use DMF at 60°C to swell and mechanically remove the polymer. Warning: This is hazardous; perform in a fume hood.
Q: Why is the Z-isomer boiling point lower than the E-isomer?A: The (Z)-isomer has a more "folded" geometry (steric crowding between the hydroxymethyl and alkyne groups), which slightly reduces the effectiveness of intermolecular hydrogen bonding and Van der Waals surface area compared to the more linear (extended) (E)-isomer.
References
Isler, O., et al. (1956). Syntheses in the Carotenoid Series.[3] Synthesis of Vitamin A. Helvetica Chimica Acta.[2]
ChemicalBook. (2024).[2] Properties and Production process of 3-Methyl-2-penten-4-yn-1-ol.
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron.
BenchChem. (2025).[2] Analytical Workflow for Isomer Characterization of C6 Alkynols.
Technical Support Center: Optimizing (Z)-3-Methylpent-2-en-4-yn-1-ol Synthesis
Topic: Yield Improvement & Troubleshooting for (Z)-3-Methylpent-2-en-4-yn-1-ol CAS No: 6153-05-5 Synonyms: cis-3-Methyl-2-penten-4-yn-1-ol, C6-Alcohol (Z-isomer) Application: Key C6-synthon for Vitamin A (Retinol) and re...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Yield Improvement & Troubleshooting for (Z)-3-Methylpent-2-en-4-yn-1-ol
CAS No: 6153-05-5
Synonyms: cis-3-Methyl-2-penten-4-yn-1-ol, C6-Alcohol (Z-isomer)
Application: Key C6-synthon for Vitamin A (Retinol) and retinoid synthesis.[1]
Executive Summary & Core Chemistry
You are likely synthesizing this compound via the acid-catalyzed allylic rearrangement of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol .[1][2][3] While this route is industrially established, it is fraught with two main failure modes: uncontrolled polymerization (leading to tar) and poor stereoselectivity (formation of the unwanted E-isomer).
The (Z)-isomer is kinetically favored in specific acidic conditions, typically achieving an 80:20 to 85:15 (Z:E) ratio. Pushing the yield beyond 80% requires strict suppression of the thermodynamic equilibration to the E-isomer and prevention of thermal degradation.
Standard Optimized Protocol
Based on industrial best practices for maximizing the Z-isomer.
Solvent: Isopropyl ether (IPE) or Dichloromethane (DCM).[1] IPE is preferred for easier workup.[1]
Catalyst: Aqueous Sulfuric Acid (10-20%) or acidic ionic liquids (e.g., [BMIM][HSO4] for greener processing).
Quench: Saturated NaHCO₃.
Workflow
Dissolution: Dissolve the tertiary alcohol in isopropyl ether (1:5 w/w ratio).
Acidification: Cool the reactor to 10°C . Add the acid catalyst dropwise.[1]
Critical: Maintain pH between 1.0–2.[1]0. Do not go lower, or polymerization accelerates.[1]
Rearrangement: Heat slowly to 35–40°C . Stir for 45–60 minutes.
Checkpoint: Monitor via GC.[1] Stop immediately when the tertiary alcohol precursor drops below 2%.[1]
Quenching: Cool to 5°C. Neutralize with NaHCO₃ to pH 7.0.
Warning: The product is acid-sensitive.[1] Delayed neutralization destroys the yield.[1]
Isolation: Separate the organic layer.[1] Wash with brine.[1] Dry over MgSO₄.[1]
Purification: Vacuum distillation (keep pot temp <60°C).
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a dark, viscous tar."
Diagnosis: Polymerization. The conjugated enyne system is highly susceptible to thermal and radical polymerization, especially under acidic conditions.
Corrective Actions:
Temperature Limit: Never exceed 45°C during the reaction.
Inhibitors: Add Hydroquinone or BHT (0.1 mol%) to the reaction mixture immediately after the acid addition. This scavenges radicals that initiate chain polymerization.[1]
Acid Concentration: High local acid concentration causes charring.[1] Ensure vigorous stirring (high shear) during acid addition to prevent "hot spots."
Issue 2: "I am getting too much of the (E)-isomer (>20%)."
Diagnosis: Thermodynamic Equilibration. The (Z)-isomer is often the kinetic product, but prolonged exposure to acid or heat isomerizes it to the more stable (E)-form.
Corrective Actions:
Reaction Time: Shorten the reaction time. The conversion of Tertiary
Primary (Z) is faster than Primary (Z) Primary (E). Stop the reaction before full conversion if necessary to preserve the Z-ratio.
Catalyst Switch: Switch from sulfuric acid to a Cu(I)/Cl catalyst system or an acidic resin (Amberlyst 15).[1] Solid acid catalysts often allow for milder conditions and easier removal, stopping isomerization during workup.[1]
Issue 3: "Yield loss occurs during distillation."
Diagnosis: Thermal Decomposition.[1] The terminal alkyne and alcohol functionalities make the molecule unstable at high boiling points.
Corrective Actions:
High Vacuum: Use a high-vacuum pump (<1 mbar) to lower the boiling point.[1]
Thin Film Evaporation: If scaling up (>100g), use a wiped-film evaporator (WFE) to minimize residence time at high heat.
Pot Stabilizer: Add a trace of Na₂CO₃ to the distillation pot to neutralize any residual acid traces that might catalyze decomposition during heating.
Mechanistic Visualization
The following diagram illustrates the competing pathways. To maximize the (Z)-isomer, you must favor the kinetic rearrangement path while blocking the thermodynamic isomerization and polymerization exits.
Caption: Reaction pathway showing the kinetic preference for the (Z)-isomer and the critical failure modes (Isomerization and Polymerization) that must be suppressed.
Data & Benchmarks
Table 1: Impact of Conditions on Z:E Ratio and Yield
High E-isomer formation; significant polymerization.
Temp
30°C
80%
86:14
Optimal balance of rate vs. selectivity.
Frequently Asked Questions (FAQ)
Q: Can I separate the (Z) and (E) isomers if I get a mixture?A: Yes, but it is difficult. Fractional distillation is possible but requires a high theoretical plate count due to close boiling points (Z: ~65°C vs E: ~73°C at 1.2 kPa).[1] Flash chromatography is effective for small scales (Hexane/EtOAc gradient), but for process scale, optimizing the reaction to favor (Z) is far more cost-effective.
Q: How should I store the purified (Z)-alcohol?A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Add a stabilizer like BHT (100 ppm) if the downstream application permits. The compound oxidizes and polymerizes upon exposure to air and light.
Q: Why is the (Z)-isomer preferred for Vitamin A synthesis?A: While Vitamin A (Retinol) is all-trans, the synthetic assembly often utilizes the (Z)-C6 synthon to facilitate specific coupling geometries (e.g., controlling sterics during the formation of the polyene chain) which are subsequently isomerized to the all-trans form in the final steps.
References
BenchChem. (E)-3-Methylpent-2-en-4-yn-1-ol Properties and Isomerization. Retrieved from
ChemicalBook. (Z)-3-Methylpent-2-en-4-yn-1-ol Synthesis and Yield Data. Retrieved from
MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules 2002, 7, 353-362.[1] Retrieved from
BloomTech. Applications of (Z)-3-Methylpent-2-en-4-yn-1-ol in Vitamin A Production. Retrieved from
Technical Support Center: (Z)-3-Methylpent-2-en-4-yn-1-ol
Welcome to the technical support center for (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS 6153-05-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS 6153-05-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this versatile building block. As a compound with a conjugated en-yne system and a primary alcohol, its reactivity is key to its utility in the synthesis of complex molecules like carotenoids, but it also presents challenges in handling and storage.[1][2][3] This document provides practical, field-proven insights to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (Z)-3-Methylpent-2-en-4-yn-1-ol?
A1: The main stability concerns for (Z)-3-Methylpent-2-en-4-yn-1-ol stem from its conjugated en-yne structure. This system is susceptible to several degradation pathways:
Isomerization: The (Z)-isomer can isomerize to the more thermodynamically stable (E)-isomer.[1] This process can be catalyzed by heat, light, or acid/base traces.[4][5] For synthetic routes where the stereochemistry of the double bond is critical, such as in the synthesis of certain carotenoids, this isomerization can be a significant issue.[1]
Oxidation: The allylic alcohol and the unsaturated system are prone to oxidation, which can be initiated by air (oxygen), especially in the presence of light or metal contaminants.[6] This can lead to the formation of aldehydes, ketones, or other oxidative degradation products.[6][7]
Polymerization: En-yne compounds can be prone to polymerization, particularly under conditions of heat or in the presence of radical initiators.[6] This can result in the formation of insoluble materials and a decrease in the purity of the compound.
"Death by Diels-Alder": While more pronounced in more complex en-yne systems, self-reaction via cycloaddition pathways is a potential degradation route, especially under thermal stress.[4][5]
Q2: What are the recommended long-term storage conditions?
A2: To minimize degradation and preserve the purity and isomeric integrity of (Z)-3-Methylpent-2-en-4-yn-1-ol, the following storage conditions are strongly recommended:
Protects the compound from light-induced degradation and isomerization.[4][5][10]
Container
Tightly sealed glass container with a PTFE-lined cap.[10][11]
Prevents evaporation and contamination. Glass is preferred as it is chemically inert.[10] Avoid plastic containers.[10]
Q3: Can I store (Z)-3-Methylpent-2-en-4-yn-1-ol in a solvent? If so, which solvents are recommended?
A3: While neat storage under the conditions described in Q2 is ideal, storing the compound in a solution can be practical for some applications. However, solvent choice is critical.
Recommended Solvents: Anhydrous, aprotic solvents such as Toluene or Hexanes are generally suitable for short to medium-term storage. Ensure the solvent is degassed to remove dissolved oxygen.
Solvents to Avoid:
Protic solvents (e.g., Methanol, Ethanol): Can potentially participate in side reactions or promote isomerization.
Halogenated solvents (e.g., Dichloromethane, Chloroform): May contain acidic impurities that can catalyze degradation.
Ethereal solvents (e.g., THF, Diethyl ether): Can form peroxides over time, which can initiate oxidation or polymerization.
Protocol for Preparing a Stock Solution for Storage:
Ensure the (Z)-3-Methylpent-2-en-4-yn-1-ol is of high purity.
Select a dry, de-gassed aprotic solvent (e.g., Toluene).
In a fume hood, dissolve the compound in the chosen solvent to the desired concentration under an inert atmosphere.
Transfer the solution to a clean, dry amber glass vial with a PTFE-lined cap.
Purge the headspace of the vial with argon or nitrogen before sealing.
Store the solution at 2-8°C.
Q4: My sample of (Z)-3-Methylpent-2-en-4-yn-1-ol has turned yellow/brown. What does this indicate and is it still usable?
A4: A color change to yellow or brown is often an indication of degradation. This could be due to oxidation or the formation of polymeric byproducts.[4][5]
Troubleshooting Steps:
Assess Purity: The first step is to determine the purity of the material. This can be done using analytical techniques such as:
¹H NMR Spectroscopy: To check for the presence of new signals corresponding to degradation products and to assess the Z/E isomeric ratio.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify the number of impurities.
Decision on Usability:
If the purity is still high (e.g., >95%) and the isomeric ratio is acceptable for your application, the material may still be usable.
If significant degradation has occurred, purification by flash column chromatography may be necessary. However, be aware that the compound's stability on silica gel can be variable. A non-polar eluent system is recommended.
For applications requiring high purity, it is advisable to use a fresh, unopened sample.
Troubleshooting Guide
Observed Issue
Potential Cause(s)
Recommended Action(s)
Inconsistent reaction yields or unexpected byproducts.
Degradation of starting material; incorrect isomeric ratio.
1. Verify the purity and isomeric ratio of the (Z)-3-Methylpent-2-en-4-yn-1-ol using ¹H NMR or GC. 2. If purity is low, purify the material or use a new batch. 3. Ensure proper storage conditions are being met.
Formation of insoluble material in the sample vial.
Polymerization.
1. Discard the sample. Polymerized material is generally not salvageable. 2. Review storage conditions. The sample may have been exposed to heat or light.
Rapid discoloration of the compound after opening a new bottle.
Exposure to air and/or light.
1. Immediately flush the headspace of the container with an inert gas (Argon or Nitrogen) before resealing. 2. Store in the dark at the recommended temperature (2-8°C).
Isomerization to the (E)-isomer observed by NMR.
Exposure to heat, light, or acid/base contaminants.
1. Review handling and storage procedures to minimize exposure to these conditions. 2. If the pure (Z)-isomer is required, purification may be necessary. Some literature suggests methods for isomer separation or enrichment.[1]
Visualizing Degradation and Isomerization
The following diagrams illustrate potential pathways of concern for (Z)-3-Methylpent-2-en-4-yn-1-ol.
Caption: Potential degradation pathways for (Z)-3-Methylpent-2-en-4-yn-1-ol.
Technical Support Center: Synthesis & Handling of (Z)-3-Methylpent-2-en-4-yn-1-ol
Topic: Troubleshooting Side Reactions & Stability in C6-Enyne Alcohol Synthesis CAS RN: 6153-05-5 Synonyms: cis-3-Methyl-2-penten-4-yn-1-ol; cis-Dehydromethylbutenol. Application: Key intermediate for Vitamin A (Isler Sy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions & Stability in C6-Enyne Alcohol Synthesis
CAS RN: 6153-05-5
Synonyms: cis-3-Methyl-2-penten-4-yn-1-ol; cis-Dehydromethylbutenol.
Application: Key intermediate for Vitamin A (Isler Synthesis) and Carotenoids (Astaxanthin).
Executive Summary
This guide addresses the critical instability modes of (Z)-3-Methylpent-2-en-4-yn-1-ol . While this molecule is a versatile synthon, its conjugated enyne structure makes it prone to three primary failure modes: geometric isomerization (Z to E), exothermic polymerization , and electrocyclic cyclization to 2,3-dimethylfuran.
Successful handling requires strict adherence to pH neutrality, temperature thresholds (<60°C), and radical inhibition.
Context: The standard industrial synthesis involves the acid-catalyzed allylic rearrangement of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol (derived from methyl vinyl ketone and acetylene).[1]
Common User Issues
Q1: My reaction yield is acceptable, but the Z:E ratio is lower than the expected 6:1. Why?Expert Diagnosis: Thermodynamic Equilibration.
The (Z)-isomer is kinetically favored during the rearrangement of the tertiary alcohol, but it is thermodynamically less stable than the (E)-isomer.
Root Cause: Prolonged reaction time or excessive temperature (>60°C) allows the mixture to equilibrate toward the (E)-isomer.
Corrective Action:
Quench Early: Monitor the reaction by GC. Stop the reaction immediately once the tertiary alcohol is consumed, even if the Z:E ratio starts to shift.
Lower Temperature: Run the rearrangement at 45–50°C rather than 60°C+ to maximize kinetic control.
Q2: I observe a violent exotherm and the formation of a dark oil during the acid catalysis step.Expert Diagnosis: Cyclization to 2,3-Dimethylfuran.
This is a dangerous side reaction specific to the cis (Z) isomer. Under acidic conditions and heat, the hydroxyl group can attack the triple bond (or via electrocyclic closure), releasing significant energy.
Mechanism: The (Z)-enyne alcohol undergoes cyclodehydration to form the aromatic furan ring.
Corrective Action:
Strict Acid Control: Use dilute sulfuric acid (e.g., 10-20%) or acidic ionic liquids rather than concentrated mineral acids.
Dilution: Ensure the substrate is dissolved in a solvent (e.g., isopropyl ether or dichloromethane) to act as a heat sink.
Data: Reaction Parameters vs. Side Products
Parameter
Optimal Range
Deviation Consequence
Temperature
45°C – 55°C
>65°C: Rapid isomerization to (E)-isomer; Polymerization.
pH (Workup)
7.0 – 7.5
<6.0: Catalyzes cyclization to dimethylfuran during distillation.
Reaction Time
1–2 Hours
>4 Hours: Increases (E)-isomer content via equilibration.
Q3: The clear liquid turned into a viscous yellow/brown gel after 2 weeks of storage. Can I recover it?Expert Diagnosis: Oligomerization/Polymerization.
The conjugated enyne system is highly susceptible to radical polymerization initiated by oxygen or trace peroxides. Once "gelled," the material is chemically cross-linked and cannot be recovered.
Prevention Protocol:
Stabilizers: Add 0.1% w/w BHT (Butylated hydroxytoluene) or Hydroquinone immediately after distillation.
Inert Gas: Store under a strict Nitrogen blanket.
Temperature: Store at -20°C to +4°C . Never store at room temperature for >24 hours.
Q4: My GC analysis shows "Ghost Peaks" that weren't there yesterday.Expert Diagnosis: Oxidation to Aldehyde.
The primary alcohol at C1 is easily oxidized to (Z)-3-methyl-2-penten-4-ynal . This aldehyde is even more unstable and reactive than the alcohol.
Troubleshooting: Check your solvent for peroxides (especially if using THF or Ethers). Peroxides can oxidize the alcohol to the aldehyde, which then triggers rapid degradation.
Module 3: Visualizing the Degradation Pathways
The following diagram illustrates the kinetic vs. thermodynamic pathways and the "Death Valley" of side reactions (Polymerization/Cyclization).
Caption: Figure 1. Reaction network showing the target (Z)-isomer and its degradation pathways into thermodynamic byproducts and hazardous cyclized forms.
Module 4: Experimental Protocol for Purification
To minimize the side reactions described above, use this optimized workup procedure.
Step-by-Step Purification Guide:
Neutralization (Critical):
Upon completion of the rearrangement reaction, cool the mixture to 10°C.
Neutralize the acid catalyst completely using saturated Sodium Bicarbonate (NaHCO₃) or Ammonia.
Why? Trace acid during distillation will catalyze the explosion of the Z-isomer into 2,3-dimethylfuran [1].
Overcoming polymerization of 3-methyl-2-penten-4-yn-1-ol during synthesis
Introduction This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 3-methyl-2-penten-4-yn-1-ol. This key intermediate, particularly its (Z)-isomer, is cr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 3-methyl-2-penten-4-yn-1-ol. This key intermediate, particularly its (Z)-isomer, is crucial in the synthesis of Vitamin A and various carotenoids.[1] However, its synthesis is often complicated by its propensity to polymerize, a consequence of the reactive double and triple bonds within its structure.[2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these challenges and ensure a successful, high-yield synthesis.
Understanding the Challenge: Why Does 3-Methyl-2-penten-4-yn-1-ol Polymerize?
The molecular structure of 3-methyl-2-penten-4-yn-1-ol, containing both an alkene and an alkyne functionality (an enyne), makes it susceptible to polymerization.[2] This process can be initiated by several factors commonly encountered during synthesis and workup:
Heat: Both the (E) and (Z) isomers are heat-sensitive.[2] Elevated temperatures, especially above 100-120°C, can trigger exothermic polymerization, which can be explosive in a sealed system.[1][3][4]
Acid/Base Traces: Residual acidic or basic catalysts or impurities can catalyze polymerization.[4]
Free Radicals: Exposure to air (oxygen) and light can generate free radicals, initiating a chain-reaction polymerization.
The polymerization can proceed through various mechanisms, including cyclic polymerization of the alkyne and linear polymerization involving both the double and triple bonds.[5]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a viscous, insoluble gum. What happened?
This is a classic sign of uncontrolled polymerization. The enyne monomers have reacted with each other to form high molecular weight polymers. This is often triggered by excessive heat during the reaction or distillation, or the presence of un-neutralized acid from the rearrangement step.[2][4]
Q2: I'm seeing a significant loss of product during distillation. Is this related to polymerization?
Yes, this is a very common issue. As you heat the crude product to its boiling point (Z-isomer: 89-92°C / 4kPa; E-isomer: 165-167°C), the elevated temperature can induce polymerization.[1][3] The polymerized material is non-volatile and will remain in the distillation flask, leading to a lower than expected yield of the desired monomer.
Q3: Can I store the purified 3-methyl-2-penten-4-yn-1-ol? If so, how?
Long-term storage is challenging due to its instability. If you must store it, do so under the following conditions:
Temperature: Store at low temperatures (e.g., 4°C).
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and free-radical formation.
Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.
Inhibitor: Consider adding a polymerization inhibitor (see Troubleshooting Guide for recommendations).
Q4: Are there alternative, milder catalysts for the allylic rearrangement step to avoid strong acids?
Yes, recent research has shown that acidic ionic liquids can be effective catalysts for the allylic rearrangement of the precursor, 3-methyl-1-penten-4-yn-3-ol.[2] These catalysts can offer advantages such as higher selectivity for the desired (Z)-isomer and easier separation from the product, potentially reducing the risk of acid-catalyzed polymerization during workup.[2]
Troubleshooting Guide: Step-by-Step Solutions to Prevent Polymerization
This section provides actionable protocols and explanations to mitigate polymerization at each critical stage of the synthesis.
Issue 1: Polymerization During the Allylic Rearrangement Reaction
The conversion of 3-methyl-1-penten-4-yn-3-ol to 3-methyl-2-penten-4-yn-1-ol is typically catalyzed by an acid, a potential trigger for polymerization.
Root Cause Analysis:
Excessive Heat: High reaction temperatures accelerate both the desired rearrangement and the undesired polymerization.
High Acid Concentration: Strong acidic conditions can promote polymerization.
Corrective and Preventive Actions:
Strict Temperature Control: Maintain the reaction temperature at the lower end of the effective range. For sulfuric acid-catalyzed rearrangement, a temperature of around 55°C is often reported.[2] Use a temperature-controlled reaction vessel and monitor the internal temperature closely.
Optimize Catalyst: If polymerization is persistent, consider using a milder catalyst system. As mentioned, acidic ionic liquids have shown promise in this rearrangement.[2]
Issue 2: Polymerization During Workup and Neutralization
After the rearrangement, the acidic catalyst must be thoroughly neutralized. Any remaining acid can induce polymerization during the subsequent solvent removal and distillation steps.
Root Cause Analysis:
Incomplete Neutralization: Insufficient quenching of the acid catalyst.
Localized Heating: High temperatures during solvent evaporation.
Corrective and Preventive Actions:
Thorough Quenching: After the reaction, cool the mixture and carefully neutralize the acid. A common procedure involves washing with an aqueous solution of a weak base like sodium bicarbonate until the aqueous layer is neutral or slightly basic.[2]
Controlled Solvent Removal: Use a rotary evaporator with a water bath at a moderate temperature (e.g., < 40°C) to remove the extraction solvent. Avoid high temperatures which can initiate polymerization of the crude product.
Issue 3: Polymerization During Final Purification (Distillation)
Distillation is often the most critical step where polymerization occurs due to the required high temperatures.
Root Cause Analysis:
High Pot Temperature: The temperature of the liquid in the distillation flask can significantly exceed the boiling point of the product, especially towards the end of the distillation.
Presence of Initiators: Trace amounts of acid or peroxides (from air exposure) can initiate polymerization upon heating.
Corrective and Preventive Actions:
Vacuum Distillation: This is the most crucial technique to lower the boiling point of the compound and thus reduce the required distillation temperature.
Addition of a Polymerization Inhibitor: Introduce a small amount of a polymerization inhibitor into the crude product before starting the distillation.
Scavenge free radicals by hydrogen atom transfer.[6][7]
Stable Free Radicals
TEMPO, 4-Hydroxy-TEMPO
50-500 ppm
Directly trap and deactivate propagating radicals.[7][8]
Note: The optimal inhibitor and concentration should be determined empirically for your specific conditions.
Use of an Inert Atmosphere: Perform the distillation under a gentle stream of an inert gas like nitrogen or argon to prevent oxidation and the formation of radical initiators.
Experimental Workflow: Synthesis and Purification with Polymerization Control
The following diagram illustrates a recommended workflow incorporating the key control points to prevent polymerization.
Caption: Recommended workflow for the synthesis of 3-methyl-2-penten-4-yn-1-ol with integrated polymerization control points.
Summary of Key Parameters for Preventing Polymerization
Parameter
Recommended Condition
Rationale
Reaction Temperature
~55°C (for H₂SO₄) or as specified for the catalyst
Minimizes thermal initiation of polymerization.[2]
Workup Temperature
< 40°C for solvent removal
Prevents polymerization of the crude product.
Purification Method
Vacuum Distillation
Lowers the boiling point to reduce thermal stress on the molecule.
Additives
Polymerization Inhibitor (e.g., MEHQ, BHT, TEMPO)
Scavenges free radicals that initiate polymerization.[6][7][8]
Atmosphere
Inert (Nitrogen or Argon)
Prevents oxidation and formation of peroxide initiators.
ChemBK. (2024, April 10). 3-Methyl-2-penten-4-yn-1-ol. Retrieved from [Link]
MDPI. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]
PMC. (2025, April 11). Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures. Retrieved from [Link]
ACS Publications. (2021, June 23). Ring Opening Metathesis Polymerization of Cyclic Allenes. Retrieved from [Link]
YouTube. (2022, January 13). Alkynes: Chemical Properties: Polymerisation. Retrieved from [Link]
PMC. (n.d.). Alternating Cascade Metathesis Polymerization of Enynes and Cyclic Enol Ethers with Active Ruthenium Fischer Carbenes. Retrieved from [Link]
3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Reaction Optimization Hub: Allylic Rearrangements
Version: 2.4 (Current)
Scope: Sigmatropic Shifts, Transition Metal Catalysis, and Nucleophilic Displacements.
Introduction: The Geometry of Migration
Allylic rearrangements are powerful but notoriously sensitive transformations. Whether you are shifting a nitrogen via the Overman rearrangement or installing a nucleophile via Palladium catalysis, success depends on controlling the specific geometry of the transition state. This guide moves beyond standard procedures to address the why and how of failure modes, providing self-validating protocols to restore reaction integrity.
Module 1: The Overman Rearrangement ([3,3]-Sigmatropic)
Core Mechanism: Transformation of allylic alcohols to allylic amines via trichloroacetimidates.[1]
Key Challenge: Competitive hydrolysis of the imidate intermediate and high thermal barriers.
Troubleshooting Guide
Q1: My imidate intermediate hydrolyzes back to the starting alcohol or forms the amide byproduct before rearranging. Why?
Diagnosis: The imidate is highly sensitive to moisture and slightly acidic conditions. If you observe trichloroacetamide (the hydrolysis byproduct) in your crude NMR, your system is wet.
Corrective Action:
Base Wash: Wash the imidate organic layer with 5% NaHCO₃ immediately after formation.
Solvent Switch: Do not use chloroform or DCM if they are not freshly distilled; their inherent acidity catalyzes hydrolysis. Switch to Toluene or Xylene (anhydrous).
Potassium Carbonate Spike: Add solid K₂CO₃ (10 mol%) to the rearrangement flask to scavenge trace acid.
Q2: The thermal rearrangement requires temperatures (>140°C) that degrade my substrate. How can I lower the activation energy?
Scientific Rationale: The thermal rearrangement proceeds via a chair-like transition state.[2] Metal catalysts coordinate to the imidate nitrogen, polarizing the C=N bond and lowering the activation energy (
).
Protocol Adjustment:
Mercury(II): Hg(OCOCF₃)₂ (5-10 mol%) allows rearrangement at room temperature but is toxic and difficult to remove.
Palladium(II): Bis(acetonitrile)palladium(II) chloride (5 mol%) is the standard alternative. It requires mild heating (40-60°C) but is cleaner.
Gold(I): Recent data suggests AuCl or cationic Gold(I) in water can catalyze this at mild temperatures, leveraging hydrophobic effects [1].
Q3: I am getting the wrong enantiomer or low ee% despite using a chiral catalyst.
Root Cause: Competitive thermal background reaction. If the reaction temperature is high enough to allow the uncatalyzed [3,3]-shift, the racemic pathway will erode the enantioselectivity provided by the chiral catalyst (COP-Cl or similar).
Validation: Run a control reaction without catalyst at your target temperature. If product forms, your temperature is too high.
Visualization: Catalyst Decision Tree
Caption: Decision logic for selecting Overman rearrangement conditions based on substrate stability and stereochemical requirements.
-allyl palladium complex.[3]
Key Challenge: Regioselectivity (Branched vs. Linear) and "Memory Effects" scrambling stereochemistry.
Troubleshooting Guide
Q1: I need the branched product, but I only get the linear (terminal) isomer.
Mechanism: The regioselectivity is governed by the electronic nature of the ligand and the hardness of the nucleophile.
Linear (Thermodynamic): Favored by sterically bulky ligands (e.g., PPh₃) which direct the nucleophile to the less hindered terminus.
Branched (Kinetic): Favored by
-acceptor ligands or those that create an electronic asymmetry.
Optimization Protocol:
Ligand Switch: Switch from PPh₃ to Trost Ligands (DACH-phenyl) or P,N-ligands (PHOX). These ligands enforce attack at the more substituted position via electronic differentiation [2].
Solvent: Use polar aprotic solvents (THF, DMF).
Additives: For specific substrates, adding chloride ions (LiCl) can change the hapticity or coordination sphere, altering regioselectivity.
Q2: My enantiomeric excess (ee) drops significantly over time.
Diagnosis: The Memory Effect & Pd-Allyl Isomerization.
The
-allyl intermediate can undergo isomerization, which scrambles the stereochemical information. If the nucleophilic attack is slower than this isomerization, ee% erodes.
Corrective Action:
Increase Nucleophile Concentration: Force the attack to happen faster than the isomerization.
Lower Temperature: Isomerization has a higher activation energy than the nucleophilic attack (usually).
Counter-ion Effect: If using a "hard" nucleophile, the counter-ion matters. Switch from Na+ to Li+ or use crown ethers to strip the cation, making the nucleophile more reactive ("naked" anion).
Q3: Reaction stalls after 50% conversion.
Cause: Accumulation of the leaving group (e.g., acetate or carbonate) poisons the catalyst or alters pH.
Fix: Ensure you are using a BSA (N,O-Bis(trimethylsilyl)acetamide) / KOAc system if generating the nucleophile in situ. The silyl group traps the leaving group alkoxide.
Visualization: Regio-Divergence in Pd-Catalysis
Caption: Divergent pathways in Pd-catalyzed alkylation. Ligand choice dictates whether steric (linear) or electronic (branched) factors dominate.
Module 3: Nucleophilic Displacement (
vs
)
Core Mechanism: Concerted displacement with migration of the double bond.
Key Challenge: Controlling the competition between direct attack (
) and conjugate attack ().
Troubleshooting Guide
Q1: I want the
product (rearranged), but I keep getting direct substitution.
Scientific Principle:
is generally kinetically favored due to less steric hindrance and better orbital overlap (sigma*). requires specific alignment (anti-periplanar relative to the leaving group).
Optimization Strategy:
Copper Catalysis: Switch to Organocopper reagents (R₂CuLi) or Cu(I) catalyzed Grignard additions. Copper strongly favors the
pathway via a -complex intermediate [3].
Leaving Group Sterics: Increase steric bulk at the
-position (the site). If the -site is hindered, the nucleophile is forced to the -position ().
Lewis Acids: Lewis acids (e.g.,
) can complex with the leaving group, making the pathway electronically more favorable by lowering the LUMO of the -carbon.
Q2: How do I control relative stereochemistry (syn vs anti) in
?
Rule of Thumb:
Organocopper/Cu-catalyzed: Generally proceeds anti to the leaving group due to orbital overlap requirements (
-orbital of Cu into of alkene).
Pd-catalyzed: Can proceed syn via an inner-sphere delivery mechanism if the nucleophile coordinates to the metal first.
Module 4: Experimental Protocols
Protocol A: General Screening for Overman Rearrangement
Preparation: Dissolve allylic alcohol (1.0 equiv) in dry THF (0.2 M) under Argon.
Imidate Formation: Cool to 0°C. Add NaH (0.3 equiv) followed by trichloroacetonitrile (1.1 equiv). Stir 1h.
Workup (Critical): Filter through a short pad of Celite/K₂CO₃. Concentrate. Do not use silica column (acidity hydrolyzes imidate).
Rearrangement Screen (Parallel):
Vial A: Toluene, 110°C (Thermal baseline).
Vial B: Toluene, PdCl₂(MeCN)₂ (5 mol%), 50°C.
Vial C: Toluene, AuCl₃ (5 mol%), RT.
Analysis: Check crude NMR for the distinctive shift of the alkene protons and the disappearance of the imidate NH signal (~8.5 ppm).
Technical Support Center: Catalyst Selection for (Z)-3-Methylpent-2-en-4-yn-1-ol
Executive Summary (Z)-3-Methylpent-2-en-4-yn-1-ol (often referred to as cis-C6 alcohol ) is a critical C6-synthon used in the industrial synthesis of Vitamin A, retinoids, and carotenoids (e.g., astaxanthin). While cross...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(Z)-3-Methylpent-2-en-4-yn-1-ol (often referred to as cis-C6 alcohol ) is a critical C6-synthon used in the industrial synthesis of Vitamin A, retinoids, and carotenoids (e.g., astaxanthin). While cross-coupling routes (Sonogashira) exist for analogs, the primary industrial and laboratory route to this specific scaffold is the acid-catalyzed allylic rearrangement of the tertiary alcohol precursor, 3-methyl-1-penten-4-yn-3-ol (iso-C6 alcohol).
This guide addresses the critical challenge of this synthesis: maximizing Z-selectivity while suppressing the formation of the thermodynamic E-isomer and preventing polymerization of the sensitive enyne system.
Module 1: Catalyst Selection Strategy
Q1: Which catalyst system provides the highest Z-selectivity for the rearrangement of iso-C6 alcohol?
Recommendation:
For the highest Z-selectivity and process control, Acidic Ionic Liquids are the superior modern choice, though Dilute Sulfuric Acid remains the industrial standard due to cost.
Catalyst System
Selectivity (Z:E)
Yield
Pros
Cons
Sulfuric Acid (H₂SO₄) (20-25% aq.)
~85:15
~86%
Low cost, well-established industrial data.
High corrosion, risk of polymerization (tarring), requires careful neutralization.
Lower selectivity, resin fouling, slower kinetics due to diffusion limits.
Technical Insight:
The reaction is an equilibrium-driven 1,3-hydroxyl shift. The Z-isomer is the major product (typically 85% at equilibrium). The choice of catalyst affects the rate of equilibration and the rate of side reactions (polymerization). Ionic liquids stabilize the charged transition state more effectively than water, slightly enhancing the Z-preference and reducing thermal degradation.
Q2: Why is the Sonogashira coupling not the primary recommendation for this specific molecule?
While Sonogashira coupling is excellent for aryl alkynes, synthesizing (Z)-3-Methylpent-2-en-4-yn-1-ol via coupling (e.g., (Z)-3-iodo-2-buten-1-ol + TMS-acetylene) is atom-inefficient and costly compared to the rearrangement of iso-C6 alcohol, which is derived cheaply from Methyl Vinyl Ketone (MVK) and Acetylene. Use Sonogashira only if you are synthesizing C4-substituted analogs where the rearrangement precursor is inaccessible.
Module 2: Reaction Mechanism & Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an allylic cation intermediate.
Figure 1: Acid-catalyzed allylic rearrangement pathway. The resonance-stabilized cation allows water to attack the primary carbon, resulting in the 1,3-shift. The Z-isomer is favored in the equilibrium mixture.
Module 3: Troubleshooting Guide
Scenario A: High E-Isomer Content (>20%)
Issue: The product mixture contains excessive (E)-isomer, complicating purification.
Root Cause: While the equilibrium favors Z (~85%), high temperatures or specific solvent interactions can shift this.
Corrective Action:
Temperature Control: Ensure reaction temperature does not exceed 55-60°C . Higher temperatures increase the rate of isomerization but can also promote degradation which might selectively remove Z (if Z is more reactive).
Check Catalyst Concentration: If using H₂SO₄, ensure concentration is 20-25% . Too strong acid can cause dehydration to conjugated enynes (impurities) rather than the alcohol rearrangement.
Purification: The Z and E isomers have distinct boiling points (Z: ~65°C at 1.2 kPa; E: ~73°C at 1.2 kPa). Use fractional distillation to separate.
Scenario B: Polymerization / Low Yield
Issue: The reaction mixture turns dark/tarry; yield is <70%.
Root Cause: The conjugated enyne system is highly sensitive to heat and radical polymerization.
Corrective Action:
Inhibitors: Add Hydroquinone or BHT (0.1 mol%) to the reaction mixture and the receiving flask during distillation.
Atmosphere: Perform the reaction and distillation under Nitrogen or Argon . Oxygen accelerates polymerization.
Neutralization: Ensure the reaction is completely neutralized (pH 7) with Sodium Bicarbonate (NaHCO₃) or Sodium Acetate before any thermal workup (distillation). Distilling acidic enynes guarantees polymerization.
Scenario C: Incomplete Conversion
Issue: Significant amount of starting material (Iso-C6) remains.
Root Cause: Equilibrium limitation or insufficient acid strength.
Corrective Action:
Solvent Selection: If using a biphasic system (e.g., water/ether), ensure vigorous stirring.
Recycle: In industrial processes, the unreacted tertiary alcohol (iso-C6) and the E-isomer fraction are often recycled back into the reactor to re-equilibrate to the desired Z-isomer.
Module 4: Standard Operating Procedure (SOP) Protocol
Protocol: Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol via Acid Catalysis
Preparation:
Dissolve 3-methyl-1-penten-4-yn-3-ol (1.0 equiv) in a solvent (Isopropyl ether or Chloroform are common, though neat reactions with aqueous acid are also done).
Prepare 20% H₂SO₄ aqueous solution.
Reaction:
Add the acid solution to the organic phase. Ratio: ~2.5 mL acid solution per 1 g of alcohol.
Heat to 55°C with vigorous stirring for 2-4 hours .
Monitor: Use GC to check the ratio of Iso-C6 : Z-C6 : E-C6. Target >80% conversion.
Technical Support Center: Handling & Stabilization of (Z)-3-Methylpent-2-en-4-yn-1-ol
The following guide is structured as a Tier-3 Technical Support resource for process chemists and R&D scientists. It prioritizes safety, yield preservation, and mechanistic understanding.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource for process chemists and R&D scientists. It prioritizes safety, yield preservation, and mechanistic understanding.
[1]
Case ID: PREV-DECOMP-C6-ENYNE
Subject: Thermal Instability, Polymerization Prevention, and Safe Distillation Protocols
Applicable Compound: (Z)-3-Methylpent-2-en-4-yn-1-ol (cis-C6 Alcohol)
CAS: 6153-05-5[1]
🚨 Critical Safety Alert: Thermal Runaway Risk
Do NOT heat this compound above 100°C in a closed system.
(Z)-3-Methylpent-2-en-4-yn-1-ol is thermodynamically unstable.[1] Heating above 120°C in a sealed vessel has been documented to cause explosive decomposition due to rapid polymerization and gas evolution [1, 2].
Part 1: Troubleshooting & Rapid Response (FAQ)
Q1: My distillation residue is turning into a dark, viscous tar. What is happening?
Diagnosis: You are witnessing radical polymerization or oligomerization .
Cause: The conjugated enyne system (
) is highly susceptible to radical attack, initiated by trace peroxides or excessive heat.
Immediate Action:
Stop Heating: Remove the oil bath immediately.
Backfill with Inert Gas: Introduce Nitrogen or Argon to suppress oxidation.[2]
Dilute: If the residue is still flowable, dilute with a cool, non-reactive solvent (e.g., Toluene or IPA) to quench thermal momentum.
Q2: I see a new, low-boiling impurity forming during heating.
Diagnosis: You are likely forming 2,3-dimethylfuran .[1]
Mechanism: The cis (Z) geometry positions the hydroxyl group in proximity to the alkyne. Under thermal or acidic conditions, this allows for an intramolecular cyclization (5-exo-dig or similar mechanistic pathway) followed by aromatization to the furan [2].[1]
Prevention: Maintain strictly neutral or slightly basic pH. Avoid Lewis acids during distillation.
Q3: The refractive index of my distillate is drifting.
Diagnosis:Z-to-E Isomerization .
Insight: The trans (E) isomer is thermodynamically more stable. Prolonged heating, even without decomposition, will shift the equilibrium toward the E-isomer, which may be an impurity in stereoselective syntheses (e.g., Vitamin A precursors).
Part 2: Technical Deep Dive & Mechanisms[1]
To prevent decomposition, one must understand the three competing pathways that degrade (Z)-3-Methylpent-2-en-4-yn-1-ol.
The Polymerization Trap
The conjugated enyne backbone is an "electron sink" for radicals. Once a radical forms (often via auto-oxidation of the allylic alcohol), it propagates a chain reaction, cross-linking molecules into a polymethine-like network (tar).[1]
The Furan Trap (Cyclization)
Unlike the E-isomer, the Z-isomer is geometrically primed for cyclization.
Reaction: Intramolecular nucleophilic attack of the oxygen on the triple bond.
Catalyst: Heat + Trace Acid.
Outcome: Formation of 2,3-dimethylfuran.[1][3] This reaction is highly exothermic and can trigger a thermal runaway.
Decomposition Pathways Diagram
The following logic map details the causality of decomposition.
Figure 1: Thermal and chemical degradation pathways of (Z)-3-Methylpent-2-en-4-yn-1-ol.[1] Note the specific risk of furan formation for the Z-isomer.[1]
Part 3: Validated Handling Protocols
Protocol A: Safe Distillation
Objective: Purify the compound without triggering polymerization or isomerization.
Parameter
Specification
Rationale
Vacuum Pressure
< 5 mmHg (Torr)
Reduces boiling point to < 70°C, preventing thermal isomerization.[1]
Bath Temperature
Max 85°C
Keeps the internal temperature below the critical threshold for furan formation.
Inhibitor
BHT (0.05 - 0.1%)
Butylated hydroxytoluene acts as a radical scavenger, breaking the polymerization chain.
Glassware
Base-washed
Pre-wash glassware with dilute NaHCO₃ and dry.[1] Neutralizes acidic sites on glass that catalyze cyclization.
Step-by-Step:
Charge: Add crude material to the flask. Add 0.1% w/w BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol).
Inert: Flush the system with Nitrogen for 5 minutes.
Vacuum: Apply full vacuum (< 5 mmHg).
Heat: Slowly ramp oil bath to 60°C. Observe reflux.
Collect: Collect fractions. The Z-isomer typically boils around 65°C at 1.25 kPa (~9 mmHg) or 48-52°C at 1 mmHg [2, 3].[1]
Stop: Do not distill to dryness. Leave ~10% residue to prevent overheating of the pot.
Protocol B: Long-Term Storage
Objective: Prevent auto-oxidation and slow polymerization.[1]
Container: Amber glass bottles (blocks UV light which initiates radicals).
Headspace: Purge with Argon (heavier than air, provides better blanket than Nitrogen).
Temperature:-20°C is ideal. +4°C is acceptable for short term (< 1 week).
Additives: If acceptable for downstream use, store with 100 ppm BHT .
Part 4: Chemical Data Summary
Property
Value
Notes
Boiling Point (Z)
65°C @ 1.25 kPa
Significantly lower than atmospheric (est. 170°C decomp).[1]
Analytical challenges in monitoring (Z)-3-Methylpent-2-en-4-yn-1-ol reactions
The following technical guide addresses the analytical challenges associated with (Z)-3-Methylpent-2-en-4-yn-1-ol (often referred to as the C6 Alcohol in Vitamin A synthesis). Executive Summary: The "C6" Challenge (Z)-3-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the analytical challenges associated with (Z)-3-Methylpent-2-en-4-yn-1-ol (often referred to as the C6 Alcohol in Vitamin A synthesis).
Executive Summary: The "C6" Challenge
(Z)-3-Methylpent-2-en-4-yn-1-ol is a critical synthons in the industrial production of retinoids (Vitamin A) and carotenoids. Its value lies entirely in its stereochemistry; the (Z)-isomer is the required building block, while the (E)-isomer is often a waste product or requires costly recycling.
The Core Analytical Paradox: The very reactivity that makes this molecule useful (conjugated enyne system, allylic hydroxyl) makes it analytically fragile. It is prone to:
Acid-Catalyzed Isomerization: Spontaneous Z
E conversion in acidic media.
Thermal Polymerization: Rapid degradation above 100°C, complicating Gas Chromatography (GC).
Terminal Alkyne Interference: Potential side reactions in standard Karl Fischer (KF) water titration.
This guide provides self-validating protocols to overcome these hurdles.
Diagnostic Troubleshooting (Q&A)
Category 1: Chromatographic Anomalies
Q1: I am seeing "ghost peaks," broad humps, or baseline drift in my GC analysis. The Z/E ratio also changes with injector temperature. What is happening?
Diagnosis: You are likely witnessing thermal degradation and polymerization inside the GC inlet.
The Mechanism: This compound contains a conjugated enyne system (
). At temperatures above 120°C—common in GC injectors—it undergoes radical polymerization or thermal rearrangement. The "ghost peaks" are oligomers forming on the column.
Corrective Action:
Switch to HPLC (Recommended): This is the gold standard for thermally labile enyne alcohols. (See Protocol A below).
If GC is mandatory: Use a Cool On-Column (COC) injection technique. Start the oven at 40°C and ramp slowly. Ensure your liner is deactivated (silanized) to prevent catalytic decomposition on hot glass surfaces.
Q2: My HPLC peaks for the Z and E isomers are co-eluting or showing shoulder splits. How do I improve resolution?
Diagnosis: The Z and E isomers have very similar hydrophobicities, making separation on standard C18 columns difficult without optimization.
The Mechanism: The spatial difference between the methyl group and the alkyne chain in the Z vs. E configuration affects the hydrodynamic volume slightly, but not enough for rapid gradients.
Corrective Action:
Stationary Phase: Use a column with high carbon loading or "shape selectivity" (e.g., Polymeric C18 or Phenyl-Hexyl). Phenyl phases often resolve geometric isomers better due to
interactions with the enyne system.
Mobile Phase: Use an isocratic hold rather than a gradient. A composition of Water:Acetonitrile (approx. 70:30 to 60:40) usually provides the necessary plate count to separate the critical pair.
Category 2: Sample Integrity & Stability
Q3: The Z-isomer content drops significantly between the reactor sampling and the offline analysis. Is the reaction continuing in the vial?
Diagnosis: Yes. This is likely acid-catalyzed isomerization .
The Mechanism: The synthesis often involves acid catalysis (e.g., sulfuric acid rearrangement of the iso-C6 precursor).[1] If the sample is not immediately quenched and neutralized, the residual acid will continue to drive the equilibrium toward the thermodynamically more stable (E)-isomer or induce cyclization to dimethylfuran derivatives.
Corrective Action:
Quench Protocol: Pre-load your HPLC vials with a neutralizing buffer (e.g., 0.1% Triethylamine in Acetonitrile) or wash the organic phase with saturated
immediately upon sampling.
Self-Validation: Spike a known pure Z-standard into your sample matrix and monitor it over 4 hours. If the Z-peak diminishes, your quenching is insufficient.
Category 3: Water Quantification
Q4: My Karl Fischer (KF) titration results are drifting and consistently read high. Is the equipment faulty?
Diagnosis: It is likely chemical interference from the terminal alkyne group.
The Mechanism: Standard KF reagents contain iodine and methanol.[2][3] While less common than aldehyde interference, terminal alkynes (
) can weakly react with iodine or undergo side reactions in the presence of certain solvent modifiers, leading to a "fading endpoint" where the instrument keeps titrating.
Corrective Action:
Reagent Switch: Use a Composite 5K or equivalent reagent designed for ketones/aldehydes (methanol-free or buffered). These suppress side reactions.
Alternative: If interference persists, use Coulometric KF with a diaphragm cell to separate the anode reagent from the sample, or switch to Near-Infrared (NIR) spectroscopy for water monitoring if the matrix is consistent.
Experimental Protocols
Protocol A: Validated HPLC Method for Isomer Monitoring
Objective: Quantify Z/E ratio and impurities without thermal degradation.
System: HPLC with UV-Vis / DAD.
Parameter
Setting / Specification
Column
C18 High-Density or Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A
Water (buffered to pH 7 with 10mM Ammonium Acetate)
Mobile Phase B
Acetonitrile (HPLC Grade)
Elution Mode
Isocratic: 65% A / 35% B (Adjust based on column retention)
Flow Rate
1.0 mL/min
Temperature
25°C (Strictly controlled to prevent on-column isomerization)
Detection
UV @ 225 nm (Max absorbance for enyne system)
Run Time
~15 minutes (Z-isomer typically elutes before E-isomer on C18)
Validation Step: Inject a standard mixture of Z and E isomers. The resolution (
) between the peaks must be . If , lower the %B by 2-3%.
Protocol B: Sample Preparation for Reaction Monitoring
Sampling: Withdraw 1 mL of reaction mixture.
Quench (Critical): Immediately dispense into a vial containing 2 mL of saturated Sodium Bicarbonate (
) solution. Vortex for 10 seconds.
Extraction: Add 2 mL of Ethyl Acetate or HPLC-grade Hexane. Vortex and centrifuge.
Analysis: Transfer the top organic layer to an HPLC vial.
Note: If injecting directly into Reverse Phase HPLC, ensure the solvent is compatible (e.g., dilute the organic layer 1:10 with Mobile Phase B).
Visualizing the Challenge
Diagram 1: The Degradation & Isomerization Pathway
This workflow illustrates why "neutralization" is the single most critical step in your analytical chain.
Caption: Reaction pathways showing the fragility of the Z-isomer. Acid drives E-isomer formation; Heat drives polymerization.
Diagram 2: Analytical Decision Tree
Use this logic flow to select the correct instrument for your specific impurity profile.
Caption: Decision matrix for selecting analytical techniques based on thermal stability and interference risks.
References
SIELC Technologies. (2018). Separation of 2-Penten-4-yn-1-ol, 3-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
NIST WebBook. (2023). 3-methylpent-2-en-4-yn-1-ol Gas Chromatography Data. National Institute of Standards and Technology.[4] Retrieved from [Link]
A Comparative Guide to the ¹H NMR Analysis of (Z)-3-Methylpent-2-en-4-yn-1-ol: Unambiguous Stereochemical Assignment and Structural Elucidation
For researchers, scientists, and professionals in drug development, the precise structural characterization of organic molecules is a cornerstone of successful research. (Z)-3-Methylpent-2-en-4-yn-1-ol, a key building bl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural characterization of organic molecules is a cornerstone of successful research. (Z)-3-Methylpent-2-en-4-yn-1-ol, a key building block in the synthesis of Vitamin A and other complex molecules, presents a compelling case for the power of modern spectroscopic techniques.[1] This guide provides an in-depth analysis of its ¹H NMR spectrum, demonstrating how one- and two-dimensional NMR methodologies offer a self-validating system for unambiguous stereochemical and structural assignment. We will explore the causality behind experimental choices and compare the insights gained from different NMR techniques.
The Analytical Challenge: Differentiating (Z) and (E) Isomers
The core analytical challenge presented by 3-methylpent-2-en-4-yn-1-ol lies in the differentiation of its (Z) and (E) geometrical isomers. While both isomers share the same connectivity, their spatial arrangement of substituents around the carbon-carbon double bond significantly impacts their chemical and physical properties, and ultimately the bioactivity of molecules synthesized from them. This guide will focus on the ¹H NMR analysis of the (Z)-isomer.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, it is essential to first identify the distinct proton environments within the (Z)-3-Methylpent-2-en-4-yn-1-ol molecule.
Figure 1. Chemical structure of (Z)-3-Methylpent-2-en-4-yn-1-ol with proton environments labeled (a-e).
As illustrated in Figure 1, there are five distinct proton environments in the molecule:
Ha : The two methylene protons on C1, adjacent to the hydroxyl group.
Hb : The vinylic proton on C2.
Hc : The acetylenic proton on C5.
Hd : The three methyl protons on C6.
He : The hydroxyl proton.
¹H NMR Spectral Analysis: A Step-by-Step Interpretation
The ¹H NMR spectrum of (Z)-3-Methylpent-2-en-4-yn-1-ol provides a wealth of information regarding its structure. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for each proton environment.
Proton Label
Chemical Shift (δ, ppm) (estimated)
Multiplicity
Coupling Constant (J, Hz) (estimated)
Integration
Ha (-CH₂OH)
~4.2
Doublet
~6
2H
Hb (=CH)
~5.9
Triplet
~6
1H
Hc (≡CH)
~3.1
Singlet
-
1H
Hd (-CH₃)
~1.9
Singlet
-
3H
He (-OH)
Variable
Broad Singlet
-
1H
Table 1. Predicted ¹H NMR data for (Z)-3-Methylpent-2-en-4-yn-1-ol.
Causality Behind the Chemical Shifts and Multiplicities:
Ha (-CH₂OH, ~4.2 ppm): These protons are adjacent to an electronegative oxygen atom, which deshields them, causing them to resonate at a relatively downfield chemical shift. The signal appears as a doublet due to coupling with the neighboring vinylic proton (Hb).
Hb (=CH, ~5.9 ppm): As a vinylic proton, Hb is in the deshielded region of the spectrum. Its signal is split into a triplet due to coupling with the two equivalent methylene protons (Ha).
Hc (≡CH, ~3.1 ppm): The acetylenic proton resonates at a characteristic chemical shift. It appears as a singlet as there are no adjacent protons to couple with through the triple bond.
Hd (-CH₃, ~1.9 ppm): The methyl protons are attached to the double bond and appear as a sharp singlet.
He (-OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and may exchange with D₂O.
The Decisive Evidence: 2D NOESY for Stereochemical Assignment
While the 1D ¹H NMR spectrum provides strong evidence for the connectivity of (Z)-3-Methylpent-2-en-4-yn-1-ol, it does not, on its own, definitively confirm the (Z)-stereochemistry. For this, we turn to a powerful two-dimensional NMR technique: Nuclear Overhauser Effect Spectroscopy (NOESY).
NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. This is in contrast to COSY (Correlation Spectroscopy), which shows through-bond (J-coupling) correlations.
A Comparative Guide to the 13C NMR Characterization of (Z)-3-Methylpent-2-en-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction This guide will delve into the expected chemical shifts of each carbon atom in (Z)-3-Methylpent-2-en-4-yn-1-ol, grounding these predictions in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide will delve into the expected chemical shifts of each carbon atom in (Z)-3-Methylpent-2-en-4-yn-1-ol, grounding these predictions in established 13C NMR principles and comparing them with the experimental data of its (E)-isomer, its precursor 3-methyl-1-penten-4-yn-3-ol, and the analogous (Z)-3-phenylpent-2-en-4-yn-1-ol.
Predicted 13C NMR Spectrum of (Z)-3-Methylpent-2-en-4-yn-1-ol
The structure of (Z)-3-Methylpent-2-en-4-yn-1-ol, with the carbon atoms numbered for NMR assignment, is shown below:
Figure 1. Structure of (Z)-3-Methylpent-2-en-4-yn-1-ol with carbon numbering.
Based on established 13C NMR chemical shift ranges and the electronic effects of the functional groups, the following chemical shifts are predicted for each carbon atom.[3][4][5]
Carbon Atom
Hybridization
Influencing Factors
Predicted Chemical Shift (ppm)
C1 (CH2OH)
sp3
Attached to electronegative oxygen
55-65
C2 (=CH)
sp2
Double bond, Z-configuration to methyl group
120-130
C3 (=C(CH3))
sp2
Quaternary, double bond, adjacent to alkyne
135-145
C4 (≡C)
sp
Quaternary, alkyne
80-90
C5 (≡CH)
sp
Terminal alkyne
75-85
C6 (CH3)
sp3
Attached to a double bond (vinylic)
20-25
Table 1. Predicted 13C NMR chemical shifts for (Z)-3-Methylpent-2-en-4-yn-1-ol.
Comparative Analysis
To refine and validate these predictions, a comparative analysis with structurally similar molecules for which experimental data is available is essential.
Comparison with (E)-3-Methylpent-2-en-4-yn-1-ol
The key difference between the (Z) and (E) isomers lies in the spatial arrangement around the double bond. This stereochemical variation is expected to have a noticeable effect on the 13C NMR chemical shifts, particularly for the carbons of the double bond (C2 and C3) and the vinylic methyl group (C6) due to the gamma-gauche effect.
In the (Z)-isomer, the methyl group (C6) and the hydroxymethyl group (C1) are on the same side of the double bond, leading to steric compression. This is predicted to shield the C6 carbon, resulting in a more upfield (lower ppm) chemical shift compared to the (E)-isomer. Conversely, the C2 carbon in the (Z)-isomer may experience a slight downfield shift.
Comparison with 3-Methyl-1-penten-4-yn-3-ol
The precursor in the synthesis of our target molecule is 3-methyl-1-penten-4-yn-3-ol.[6] While not a geometric isomer, it contains the same carbon backbone and functional groups, albeit in a different arrangement. The most significant difference is the position of the hydroxyl group (on a tertiary carbon, C3) and the location of the double bond (terminal). Experimental 13C NMR data for this precursor is available in some databases.[7] A comparison helps to understand the influence of the conjugated system in the target molecule.
Carbon Atom (in precursor)
Experimental Chemical Shift (ppm)
C1 (CH2=)
~112
C2 (=CH)
~144
C3 (C-OH)
~68
C4 (≡C)
~88
C5 (≡CH)
~73
C6 (CH3)
~29
Table 2. Experimental 13C NMR chemical shifts for 3-Methyl-1-penten-4-yn-3-ol.
The downfield shift of the sp2 carbons and the upfield shift of the sp3 carbons in the precursor compared to the predicted values for (Z)-3-Methylpent-2-en-4-yn-1-ol highlight the significant electronic changes resulting from the allylic rearrangement and the formation of the conjugated en-yne system.
Comparison with (Z)-3-Phenylpent-2-en-4-yn-1-ol
The 13C NMR spectrum of (Z)-3-Phenylpent-2-en-4-yn-1-ol offers another valuable point of comparison.[8] Replacing the methyl group with a phenyl group introduces significant electronic and anisotropic effects. The phenyl group is electron-withdrawing and its ring currents will influence the chemical shifts of the nearby carbons.
By comparing the predicted spectrum of the methyl-substituted compound with the experimental data of the phenyl-substituted analog, we can further refine our understanding of the electronic environment of the en-yne system. The chemical shifts of the carbons in the en-yne core (C2, C3, C4, and C5) will be particularly informative.
Experimental Protocol for 13C NMR Characterization
For researchers seeking to acquire their own experimental data for (Z)-3-Methylpent-2-en-4-yn-1-ol, the following protocol is recommended.
1. Sample Preparation:
Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6). Chloroform-d is often a good starting point for this type of compound.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
Nucleus: 13C
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
Spectral Width: 0 to 220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. A longer delay can be beneficial for ensuring full relaxation of quaternary carbons.
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
Temperature: 298 K (25 °C).
3. Data Processing:
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
Fourier transform the free induction decay (FID).
Phase and baseline correct the spectrum.
Calibrate the spectrum by setting the TMS peak to 0 ppm.
Figure 2. Experimental workflow for 13C NMR characterization.
A Comparative Guide to the Stereoisomers of 3-Methylpent-2-en-4-yn-1-ol: Navigating Synthesis and Reactivity for Complex Molecule Construction
Abstract The C6 synthons, (Z)- and (E)-3-Methylpent-2-en-4-yn-1-ol, are pivotal building blocks in the industrial synthesis of high-value chemical products, including vitamins and carotenoids. The stereochemistry of the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The C6 synthons, (Z)- and (E)-3-Methylpent-2-en-4-yn-1-ol, are pivotal building blocks in the industrial synthesis of high-value chemical products, including vitamins and carotenoids. The stereochemistry of the C2-C3 double bond dictates the synthetic utility of each isomer, making stereocontrol a critical consideration for researchers and process chemists. This guide provides an in-depth comparison of the synthesis, characterization, and divergent reactivity of the (Z) and (E) isomers, supported by experimental data and established protocols, to inform rational synthetic design.
Introduction: Two Isomers, Two Destinies
In the realm of organic synthesis, seemingly minor structural differences can lead to vastly different chemical behaviors and applications. This principle is vividly illustrated by the geometric isomers of 3-methylpent-2-en-4-yn-1-ol. These enyne alcohols, containing a conjugated system of a double and triple bond, along with a primary alcohol, are versatile intermediates.[1] However, their industrial significance is almost entirely dependent on their stereochemical configuration.
The (Z)-isomer, where the hydroxymethyl and methyl groups are on the same side of the double bond, is a crucial intermediate in the industrial synthesis of Vitamin A.[2][3] Conversely, the (E)-isomer, with these groups on opposite sides, is the key starting material for the synthesis of commercially important carotenoids such as astaxanthin and zeaxanthin.[2][4] The specific geometry of each isomer is essential for the precise construction of the final complex polyene structures.[2] This guide will dissect the nuances of their synthesis and demonstrate how their distinct spatial arrangements govern their application in multi-step synthetic campaigns.
Synthesis and Isomer Control
The primary industrial route to 3-methylpent-2-en-4-yn-1-ol does not produce a single isomer but rather a mixture that is thermodynamically controlled.
The Foundational Allylic Rearrangement
Both isomers are typically generated via an acid-catalyzed allylic rearrangement of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol.[1][2] This precursor is synthesized from the reaction of methyl vinyl ketone with acetylene.[5] The subsequent rearrangement, often catalyzed by an acid like sulfuric acid, yields an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[5]
This process, however, heavily favors the thermodynamically more stable (Z)-isomer, typically resulting in an approximate 85:15 ratio of (Z) to (E) isomers.[2][4] The yield of the total rearranged C6 alcohol can be as high as 86.6%.[2]
Caption: General workflow for synthesis and resolution of (Z) and (E) isomers.
Isomer Separation and Interconversion
Given the typical synthesis outcome, obtaining the less abundant (E)-isomer in pure form requires either meticulous separation or subsequent isomerization.
Physical Separation: The isomers can be separated by physical means, most commonly fractional distillation, exploiting their different boiling points.[4][5]
Isomerization: To maximize the yield of the desired isomer, various techniques can be employed to convert one into the other. For instance, photochemical methods can be used to isomerize the (Z)-isomer to the (E)-isomer and vice-versa, allowing for the enrichment of the desired product.[4] Catalytic methods, such as using bromine radicals, have also been reported for the (Z) to (E) conversion.[2]
Comparative Physicochemical Properties
The difference in geometry leads to distinct physical properties, which are crucial for both their separation and characterization.
The true divergence between the (Z) and (E) isomers lies in their application as synthons for complex natural products. The stereochemistry of the double bond is locked in, guiding the three-dimensional structure of the final molecule.
Caption: Divergent synthetic pathways of (Z) and (E) isomers.
(Z)-Isomer: The Gateway to Vitamin A
The (Z)-isomer is an indispensable precursor in one of the most economically successful industrial routes to Vitamin A, the Isler synthesis.[4] In this multi-step process, the (Z)-alcohol is coupled with a C14 component, typically β-ionylideneacetaldehyde, via a Grignard reaction.[4] The specific (Z)-configuration is critical for achieving the correct stereochemistry in the subsequent steps that form the all-trans-retinoid structure of Vitamin A.[2]
(E)-Isomer: Building Block for Carotenoids
The (E)-isomer serves as the foundational C6 unit for constructing the C40 backbone of carotenoids like astaxanthin and zeaxanthin.[2][4] Synthetic strategies often involve coupling two equivalents of a C15 component (derived from the C6 (E)-isomer) with a central C10 dialdehyde.[4] The (E)-geometry ensures the correct formation of the extended polyene chain that characterizes these vibrant pigments and potent antioxidants.
General Reactivity of the Enyne Moiety
Beyond these specific industrial applications, the enyne functional group in both isomers is amenable to a wide range of transformations, making them versatile tools for synthetic chemists.
Sonogashira Coupling: The terminal alkyne provides a reactive handle for palladium-catalyzed Sonogashira cross-coupling reactions.[9][10] This allows for the extension of the carbon chain by coupling with aryl or vinyl halides, forming more complex conjugated enynes.[11][12]
Hydroboration-Oxidation: This two-step reaction can target either the alkyne or the alkene, depending on the reagents and conditions. Hydroboration of the terminal alkyne using a bulky borane reagent (e.g., disiamylborane) followed by oxidation yields an aldehyde via an enol intermediate.[13][14] This provides an anti-Markovnikov addition of water across the triple bond.[15][16]
Other Transformations: The conjugated system can participate in various cycloadditions and transition-metal-catalyzed reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid or used as a nucleophile after deprotonation.
Experimental Protocols
Protocol: Synthesis of (Z/E)-3-Methylpent-2-en-4-yn-1-ol Mixture
This protocol is adapted from established industrial synthesis principles.[5]
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol (iso-C6 alcohol) in 250 mL of a suitable solvent (e.g., chloroform or isopropyl ether).
Acid Addition: While stirring, add 300 mL of a dilute (e.g., 21.5%) sulfuric acid solution to the flask.
Reaction: Heat the reaction mixture to 55°C and maintain this temperature with vigorous stirring for 2 hours.
Workup: After the reaction period, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.
Extraction: Collect the organic layer. Wash the organic layer twice with a 10% aqueous solution of sodium bicarbonate (2 x 100 mL).
Drying and Concentration: Dry the washed organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure.
Purification: The resulting crude product, a mixture of (Z)- and (E)-isomers, can be purified by vacuum distillation. The typical yield is around 85-90%, with an approximate isomer ratio of 85:15 (Z:E).[2]
Protocol: Representative Grignard Coupling of (Z)-Isomer for Vitamin A Synthesis
This protocol illustrates a key step in the Isler synthesis.[4]
Grignard Reagent Preparation: Prepare ethylmagnesium bromide in a suitable ether solvent (e.g., THF) under an inert atmosphere (Argon or Nitrogen).
Deprotonation: To the Grignard reagent at 0°C, add a solution of (Z)-3-methylpent-2-en-4-yn-1-ol in anhydrous THF dropwise. The ethynyl proton and the hydroxyl proton will react to form the dimagnesium salt.
Coupling Reaction: Cool the resulting slurry. Add a solution of the C14 component, 2-methyl-4-(2',6',6'-trimethyl-cyclohexen-1'-yl)-2-buten-1-al, in anhydrous THF dropwise, maintaining a low temperature.
Quenching: After the addition is complete, allow the reaction to stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting C20 diol (oxenyne) can be purified by column chromatography.[4]
Conclusion
While (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol share the same molecular formula, their stereochemical differences render them uniquely suited for different, highly specific industrial applications. The (Z)-isomer is the cornerstone of Vitamin A synthesis, while the (E)-isomer is essential for producing valuable carotenoids. Understanding the synthesis that yields a (Z)-rich mixture and the subsequent separation or isomerization required to access the pure (E)-form is fundamental for any researcher or drug development professional working with these synthons. The choice between these isomers is a clear-cut decision dictated entirely by the stereochemical requirements of the final target molecule, highlighting the profound impact of geometric isomerism in advanced organic synthesis.
References
[2] (E)-3-Methylpent-2-en-4-yn-1-ol - Benchchem. (n.d.). BenchChem.
[9] Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts.
[11] Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling | Organic Letters. (2016, October 17). ACS Publications.
A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (n.d.). Wiley Online Library.
[10] Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
[12] Synthesis of enynes via modified Sonogashira reaction. - ResearchGate. (n.d.). ResearchGate.
[15] Hydroboration, Oxidation Reaction of Alkyne, Mechanism, Hydroboration Step, Oxidation step, Practice Problems and Frequently Asked Questions in Chemistry. (n.d.). Aakash Institute.
[13] 12.9: Hydroboration–Oxidation of Alkynes - Chemistry LibreTexts. (2020, November 23). Chemistry LibreTexts.
[14] Hydroboration-Oxidation of Alkynes with Practice Problems. (2020, March 15). Chemistry Steps.
[17] Electrochemical Hydroboration of Alkynes - PMC. (n.d.). National Center for Biotechnology Information.
[16] Hydroboration Oxidation of Alkynes: Meaning, Mechanism. (2023, October 14). StudySmarter.
[6] (Z)-3-Methylpent-2-en-4-yn-1-ol - LookChem. (n.d.). LookChem.
[5] 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process - ChemicalBook. (2024, March 13). ChemicalBook.
[18] The Dawn of a Versatile Functional Group: A Technical History of Enyne Alcohols - Benchchem. (n.d.). BenchChem.
[4] Photochemical isomerization of a pent-2-en-4-yn-1-ol. (n.d.). Google Patents.
[19] Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - MDPI. (2002, March 31). MDPI.
[3] What is used for (Z)-3-Methylpent-2-En-4-Yn-1-Ol. (2024, January 2). Shaanxi BLOOM Tech Co., Ltd.
[1] A Comparative Guide to the Characterization and Analysis of 3-Methylpent-4-yn-1-ol and Its Isomers - Benchchem. (n.d.). BenchChem.
[20] Preparation of allenyl alcohols from conjugated enynes, aldehydes, and organozinc reagents. - ResearchGate. (n.d.). ResearchGate.
[7] (E)-3-Methylpent-2-en-4-yn-1-ol | 6153-06-6 - ChemicalBook. (2025, July 4). ChemicalBook.
[21] Atom-Economical Chemoselective Synthesis of 1,4-Enynes from Terminal Alkenes and Propargylic Alcohols Catalyzed by Cu(OTf)2 | The Journal of Organic Chemistry. (2013, February 4). ACS Publications.
[22] 6153-05-5 | (Z)-3-Methylpent-2-en-4-yn-1-ol | ChemScene. (n.d.). ChemScene.
[8] 3-methylpent-2-en-4-yn-1-ol - NIST WebBook. (n.d.). National Institute of Standards and Technology.
[23] Recent advances in the application of alkynes in multicomponent reactions - PMC. (2024, January 2). National Center for Biotechnology Information.
[24] CAS 6153-06-6 (E)-3-Methylpent-2-en-4-yn-1-ol - Alfa Chemistry. (n.d.). Alfa Chemistry.
[25] Methods and Applications of Synthesizing Alcohols in Organic Chemistry - Research and Reviews. (2023, March 24). Research and Reviews.
A Comparative Spectroscopic Guide to the Isomers of 3-Methylpent-2-en-4-yn-1-ol
This guide provides an in-depth spectroscopic comparison of the (E)- and (Z)-isomers of 3-methylpent-2-en-4-yn-1-ol, critical C6 synthons in the industrial production of vitamins and carotenoids. The (Z)-isomer is a key...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic comparison of the (E)- and (Z)-isomers of 3-methylpent-2-en-4-yn-1-ol, critical C6 synthons in the industrial production of vitamins and carotenoids. The (Z)-isomer is a key intermediate in the synthesis of Vitamin A, while the (E)-isomer is a precursor for carotenoids like astaxanthin and zeaxanthin.[1][2] Given their distinct roles, a robust and unambiguous method for their differentiation is paramount for quality control and process optimization in research and manufacturing settings.
This document moves beyond a simple data sheet, offering insights into the causal relationships between stereochemistry and spectroscopic output. We will explore how the spatial arrangement of substituents on the double bond directly influences the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a validated framework for their identification.
Molecular Structure and Stereochemistry
The fundamental difference between the (E)- and (Z)-isomers lies in the geometry of the C2=C3 double bond. In the (Z)-isomer (cis), the higher priority groups (-CH₃ and -CH₂OH) are on the same side of the double bond. In the (E)-isomer (trans), they are on opposite sides. This seemingly minor variation has profound consequences for their respective spectroscopic signatures.
Figure 1: Molecular structures of the (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing between these geometric isomers. The spatial proximity of protons in each isomer gives rise to unique, observable effects.
¹H NMR Spectroscopy: Unambiguous Assignment via NOE
While standard 1D ¹H NMR provides initial information, the key to definitive assignment lies in the Nuclear Overhauser Effect (NOE), typically observed with a 2D NOESY experiment. The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is significant only for nuclei that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds.
For the (Z)-isomer: The protons of the hydroxymethyl group (-CH₂OH) are spatially close to the vinylic proton (=CH). Irradiation of one of these proton signals will result in an enhancement of the other in a NOESY spectrum.
For the (E)-isomer: The protons of the methyl group (-CH₃) are spatially close to the vinylic proton (=CH). Consequently, a NOE correlation will be observed between these two groups.
This difference provides an irrefutable method for distinguishing the two isomers.[3][4]
Table 1: Predicted ¹H NMR Signals and Key Differentiating Features
Proton Environment
(Z)-Isomer (Predicted)
(E)-Isomer (Predicted)
Key Differentiator & Rationale
Acetylenic H (-C≡CH)
Singlet
Singlet
No significant difference expected.
Vinylic H (=CH)
Triplet/Multiplet
Triplet/Multiplet
Chemical shift may vary slightly due to stereochemistry.
Methylene H (-CH₂OH)
Doublet
Doublet
Key NOE correlation with vinylic H.
Methyl H (-CH₃)
Singlet/Fine splitting
Singlet/Fine splitting
Key NOE correlation with vinylic H.
Hydroxyl H (-OH)
Broad Singlet
Broad Singlet
Exchangeable with D₂O; position is concentration-dependent.
¹³C NMR Spectroscopy: The Impact of Steric Compression
The stereochemistry also influences the ¹³C NMR chemical shifts due to steric effects. The "γ-gauche effect" predicts that a carbon atom that is gauche (a 60° dihedral angle) to another carbon three bonds away will be shielded (shifted to a lower ppm value) compared to an anti conformation.
For the (Z)-isomer: The methyl carbon (-CH₃) is cis to the hydroxymethyl carbon (-CH₂OH). This steric compression leads to shielding of both the methyl and methylene carbons compared to their positions in the (E)-isomer.
For the (E)-isomer: The methyl and hydroxymethyl groups are trans, resulting in less steric hindrance and a relative deshielding (shift to higher ppm) of these carbons.
Table 2: Predicted ¹³C NMR Signals
Carbon Environment
(Z)-Isomer (Predicted)
(E)-Isomer (Predicted)
Rationale for Difference
C1 (-CH₃)
Lower ppm
Higher ppm
Shielded due to γ-gauche effect in (Z)-isomer.
C2 (=CH-)
Similar
Similar
Minor shift difference expected.
C3 (=C(CH₃)-)
Similar
Similar
Minor shift difference expected.
C4 (-C≡C-)
Similar
Similar
Minimal influence from distant stereocenter.
C5 (-C≡CH)
Similar
Similar
Minimal influence from distant stereocenter.
C6 (-CH₂OH)
Lower ppm
Higher ppm
Shielded due to γ-gauche effect in (Z)-isomer.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is highly effective for confirming the presence of key functional groups but is generally less conclusive for differentiating between (E)/(Z) isomers of this type. Both molecules will exhibit characteristic absorptions for the hydroxyl, alkyne, alkene, and C-O bonds.
Subtle differences may exist in the C=C stretching frequency or in the "fingerprint region" (below 1500 cm⁻¹), but these are often insufficient for definitive assignment without authentic reference spectra. The primary utility of IR in this context is to confirm the successful synthesis of the target molecular structure before proceeding to NMR for stereochemical determination.
Table 3: Characteristic IR Absorption Bands
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Appearance
Hydroxyl (-OH)
O-H stretch
~3600 - 3300
Broad
Acetylenic C-H (-C≡CH)
C-H stretch
~3300
Sharp, strong
Alkene (=C-H)
C-H stretch
~3100 - 3000
Medium
Alkyne (-C≡C-)
C≡C stretch
~2260 - 2100
Sharp, weak-medium
Alkene (-C=C-)
C=C stretch
~1680 - 1620
Medium
Alcohol C-O
C-O stretch
~1150 - 1050
Strong
Data sourced from typical IR correlation tables and expected values for these functional groups.[1]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
As stereoisomers, both (E)- and (Z)-3-methylpent-2-en-4-yn-1-ol have the same molecular formula (C₆H₈O) and molecular weight (96.13 g/mol ).[2][5] Therefore, they will exhibit the same molecular ion peak (M⁺˙) at m/z 96 in their mass spectra.
The fragmentation patterns are also expected to be very similar, as the initial ionization energy is typically high enough to overcome the rotational barrier of the double bond, potentially leading to isomerization before fragmentation. Common fragmentation pathways would include the loss of small, stable neutral molecules or radicals.
Table 4: Expected Mass Spectrometry Data
Ion
m/z (Expected)
Possible Identity
[M]⁺˙
96
Molecular Ion
[M - H₂O]⁺˙
78
Loss of water
[M - CH₃]⁺
81
Loss of a methyl radical
[M - C₂H]⁺
71
Loss of an ethynyl radical
Expected fragmentation patterns are based on the molecular structure.[1]
Recommended Experimental Protocols
To ensure trustworthy and reproducible results, the following validated protocols are recommended.
Workflow for Isomer Identification
Figure 2: Recommended experimental workflow for the separation and identification of 3-methylpent-2-en-4-yn-1-ol isomers.
NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the isolated isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ 0.00 ppm).
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
2D NOESY Acquisition: Utilize a standard NOESY pulse sequence with a mixing time optimized for small molecules (typically 500-800 ms). The resulting cross-peaks will confirm through-space proton-proton proximities.
Causality: The choice of CDCl₃ as a solvent is standard for small organic molecules as it provides good solubility and its residual solvent peak does not typically interfere with key signals. TMS is the universally accepted standard for referencing NMR spectra, ensuring data comparability.[6]
Infrared (IR) Spectroscopy Protocol
Sample Preparation: If the sample is a liquid, place a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.
Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.
Sample Scan: Place the prepared salt plates in the spectrometer and acquire the sample spectrum.
Trustworthiness: This neat film method is rapid and avoids interference from solvent peaks, providing a clear spectrum of the pure compound. Running a background scan is a critical self-validating step to ensure that atmospheric absorptions are not mistakenly attributed to the sample.
Synthesis and Isomeric Ratio Context
The standard synthesis of these isomers involves an acid-catalyzed allylic rearrangement of the precursor, 3-methyl-1-penten-4-yn-3-ol.[2] This reaction typically yields an isomeric mixture.
Figure 3: Synthesis of isomers via allylic rearrangement.
This synthesis typically produces a thermodynamic mixture where the more stable (Z)-isomer is the major product, often in a ratio of approximately 85:15 (Z:E).[2] This underscores the necessity of the spectroscopic techniques detailed herein for analyzing the reaction output and for verifying the purity of the desired isomer after separation.
Conclusion
While IR and MS are essential for confirming the molecular formula and functional groups of 3-methylpent-2-en-4-yn-1-ol, they are insufficient for reliably distinguishing between the (E) and (Z) isomers. NMR spectroscopy, particularly the 2D NOESY experiment, stands as the definitive and authoritative method for this task. By observing the through-space correlations between the vinylic proton and either the adjacent methyl or methylene protons, one can assign the stereochemistry with unshakable confidence. This guide provides the foundational principles and practical protocols for researchers and drug development professionals to accurately characterize these industrially significant isomers.
References
A Comparative Guide to the Characterization and Analysis of 3-Methylpent-4-yn-1-ol and Its Isomers. Benchchem.
3-Methyl-2-penten-4-yn-1-ol: Properties and Production process. ChemicalBook.
(E)-3-Methylpent-2-en-4-yn-1-ol. Benchchem.
What is the structural formula for (Z)-3-Methylpent-2-en-4-yn-1-ol?. Selfchem.
A Senior Application Scientist's Guide to Gas Chromatography Methods for Separating (Z)- and (E)- Isomers
For researchers in drug development and chemical analysis, achieving baseline separation of geometric isomers is a frequent and often formidable challenge. The subtle structural differences between (Z)- and (E)- isomers...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in drug development and chemical analysis, achieving baseline separation of geometric isomers is a frequent and often formidable challenge. The subtle structural differences between (Z)- and (E)- isomers (also known as cis and trans isomers, respectively) result in nearly identical boiling points and polarities, making their resolution by standard gas chromatography (GC) methods difficult. However, by leveraging specialized stationary phases and meticulously optimizing analytical parameters, robust and reproducible separation is not only possible but essential for accurate quantification and characterization.
This guide provides an in-depth comparison of GC methodologies for resolving (Z)- and (E)- isomers, moving beyond simple protocols to explain the underlying chromatographic principles that govern separation. We will explore the critical role of stationary phase selection, the strategic implementation of temperature programming, and provide a validated experimental workflow for a common application.
The Chromatographic Challenge: Why Are Geometric Isomers So Difficult to Separate?
The core challenge lies in the minimal differences in physicochemical properties between (Z)- and (E)- isomers. Conventional GC separations rely heavily on differences in analyte volatility (boiling point) and general polarity. Because geometric isomers often share these characteristics, standard non-polar or low-polarity columns, such as those with polydimethylsiloxane (PDMS) phases (e.g., ZB-1, DB-5), typically fail to provide adequate resolution.[1][2]
Separation, therefore, must be driven by more nuanced molecular interactions that are sensitive to the compound's spatial configuration. The key is to select a stationary phase that can exploit the subtle differences in shape and dipole moment between the two isomers. The more linear (E)-isomer and the U-shaped (Z)-isomer will interact differently with a stationary phase that possesses a high degree of structural order or specific functional groups, leading to differential retention and, ultimately, separation.
Workflow for Method Development
Developing a successful separation method requires a systematic approach. The following workflow outlines the critical decision points, from initial column selection to final optimization.
Caption: Method development workflow for separating (Z)- and (E)- isomers.
Part 1: The Cornerstone of Separation: Stationary Phase Selection
The choice of stationary phase is the most critical factor in achieving separation.[3][4] The goal is to select a phase that interacts differently with the geometric shapes of the isomers.
A wide range of polar and non-polar isomers, complex mixtures.[10]
Up to 350+
Chiral (Cyclodextrin-Based)
Derivatized α-, β-, or γ-Cyclodextrins
Inclusion complexation based on molecular shape and fit.[11][12]
Isomers where one fits preferentially into the cyclodextrin cavity.[13]
~200-230
Liquid Crystal
Nematic or Smectic Liquid Crystals
Shape selectivity based on molecular linearity and rigidity.
Positional and geometric isomers of aromatic hydrocarbons.[14][15]
Varies
Deep Dive into Stationary Phase Mechanisms
High-Polarity Cyanopropyl Phases: These are the most widely used and effective columns for many common (Z)/(E) isomer separations, particularly for Fatty Acid Methyl Esters (FAMEs).[5][7][16] The high density of cyano (-C≡N) groups creates a strong permanent dipole. The more bent (Z)-isomer, with its accessible double bond, can interact more strongly with this highly polar phase through dipole-induced dipole interactions compared to the more linear (E)-isomer. This stronger interaction leads to longer retention times for the (Z)-isomer, facilitating separation. Columns like the Zebron™ ZB-FAME and Restek Rt-2560 are specifically designed for this purpose.[17]
Ionic Liquid (IL) Stationary Phases: Ionic liquids represent a versatile class of stationary phases with unique separation properties.[8][18] They are organic salts that are liquid at or near room temperature and possess high thermal stability.[10] Their "dual nature" allows them to separate nonpolar compounds like a nonpolar phase and polar compounds like a polar phase.[19] This tunability, achieved by modifying the cation and anion, allows for the design of phases with exceptional selectivity for difficult isomer pairs that may co-elute on traditional columns.[9]
Chiral Cyclodextrin-Based Phases: While designed for separating enantiomers, these phases can also be highly effective for geometric isomers.[11][13][20] The mechanism is based on shape selectivity.[12] The cyclodextrin molecule has a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. One isomer may fit better into this cavity, forming a more stable inclusion complex and thus being retained longer. The choice between α-, β-, or γ-cyclodextrin depends on the size of the analyte molecule relative to the cavity size.[11]
Part 2: Optimizing GC Parameters for Enhanced Resolution
Once a suitable column is selected, optimizing the operational parameters is crucial to maximize resolution (Rs).
The Critical Role of Temperature
For closely eluting isomers, temperature programming is almost always superior to an isothermal analysis.[21]
Initial Temperature and Hold: A lower initial oven temperature (e.g., 50-60 °C) allows analytes to focus at the head of the column in a tight band before the temperature ramp begins.[22] This prevents peak broadening at the start of the run.
Ramp Rate: This is a key variable. A slow temperature ramp rate (e.g., 2-8 °C/min) is generally preferred.[22][23] Slower ramps increase the time the isomers spend interacting with the stationary phase, providing more opportunity for differential retention to take effect and improving the separation.[24] An increase of approximately 15-30 °C can reduce retention time by half, so fine-tuning the ramp is essential to balance resolution and analysis time.[23][25]
Final Temperature and Hold: The final temperature should be high enough to ensure that all components elute from the column, preventing carryover into the next injection.[22]
Column Dimensions and Carrier Gas
Length: Longer columns (e.g., 60 m or 100 m) provide more theoretical plates and thus greater resolving power, which is often necessary for difficult isomer separations.[14]
Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) are more efficient than larger ID columns (e.g., 0.32 mm), leading to sharper peaks and better resolution.[26]
Film Thickness (df): A thicker film increases retention, which can be beneficial for very volatile isomers. However, for most applications, a standard film thickness (0.20 - 0.25 µm) is appropriate.[27] The phase ratio (β) , which is the ratio of the column radius to twice the film thickness, is a critical parameter. A lower phase ratio (thicker film relative to ID) increases retention and can improve the separation of early-eluting compounds.[28]
Carrier Gas: Hydrogen or Helium are the preferred carrier gases. Hydrogen allows for faster optimal linear velocities, potentially reducing run times without sacrificing efficiency. Maintaining a constant flow rate is crucial for reproducible retention times.
Experimental Protocol: Separation of FAME (Z)- and (E)- Isomers
This protocol provides a validated starting point for the separation of C18 FAME isomers, a common analysis in food science and lipidomics.[5][6][7][16]
Sample Preparation (Transesterification)
Weigh approximately 25 mg of the oil/fat sample into a screw-cap tube.
Add 2 mL of hexane to dissolve the lipid.
Add 1 mL of 2 M methanolic KOH.
Cap the tube tightly and vortex for 2 minutes at room temperature.
Centrifuge for 5 minutes to separate the layers.
Carefully transfer the upper hexane layer, containing the FAMEs, to a 2 mL autosampler vial for GC analysis.
GC-FID Conditions
The following table outlines the instrumental parameters for a typical Agilent or Phenomenex GC system.[17][29]
Parameter
Recommended Setting
Rationale
GC System
Agilent 8890 GC or equivalent
Provides precise temperature and flow control.[29]
Column
Zebron ZB-FAME (100 m x 0.25 mm, 0.20 µm) or similar high-cyanopropyl phase
High polarity and column length are essential for resolving cis/trans FAME isomers.[16][17]
Injection
1 µL, Split (100:1)
A high split ratio prevents column overload and ensures sharp peaks.
Inlet Temp
250 °C
Ensures complete and rapid vaporization of the sample.
Slow ramp is critical for separating the C18:1, C18:2, and C18:3 Z/E isomers. [30]
Final Hold
Hold at 240 °C for 15 min
Ensures all heavy components elute.
Detector
Flame Ionization Detector (FID)
Robust and sensitive for hydrocarbon analysis.
Detector Temp
260 °C
Prevents condensation of analytes post-column.
Expected Results
Using a high-cyanopropyl column, the (Z)-isomers will be retained longer and elute after their corresponding (E)-isomers. For example, the elution order for C18:1 isomers will be oleic acid methyl ester ((9E)-octadecenoate) followed by elaidic acid methyl ester ((9Z)-octadecenoate). This method should provide baseline resolution (Rs > 1.5) for the key geometric isomer pairs.
Conclusion
The successful separation of (Z)- and (E)- isomers by gas chromatography is an achievable goal that hinges on a deep understanding of chromatographic principles. It is not merely a matter of following a pre-defined method, but of making informed choices. The selection of a highly polar or shape-selective stationary phase is the most critical decision, as it provides the fundamental mechanism for differential retention. Following this, the meticulous optimization of the temperature program—particularly employing a slow ramp rate—is essential to amplify these subtle interaction differences into a tangible separation. By combining the right column with a carefully tuned method, researchers can transform a co-eluting analytical challenge into a robust, reliable, and quantitative result.
References
Armstrong, D. W., He, L., & Liu, Y. S. (1999). Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. Analytical Chemistry, 71(17), 3873–3876. Available at: [Link]
Chrom Tech. (2025). Unveiling the Power of Chiral GC Columns. Available at: [Link]
Poole, C. F. (2015). Developments in Gas Chromatography Using Ionic Liquid Stationary Phases. LCGC Europe. Available at: [Link]
Rahman, M. M., & Al-Hamdan, A. (2021). Ionic liquid stationary phase coating optimization for semi-packed microfabricated columns. Scientific Reports, 11(1), 9439. Available at: [Link]
Poole, C., & Lenca, N. (2014). The Advent and Potential Impact of Ionic Liquid Stationary Phases in GC and GCxGC. LCGC International. Available at: [Link]
Agilent Technologies. (n.d.). J&W Chiral GC Columns. Available at: [Link]
Hinshaw, J. V. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
Zhang, L., et al. (2023). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Chinese Journal of Chromatography. Available at: [Link]
Phenomenex. (n.d.). Zebron GC Column Selection Chart. Available at: [Link]
Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]
Phenomenex. (2025). Guide to Choosing a GC Column. Available at: [Link]
Countryman, S. (n.d.). Considerations When Optimizing Your GC Method: Phase Ratio (β). Phenomenex. Available at: [Link]
Degen, C., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 895-896, 118-123. Available at: [Link]
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]
Lin, J., et al. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery. Available at: [Link]
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]
Harynuk, J., & Górecki, T. (2002). Positional and geometric isomer separation of FAME by comprehensive 2-D GC. Journal of Separation Science. Available at: [Link]
Phenomenex. (n.d.). Gas Chromatography Columns for Reliable Analysis. Available at: [Link]
Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]
Phenomenex. (n.d.). Zebron Gas Chromatography Columns. Available at: [Link]
Amerigo Scientific. (n.d.). A Guide to GC Column Selection. Available at: [Link]
Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(22), 8493–8501. Available at: [Link]
Krupcik, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available at: [Link]
Phenomenex. (2025). Temperature Programming for Better GC Results. Available at: [Link]
Phenomenex. (n.d.). Company Profile. LCGC International. Available at: [Link]
Agilent Technologies. (n.d.). GC Systems, gas chromatography. Available at: [Link]
Restek Corporation. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Available at: [Link]
CHROMacademy. (2020). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. Available at: [Link]
Axcend. (n.d.). What is Temperature Programming in Gas Chromatography?. Available at: [Link]
Ghanem, E. (2007). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Chromatographia. Available at: [Link]
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Available at: [Link]
Kulprathipanja, S., & Neuzil, R. W. (1984). U.S. Patent No. 4,433,195. Washington, DC: U.S. Patent and Trademark Office.
LCGC International. (2013). Optimizing GC–MS Methods. Available at: [Link]
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de Zeeuw, J. (n.d.). GC Modeling Tool (Restek). Chromedia. Available at: [Link]
Agilent Technologies. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Available at: [Link]
Agilent Technologies. (n.d.). GC Analyzers. Available at: [Link]
Phenomenex. (n.d.). Approaches to Increasing GC Speed, Resolution and Responses. Available at: [Link]
A Senior Application Scientist's Guide to Stereochemical Validation: A Case Study of (Z)-3-Methylpent-2-en-4-yn-1-ol using NOESY
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. A molecule's stereochemistry can profoundly influence its biolog...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. A molecule's stereochemistry can profoundly influence its biological activity, efficacy, and safety profile. This guide provides an in-depth, technical comparison of methods for validating the stereochemistry of the trisubstituted alkene in (Z)-3-Methylpent-2-en-4-yn-1-ol, with a primary focus on the powerful Nuclear Overhauser Effect Spectroscopy (NOESY) technique. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare NOESY with viable alternatives, supported by experimental insights.
The Challenge: Unambiguous Assignment of Alkene Geometry
(Z)-3-Methylpent-2-en-4-yn-1-ol is a versatile building block in organic synthesis, notably used in the synthesis of bioactive compounds.[1] Its structure features a trisubstituted double bond, which can exist as either the Z (zusammen) or E (entgegen) isomer. Differentiating between these isomers is a common challenge in structural elucidation. While techniques like 1H NMR can provide clues through coupling constants for disubstituted alkenes, this is often not feasible for trisubstituted systems where the relevant proton-proton couplings may be absent or difficult to resolve.
This guide will use (Z)-3-Methylpent-2-en-4-yn-1-ol as a case study to demonstrate how to confidently assign the Z configuration using NOESY.
The Power of Proximity: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that arises from the through-space dipolar coupling between nuclear spins.[2][3][4][5] Unlike scalar (J) coupling, which is mediated through chemical bonds, the NOE is dependent on the spatial proximity of nuclei, typically within 5 Å.[2][4] This makes it an invaluable tool for determining the stereochemistry and conformation of molecules in solution.
The 2D NOESY experiment is particularly powerful as it provides a comprehensive map of all NOE interactions within a molecule in a single experiment.[6] In a NOESY spectrum, cross-peaks indicate that the two protons are close in space. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their spatial separation.[7]
For small molecules like (Z)-3-Methylpent-2-en-4-yn-1-ol (molecular weight ~96 g/mol ), NOESY is the preferred technique over its counterpart, ROESY (Rotating-frame Overhauser Effect Spectroscopy).[8] This is because for small, rapidly tumbling molecules, the NOE is positive and readily detectable. ROESY is generally reserved for medium-sized molecules where the NOE can approach zero, making it difficult to observe.[2][4][9]
A Case Study in Validation: (Z)-3-Methylpent-2-en-4-yn-1-ol
To definitively assign the Z stereochemistry of 3-methylpent-2-en-4-yn-1-ol, a 2D NOESY experiment is the method of choice. The key to this assignment lies in observing a through-space correlation between the vinylic proton and the protons of the adjacent methyl group. This correlation is only possible in the Z isomer, where these groups are on the same side of the double bond and therefore in close spatial proximity. In the E isomer, these groups would be on opposite sides of the double bond, and no significant NOE would be expected.
Expected ¹H NMR and NOESY Data for (Z)-3-Methylpent-2-en-4-yn-1-ol:
Table 1: Predicted ¹H NMR and Key NOESY Correlations for (Z)-3-Methylpent-2-en-4-yn-1-ol
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Key NOESY Cross-Peak with:
Expected Intensity
Vinylic H
~5.8
Methyl Protons (~1.9 ppm)
Strong
Methyl Protons
~1.9
Vinylic Proton (~5.8 ppm)
Strong
Methylene Protons
~4.2
Vinylic Proton (~5.8 ppm)
Medium
Acetylenic H
~3.1
Methyl Protons (~1.9 ppm)
Weak
Experimental Protocol: Acquiring High-Quality NOESY Data
The following protocol outlines the steps for acquiring a 2D NOESY spectrum suitable for the structural validation of a small molecule like (Z)-3-Methylpent-2-en-4-yn-1-ol.
1. Sample Preparation:
Concentration: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg in 0.5-0.7 mL.
Purity: Ensure the sample is of high purity to avoid interference from impurities in the NOESY spectrum.
Degassing: For small molecules, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE.[4] This is best achieved by several freeze-pump-thaw cycles.
2. NMR Spectrometer Setup:
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
Probe: A standard broadband or inverse-detection probe is suitable.
Tuning and Matching: Carefully tune and match the probe to the resonance frequency of ¹H.
Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.
3. NOESY Experiment Parameters:
The following table provides a starting point for the key NOESY acquisition parameters. These may need to be optimized for the specific instrument and sample.
Table 2: Recommended NOESY Parameters for Small Molecule Analysis
Parameter
Recommended Value
Rationale
Pulse Sequence
noesygpph (or similar with gradient selection and water suppression if needed)
Standard NOESY pulse sequence with good artifact suppression.
Mixing Time (d8)
500-800 ms
For small molecules, a longer mixing time allows for the buildup of the NOE signal.[2][6]
Relaxation Delay (d1)
1-2 s
Allows for sufficient relaxation of the spins between scans.
Number of Scans (ns)
8-16 (or more for dilute samples)
To achieve an adequate signal-to-noise ratio.
Acquisition Time (aq)
0.2-0.3 s
To ensure good digital resolution in the direct dimension.
Number of Increments (in t1)
256-512
To achieve good resolution in the indirect dimension.
4. Data Processing:
Fourier Transform: Apply a 2D Fourier transform to the acquired data.
Phasing: Carefully phase the spectrum in both dimensions. For small molecules, the cross-peaks should have the opposite phase to the diagonal peaks.[10]
Baseline Correction: Apply a baseline correction to both dimensions to ensure accurate integration of the cross-peaks.
Visualizing the Workflow and Key Interaction
The following diagrams illustrate the experimental workflow and the crucial spatial relationship that the NOESY experiment aims to detect.
Caption: A streamlined workflow for NOESY-based stereochemical validation.
Caption: NOE interaction in (Z) vs. (E) isomers.
Objective Comparison with Alternative Methods
While NOESY is a powerful tool, it is essential to consider other techniques for a comprehensive validation strategy.
Principle: ROESY is another 2D NMR technique that measures through-space correlations. The key difference is that the ROE is always positive, regardless of the molecule's size.[2][4][9]
Advantages: For molecules of intermediate size where the NOE might be close to zero, ROESY can provide unambiguous results.[2][4][9]
Disadvantages for this application: For small molecules like (Z)-3-Methylpent-2-en-4-yn-1-ol, NOESY is generally preferred as it is a more sensitive experiment. ROESY can be more prone to artifacts, such as TOCSY (Total Correlation Spectroscopy) cross-peaks, which can complicate spectral interpretation.[4]
Verdict: While a viable alternative, NOESY is the more straightforward and sensitive choice for this particular molecule.
2. Computational Chemistry:
Principle: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the Z and E isomers. The isomer with the lower calculated energy is predicted to be the more stable and, therefore, the more likely product of a thermodynamically controlled reaction.
Advantages: Computational chemistry can provide a theoretical prediction of the most stable isomer, which can be a valuable piece of supporting evidence. It does not require any experimental work beyond having the proposed structures.
Disadvantages: The accuracy of the prediction is highly dependent on the level of theory and basis set used. For flexible molecules, identifying the global minimum energy conformation can be computationally expensive. Furthermore, this method predicts thermodynamic stability, which may not always correlate with the kinetic product of a reaction.
Verdict: A useful complementary technique to support the experimental findings from NOESY, but it should not be used as the sole method for stereochemical assignment.
Principle: In some cases, particularly when there are few protons near the double bond, the three-bond C-H coupling constant (³JCH) across the double bond can be stereospecific. The Karplus relationship describes the dependence of this coupling constant on the dihedral angle.
Advantages: This method relies on through-bond couplings, which can sometimes provide clearer evidence than through-space effects, especially in cases of conformational flexibility.
Disadvantages: The differences in ³JCH for Z and E isomers can be small and difficult to measure accurately. This method is often more complex to implement and interpret than NOESY. For some enyne systems, the scarcity of protons near the olefin can preclude the use of NOESY or ROESY, making this a valuable alternative.
Verdict: A specialized technique that can be powerful in specific situations but is generally less routine than NOESY for this type of problem.
Table 3: Comparison of Methods for Stereochemical Validation
Method
Principle
Advantages for (Z)-3-Methylpent-2-en-4-yn-1-ol
Disadvantages for (Z)-3-Methylpent-2-en-4-yn-1-ol
NOESY
Through-space ¹H-¹H correlation
Direct evidence of spatial proximity, sensitive for small molecules, straightforward interpretation.
Signal can be weak, requires careful sample preparation (degassing).
ROESY
Through-space ¹H-¹H correlation (rotating frame)
Unambiguous for medium-sized molecules where NOE is null.
Less sensitive than NOESY for small molecules, potential for artifacts.
Computational Chemistry
Calculation of isomer stability
Provides theoretical support, no experimental work required.
Accuracy is method-dependent, predicts thermodynamic product, can be computationally intensive.
Long-Range J-HMBC
Through-bond ¹H-¹³C coupling
Can be definitive when NOE is ambiguous, relies on a different physical principle.
Can be technically challenging to measure and interpret, stereochemical dependence is not always large.
Conclusion: A Self-Validating System for Structural Integrity
The definitive assignment of the (Z) stereochemistry of 3-Methylpent-2-en-4-yn-1-ol is readily and reliably achieved through a 2D NOESY experiment. The observation of a clear cross-peak between the vinylic proton and the adjacent methyl protons provides unambiguous evidence of their spatial proximity, a condition only met in the Z isomer.
As a Senior Application Scientist, my recommendation for a self-validating system for stereochemical determination in this and similar cases is to use NOESY as the primary experimental technique. The results can be further corroborated by computational chemistry to provide a synergistic approach that combines experimental evidence with theoretical prediction. This multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical aspect of rigorous scientific research and drug development.
References
Neuhaus, D., & Williamson, M. P. (2000).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NOESY and ROESY. Retrieved from [Link]
Nanalysis Corp. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
Indiana University NMR Facility. (2010, September). 2D NOESY and ROESY for Small Molecules. Retrieved from [Link]
University of California, San Diego. (2015, April 7). NOESY and ROESY. Retrieved from [Link]
Chegg. (n.d.). Solved: The 1H NMR spectrum of one stereoisomer of 3-methylpent-2-en-4-yn-1-ol... Retrieved from [Link]
Chegg. (n.d.). Solved: 7. The 'H-NMR spectrum of one stereoisomer of... Retrieved from [Link]
Espada, A., et al. (2010). Determination of the geometry of acetoxyendiynes and acetoxyenynes by NMR heteronuclear (13)C-(1)H scalar couplings and (13)C NMR chemical shifts. Magnetic Resonance in Chemistry, 48(10), 775-781.
PubChem. (n.d.). (Z)-3-methylpent-2-en-4-yn-1-ol. Retrieved from [Link]
LookChem. (n.d.). (Z)-3-Methylpent-2-en-4-yn-1-ol. Retrieved from [Link]
Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? Retrieved from [Link]
Chemistry LibreTexts. (2022, January 6). 3.17.4: NOESY Spectra. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]
Weizmann Institute of Science. (n.d.). 1H-1H NOESY. Retrieved from [Link]
YouTube. (2022, March 21). Stereochemistry | How to read NOESY spectrum? Retrieved from [Link]
Chemistry Steps. (2025, November 18). E and Z Configuration - Definition and Practice Problems. Retrieved from [Link]
Chemguide. (2012, November 15). E-Z notation for geometric isomerism. Retrieved from [Link]
Study Mind. (n.d.). E/Z Isomerism (A-Level Chemistry). Retrieved from [Link]
PSIBERG. (2022, August 17). E and Z Alkenes: Priority Rules, Stability, and Examples. Retrieved from [Link]
Royal Society of Chemistry. (2021, June 8). Configuration-controllable synthesis of Z/E isomers based on o-carborane-functionalized tetraphenylethene. New Journal of Chemistry, 45(25), 11215-11220.
National Institute of Standards and Technology. (n.d.). 3-methylpent-2-en-4-yn-1-ol. Retrieved from [Link]
ACD/Labs. (2009, September 14). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
IMSERC. (n.d.). 2D ROESY Experiment. Retrieved from [Link]
Comparative Reactivity Guide: (Z)-3-Methylpent-2-en-4-yn-1-ol and Precursors
The following guide provides an in-depth technical analysis of (Z)-3-Methylpent-2-en-4-yn-1-ol , a critical C6-synthon in the industrial synthesis of retinoids. This document is structured to support decision-making in s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of (Z)-3-Methylpent-2-en-4-yn-1-ol , a critical C6-synthon in the industrial synthesis of retinoids. This document is structured to support decision-making in synthetic route planning, specifically contrasting the (Z)-isomer with its (E)-isomer counterpart and its tertiary alcohol precursor.
[1]
Executive Summary & Strategic Utility
(Z)-3-Methylpent-2-en-4-yn-1-ol (often referred to as cis-C6 alcohol ) is the linchpin intermediate in the Roche C14 + C6 synthesis of Vitamin A (Retinol). Its geometric integrity is paramount; while the (Z)-isomer is required for the specific stereochemical assembly of the Vitamin A side chain, its (E)-isomer counterpart is the preferred building block for C40 carotenoids like Astaxanthin.
For process chemists, the primary challenge lies in managing the allylic rearrangement equilibrium from its precursor (Iso-C6) and preventing the thermodynamically driven cyclization of the (Z)-isomer into 2,3-dimethylfuran—a highly exothermic and safety-critical side reaction.
Precursor Analysis & Synthetic Pathway
The synthesis of the C6 alcohol family proceeds through a kinetic/thermodynamic cascade starting from commodity chemicals.
The Precursor: 3-Methyl-1-penten-4-yn-3-ol (Iso-C6)
Nature: Tertiary allylic/propargylic alcohol.
Origin: Nucleophilic addition of acetylide to Methyl Vinyl Ketone (MVK) in liquid ammonia.
Reactivity Profile:
Kinetic Stability: Moderate. Stable under neutral/basic conditions.
Acid Sensitivity: High. In the presence of Brønsted acids (e.g.,
) or acidic ionic liquids, it undergoes a 1,3-hydroxyl shift (Meyer-Schuster-type allylic rearrangement) to form the primary alcohols (Z-C6 and E-C6).
The Transformation: Allylic Rearrangement
The conversion of Iso-C6 to the target Z-C6 is an equilibrium process.
Conditions: 10-20%
, 40–60°C.
Equilibrium Ratio: Typically 85:15 (Z:E) .
Mechanism: Protonation of the tertiary -OH
loss of formation of a resonance-stabilized carbocation water attack at the primary position.
Pathway Diagram
The following diagram illustrates the synthetic flow and the critical divergence between the Z and E isomers.
Figure 1: Synthetic pathway from MVK to C6 alcohols, highlighting the critical cyclization risk of the Z-isomer.
Comparative Reactivity Profile
This section objectively compares the target (Z)-alcohol with its (E)-isomer and precursor.
Table 1: Physicochemical & Reactivity Comparison
Feature
(Z)-3-Methylpent-2-en-4-yn-1-ol
(E)-3-Methylpent-2-en-4-yn-1-ol
Iso-C6 (Precursor)
Structure
Cis-enyne (Primary Alcohol)
Trans-enyne (Primary Alcohol)
Vinyl-ethynyl (Tertiary Alcohol)
Boiling Point
~65°C (1.25 kPa)
~73°C (1.25 kPa)
Lower (more volatile)
Primary Application
Vitamin A (Retinol) Synthesis
Carotenoid (Astaxanthin) Synthesis
Precursor for C6 rearrangement
Grignard Reactivity
Forms Dianion (reacts w/ C14 aldehyde)
Forms Dianion (reacts w/ C14 aldehyde)
Forms Monoanion (alkyne only)
Thermal Stability
Low - Prone to cyclization
Moderate - Stable to cyclization
Moderate
Critical Liability
Cyclizes to 2,3-dimethylfuran (Exothermic)
Polymerization at high temp
Reverts to ketone if base catalyzed
Deep Dive: The Cyclization Hazard
The most distinct reactivity difference is the geometric susceptibility of the (Z)-isomer to intramolecular cyclization.
Mechanism: The hydroxyl oxygen in the (Z)-isomer is spatially proximate to the alkyne triple bond. Under acidic conditions or elevated temperatures (>80°C), it attacks the alkyne to form a 5-membered furan ring.
Consequence: This reaction is highly exothermic . In large-scale distillation, accumulation of the (Z)-isomer in the reboiler can lead to thermal runaway if the temperature is not strictly controlled.
Contrast: The (E)-isomer cannot cyclize due to the trans geometry keeping the hydroxyl group distant from the alkyne.
Reaction: Heat the biphasic mixture to 55°C for 2 hours.
Note: Monitor conversion via GC. Stop when Iso-C6 < 2%.
Separation: Cool to room temperature. Separate the organic layer.[1][2]
Neutralization: Wash organic layer with saturated
followed by brine.
Isomer Ratio Check: Analyze by GC. Expect ~85% (Z) and ~15% (E).[3]
Protocol B: Purification & Separation
Critical step to isolate the Z-isomer for Vitamin A synthesis.
Distillation Setup: Use a fractional distillation column (packed column preferred) under reduced pressure (10-15 mmHg).
Fractions:
Fraction 1 (Low Boilers): Solvent and unreacted Iso-C6.
Fraction 2 (Z-Isomer): Collects at ~64-66°C (at 10 mmHg).
Fraction 3 (E-Isomer): Collects at ~72-74°C (at 10 mmHg).
Safety Check: Do not distill to dryness. The pot residue will be enriched in heavy polymers and potentially furan precursors. Keep pot temperature below 90°C to prevent exothermic cyclization.
Downstream Application: The Roche Route
The specific utility of the (Z)-isomer is defined by its reaction with the C14-aldehyde.
Figure 2: The Roche C14+C6 synthesis route utilizing the (Z)-C6 alcohol.[1][4][5][6]
Why (Z)?
While Vitamin A is all-trans, the synthesis utilizes the (Z)-C6 alcohol to facilitate the specific stereochemical outcome of the elimination step. The (Z)-geometry prevents steric clash during the formation of the C20 skeleton, which is subsequently isomerized to the all-trans configuration during the acid-catalyzed elimination/dehydration step.
References
Bloom Tech. (2024). (Z)-3-Methylpent-2-en-4-yn-1-ol: Properties and Organic Synthesis Applications. Retrieved from
ChemicalBook. (2024). Production process and Properties of 3-methyl-2-penten-4-yn-1-ol. Retrieved from
National Institutes of Health (NIH). (2020). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. Retrieved from
Google Patents. (2010). EP2225193B1: Photochemical isomerization of a pent-2-en-4-yn-1-ol. Retrieved from
BenchChem. (2025). Comparative Guide to the Characterization and Analysis of 3-Methylpent-4-yn-1-ol and Its Isomers. Retrieved from
The following guide details the technical disposal procedures for (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-05-5). This content is structured for laboratory managers and safety officers requiring immediate, high-level o...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical disposal procedures for (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-05-5).
This content is structured for laboratory managers and safety officers requiring immediate, high-level operational guidance. It prioritizes the specific reactive hazards associated with the en-yn-ol functionality—specifically the risk of exothermic polymerization and metal acetylide formation—which distinguish this compound from standard organic solvents.
Chemical Profile & Hazard Assessment
Before initiating any disposal workflow, the material must be accurately characterized to ensure compatibility with waste streams. This compound is not a generic organic solvent; it is a reactive intermediate.
Physicochemical Data Table
Property
Specification
Operational Implication
Chemical Name
(Z)-3-Methylpent-2-en-4-yn-1-ol
Specific cis-isomer geometry.
CAS Number
6153-05-5
Use this for waste manifesting.
Molecular Formula
C₆H₈O
Low molecular weight, high energy density.
Flash Point
~75°C (Closed Cup)*
Classifies as Combustible Liquid (Category 4), though often managed as Flammable for safety margins.
Reactivity
High
Susceptible to explosive polymerization upon heating (>100°C) or acid/base contact.
Incompatibilities
Oxidizers, Heavy Metals, Acids/Bases
Critical: Forms explosive acetylides with Copper, Silver, and Mercury.
*Note: While some databases classify related isomers as H225 (Highly Flammable), the Z-isomer's boiling point suggests combustibility. However, due to thermal instability, it must be treated with the rigor of a highly flammable, reactive material.
Core Hazard Directives
Thermal Instability: This compound contains both alkene and alkyne unsaturation. Heating above 100°C can trigger exothermic polymerization. Do not distill waste streams containing this compound to concentrate them.[1]
Acetylide Formation: The terminal alkyne group (if present in equilibrium or minor impurities) or the specific electronic structure allows for reaction with active metals. Never dispose of via sink/drain , as contact with copper plumbing can form explosive copper acetylides.
Pre-Disposal: Segregation & Storage
Effective disposal begins with proper segregation at the bench.
Storage Logic (The "Why")
Stabilization: If the waste is >95% pure, dilute it with a compatible, non-reactive solvent (e.g., 2-Butanol or Heptane) to <20% concentration. This acts as a heat sink, preventing runaway polymerization during transport or incineration.
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans (steel is generally okay, but avoid brass/copper fittings entirely).
Segregation Protocol
Stream A (Compatible): Non-halogenated organic solvents (Methanol, Ethanol, Acetone).
Action: If disposing of pure stock (>50mL), dilute into a larger combustible waste stream.
Ratio: Target a dilution of 1:10 (Chemical : Solvent).
Solvent Choice: Use a high-boiling alcohol (e.g., Butanol) or an aliphatic hydrocarbon. Avoid chlorinated solvents to keep incineration costs lower and reduce dioxin risks.
Step 3: Container Closure[2][3][4]
Ensure the cap is vented if there is any risk of ongoing slow reaction, though standard tight-sealing caps are preferred if the material is stable and cool.
Wipe threads clean. Residue on threads can polymerize, fusing the cap to the bottle.
Step 4: Transfer to EHS/Waste Contractor
Manifest Code: Likely D001 (Ignitable) and potentially D003 (Reactive) depending on local interpretation of the polymerization risk.
Transport: Move container using a secondary containment bucket. Do not transport in pockets or by hand without containment.
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for the safe segregation and treatment of (Z)-3-Methylpent-2-en-4-yn-1-ol waste.
Emergency Response: Spills
Immediate Action Required. The volatility and flammability require rapid intervention.
Spill Protocol
Evacuate & Ventilate: Clear the area of personnel. Remove all ignition sources (Bunsen burners, hot plates).
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a fire-retardant lab coat. Use a respirator (organic vapor cartridge) if ventilation is poor.
Containment:
Do NOT use paper towels. (High surface area + flammable liquid = fire risk).
Use Inert Absorbent: Vermiculite, sand, or commercial spill pads.
Do not seal tightly immediately. Allow vapors to off-gas in a fume hood for 30 minutes before loosely capping.
Decontamination: Wash the surface with a mild soap solution. Do not use strong oxidizers (bleach) or strong acids.
Visual Workflow: Spill Response
Figure 2: Operational workflow for managing spills in a laboratory setting.
Regulatory Compliance & Waste Codes
Compliance is jurisdiction-dependent, but the following US EPA (RCRA) codes generally apply. Verify with your local EHS officer.
Regulatory Body
Classification
Code/Label
US EPA (RCRA)
Ignitable Waste
D001
US EPA (RCRA)
Reactive Waste (Potential)
D003 (If pure/unstable)
DOT (Transport)
Flammable Liquid
Class 3, UN 1987 (Alcohols, n.o.s.) or UN 1993
EU (CLP)
Flammable, Irritant
H226, H302, H315
Final Note on Empty Containers:
Empty containers must be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[4] Only after triple-rinsing and defacing the label can the container be discarded in regular trash or glass recycling.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6433290, (Z)-3-Methylpent-2-en-4-yn-1-ol. PubChem.[5] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
This document provides comprehensive safety and handling protocols for (Z)-3-Methylpent-2-en-4-yn-1-ol (CAS No. 6153-05-5). As a reactive acetylenic alcohol, this compound demands rigorous adherence to safety procedures to mitigate risks associated with its flammability, corrosivity, and toxicity. This guide is intended for trained laboratory personnel, including researchers, chemists, and drug development professionals, to ensure safe operational conduct, from initial handling to final disposal.
Hazard Analysis: A Multi-faceted Risk Profile
(Z)-3-Methylpent-2-en-4-yn-1-ol presents a complex hazard profile that requires a thorough understanding before any handling begins. The molecule's structure, featuring an alcohol group, a double bond, and a terminal alkyne, dictates its chemical reactivity and associated dangers. The primary risks are categorized by the Globally Harmonized System (GHS) and are summarized below.
Flammability: The compound's unsaturated hydrocarbon structure contributes to its flammability. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3] Therefore, all work must be conducted away from heat, sparks, and open flames, using non-sparking tools and taking precautions against static discharge.[4][5]
Corrosivity and Toxicity: The designation that it "causes severe skin burns and eye damage" is of critical importance.[1] This indicates that the chemical can cause irreversible tissue damage upon contact. This property, combined with its acute oral toxicity, necessitates stringent measures to prevent any direct contact or ingestion.
Reactivity of the Acetylene Group: A crucial aspect not always highlighted in standard safety data sheets is the inherent reactivity of the terminal alkyne group. Acetylene and its derivatives can be unstable and, under certain conditions (e.g., in the presence of certain metals like copper or silver, or under heat and pressure), can decompose explosively.[6][7][8] This potential reactivity underscores the need for careful storage and handling, avoiding incompatible materials.
Engineering Controls: Your Primary Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The first and most effective line of defense is a robust set of engineering controls designed to contain the hazard at its source.
Chemical Fume Hood: All handling of (Z)-3-Methylpent-2-en-4-yn-1-ol, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[9] This is non-negotiable. A fume hood captures flammable and toxic vapors, preventing inhalation and reducing the risk of fire or explosion in the main laboratory space.
Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[5][10]
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[11] Given the chemical's severe corrosive effects on skin and eyes, immediate access to these facilities is critical.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE must be based on a thorough risk assessment of the specific task being performed. The following diagram outlines a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling (Z)-3-Methylpent-2-en-4-yn-1-ol.
Detailed PPE Specifications:
Eye/Face Protection: Wear tightly fitting, indirectly vented chemical splash goggles conforming to ANSI Z87.1 standards at all times.[10] For tasks with a higher splash potential, such as transfers of volumes greater than 10 mL or reactions under positive pressure, a full-face shield must be worn over the safety goggles.[11]
Skin and Body Protection:
Gloves: Handle with chemical-impermeable gloves, such as nitrile rubber.[10][11] Always inspect gloves for tears or punctures before use.[5] Given the severe skin corrosion hazard, remove and replace gloves immediately if contact is suspected. Do not wear contaminated gloves outside the immediate work area.
Clothing: Wear fire/flame resistant and impervious clothing.[10] A flame-resistant (FR) lab coat is mandatory. For large-scale operations, a chemical-resistant apron worn over the FR lab coat provides an additional layer of protection. Personal clothing should fully cover the legs, and open-toed shoes are strictly prohibited.[9]
Respiratory Protection: Respiratory protection is generally not required when handling this substance within a properly functioning chemical fume hood.[11] In the event of a large spill or ventilation failure, evacuate the area. Emergency responders must use a self-contained breathing apparatus (SCBA).[5]
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It involves meticulous planning of procedures and waste management.
Step-by-Step Handling Protocol
Preparation: Before starting, conduct a pre-task hazard analysis. Ensure the fume hood is operational, and all required PPE, spill cleanup materials, and emergency equipment are readily available.
Grounding: When transferring the chemical from one container to another, ground and bond all containers and receiving equipment to prevent static electricity discharge, which could ignite flammable vapors.[4]
Tool Selection: Use only non-sparking tools for all operations.[5][10]
Dispensing: Carefully dispense the required amount in the fume hood. Keep the primary container tightly closed when not in use.[4]
Post-Handling: After use, decontaminate the work area. Remove PPE carefully, avoiding self-contamination. Wash hands and forearms thoroughly with soap and water.[5] Contaminated clothing must be removed immediately and laundered before reuse.[4][12]
Spill and Emergency Procedures
Small Spill (<10 mL in a fume hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it in a suitable, sealed container for hazardous waste disposal.[2][11]
Large Spill (>10 mL or any spill outside a fume hood): Evacuate all non-essential personnel from the area immediately.[10] Alert laboratory staff and your institution's Environmental Health & Safety (EHS) department. Shut off all ignition sources.[3] If safe to do so, increase ventilation to the area. Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[5]
Disposal Plan
Under no circumstances should (Z)-3-Methylpent-2-en-4-yn-1-ol or its containers be disposed of in the general trash or down the sanitary sewer.[10][13]
Waste Collection: Collect all waste containing this chemical, including contaminated absorbents and disposable labware, in a clearly labeled, leak-proof hazardous waste container.[14]
Segregation: Do not mix this waste with incompatible materials. It should be categorized as a flammable and toxic liquid waste.[14][15]
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[16][17] Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.
References
(2Z)-3-Methyl-2-penten-4-yn-1-ol - GHS Data. PubChem, National Center for Biotechnology Information. [Link]
SAFETY DATA SHEET - Ethanol Denatured. RCI Labscan Ltd. [Link]
3-Methylpent-2-en-1-ol. PubChem, National Center for Biotechnology Information. [Link]